Diethyl (2-cyanoethyl)phosphonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74863. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-diethoxyphosphorylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOZIDLMPNCNDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCC#N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143803 | |
| Record name | Ethanephosphonic acid, 2-cyano-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10123-62-3 | |
| Record name | Diethyl (2-cyanoethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10123-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanephosphonic acid, 2-cyano-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010123623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (2-cyanoethyl)phosphonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (2-cyanoethyl)phosphonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanephosphonic acid, 2-cyano-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (2-cyanoethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Diethyl (2-cyanoethyl)phosphonate CAS number and properties
An In-depth Technical Guide to Diethyl (2-cyanoethyl)phosphonate: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
This compound, identified by its CAS number 10123-62-3, is an organophosphorus compound of significant interest in modern organic synthesis and medicinal chemistry.[1][2] As a versatile synthetic intermediate, its utility is primarily anchored in its phosphonate functionality coupled with a reactive cyanoethyl group.[2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, core reactivity, and applications, with a particular focus on its role in the construction of complex molecular architectures relevant to pharmaceuticals.
Phosphonates are widely recognized in drug design as stable bioisosteres of natural phosphates and carboxylates.[3][4] The carbon-phosphorus bond in phosphonates is resistant to enzymatic cleavage, a stark contrast to the labile phosphoester bond in natural phosphates.[5] This inherent stability makes phosphonate-containing molecules valuable as enzyme inhibitors, antiviral agents, and bone-targeting drugs.[3][4] this compound serves as a key building block for introducing this critical pharmacophore, enabling the synthesis of novel therapeutic agents.
Physicochemical and Spectroscopic Properties
This compound is typically a colorless to pale yellow liquid.[2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 10123-62-3 | [1][2][6][7] |
| Molecular Formula | C₇H₁₄NO₃P | [1][7][8] |
| Molecular Weight | 191.16 g/mol | [6][8] |
| Appearance | Colorless to light yellow liquid | [2][8] |
| Density | 1.08 g/mL at 25 °C | [6][8] |
| Boiling Point | 110 °C at 0.1 mmHg | [6][8] |
| Refractive Index (n20/D) | 1.4380 | [6][8] |
| InChI Key | LDOZIDLMPNCNDI-UHFFFAOYSA-N | [1][6] |
| SMILES | CCOP(=O)(CCC#N)OCC | [1][6] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While specific spectra are instrument-dependent, typical spectral features are as follows:
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the two ethyl groups (a triplet for the CH₃ and a quartet for the OCH₂) and the two methylene groups of the cyanoethyl chain, which will appear as complex multiplets due to coupling with both adjacent protons and the phosphorus atom.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl and methylene carbons of the ethyl groups, the two methylene carbons of the cyanoethyl chain, and the nitrile carbon.
-
³¹P NMR: The phosphorus NMR spectrum will display a single resonance characteristic of a phosphonate ester.
-
FT-IR: The infrared spectrum is characterized by a strong absorption band for the nitrile group (C≡N) around 2240 cm⁻¹ and a strong P=O stretch typically found in the 1250 cm⁻¹ region.[9]
Synthesis of this compound
The most common and efficient method for synthesizing this compound is through the Michael addition of diethyl phosphite to acrylonitrile. This reaction is typically base-catalyzed and proceeds with high yield.
Reaction Mechanism: Base-Catalyzed Michael Addition
The synthesis involves the deprotonation of diethyl phosphite by a base to form a nucleophilic phosphite anion. This anion then undergoes a conjugate addition to the electrophilic double bond of acrylonitrile. Subsequent protonation of the resulting carbanion yields the final product.
Caption: Synthesis of this compound via Michael Addition.
Detailed Experimental Protocol
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Charge the flask with diethyl phosphite.
-
Catalyst: Add a catalytic amount of a suitable base, such as sodium ethoxide or potassium tert-butoxide, to the flask.
-
Addition: Add acrylonitrile dropwise to the stirred solution via the dropping funnel. An exothermic reaction may occur, so controlled addition and external cooling (e.g., an ice bath) may be necessary to maintain the reaction temperature.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating to ensure the reaction goes to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
Workup: Upon completion, neutralize the catalyst with a weak acid (e.g., acetic acid). The reaction mixture can then be concentrated under reduced pressure.
-
Purification: The crude product is typically purified by vacuum distillation to yield pure this compound.
Core Reactivity: The Horner-Wadsworth-Emmons (HWE) Reaction
The primary application of this compound in organic synthesis is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[10][11] This reaction provides a reliable and stereoselective method for the formation of alkenes, particularly α,β-unsaturated nitriles, from aldehydes and ketones.[12]
The HWE reaction offers several advantages over the classical Wittig reaction:
-
The phosphonate carbanion is more nucleophilic and generally more reactive than the corresponding phosphonium ylide.[10]
-
It can react with a wider range of aldehydes and ketones, including sterically hindered ones.[11]
-
The byproduct, a water-soluble dialkyl phosphate salt, is easily removed during aqueous workup, simplifying product purification.[10][11]
Mechanism of the Horner-Wadsworth-Emmons Reaction
The reaction proceeds through several key steps. First, a strong base deprotonates the carbon alpha to the phosphonate group, forming a stabilized phosphonate carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. This addition forms an intermediate oxaphosphetane, which then collapses to yield the alkene and a phosphate byproduct. The reaction generally favors the formation of the (E)-alkene due to thermodynamic control in the formation of the key intermediates.[10][13]
Caption: Mechanism of the Horner-Wadsworth-Emmons (HWE) Reaction.
Experimental Protocol: Synthesis of an α,β-Unsaturated Nitrile
-
Preparation of the Carbanion: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound in a dry aprotic solvent (e.g., THF or DME).[11]
-
Deprotonation: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) and add a strong base (e.g., NaH, n-BuLi, or KHMDS) portion-wise or dropwise.[11][13] Stir the mixture for 30-60 minutes to ensure complete formation of the carbanion.
-
Aldehyde/Ketone Addition: Add a solution of the aldehyde or ketone in the same dry solvent to the carbanion solution dropwise, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until completion as monitored by TLC.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the desired α,β-unsaturated nitrile.
Applications in Drug Discovery and Development
The phosphonate group is a key structural motif in medicinal chemistry, and reagents like this compound are instrumental in its incorporation.[3] Phosphonate-containing drugs often function as transition-state analogues, inhibiting enzymes that process phosphate or pyrophosphate substrates.[4]
Notable applications include:
-
Antiviral Agents: Acyclic nucleoside phosphonates are a major class of antiviral drugs. The phosphonate moiety mimics the first phosphate group of a nucleotide, bypassing the often rate-limiting initial phosphorylation step required for activation.[5] this compound can be used to synthesize precursors for these important therapeutics.
-
Anticancer Agents: The farnesyl pyrophosphate synthase enzyme is a target for nitrogen-containing bisphosphonates, which are used to treat bone-resorption disorders and are also being investigated as anticancer targets.[4][14] The synthetic principles enabled by HWE reagents are relevant to the development of novel enzyme inhibitors in oncology.
-
Enzyme Inhibitors: The compound is used to synthesize inhibitors for enzymes such as phospholipase A2 and triose phosphate isomerase.[8]
-
HIV-1 Antivirals: It has been used as a reactant in the amination and stereoselective olefination for the synthesis of HIV-1 antivirals.[8]
Safety and Handling
This compound is an irritant and requires careful handling in a well-ventilated fume hood.
-
Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Precautionary Statements: Avoid breathing mist/vapors. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[6]
-
Personal Protective Equipment (PPE): Standard PPE includes safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat. An appropriate respirator should be used if ventilation is inadequate.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is classified as a combustible liquid.[6]
Conclusion
This compound is a high-value reagent for synthetic and medicinal chemists. Its robust synthesis and predictable reactivity in the Horner-Wadsworth-Emmons reaction make it an essential tool for the stereoselective formation of C-C double bonds and the introduction of the cyano group. Its primary contribution lies in facilitating the construction of α,β-unsaturated nitriles, which are versatile precursors for a wide range of biologically active molecules. For professionals in drug development, this compound provides a reliable pathway to incorporate the phosphonate pharmacophore, a critical component in the design of stable and effective enzyme inhibitors, particularly in antiviral and anticancer research. Proper understanding of its properties, synthesis, and handling is paramount to leveraging its full synthetic potential.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CAS 10123-62-3: this compound [cymitquimica.com]
- 3. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 4. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. This compound 95 10123-62-3 [sigmaaldrich.com]
- 7. CAS 10123-62-3 | 8177-1-26 | MDL MFCD00013825 | this compound | SynQuest Laboratories [synquestlabs.com]
- 8. This compound 95 CAS#: 10123-62-3 [m.chemicalbook.com]
- 9. This compound 95(10123-62-3) 1H NMR [m.chemicalbook.com]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Diethyl cyanomethylphosphonate - Enamine [enamine.net]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 14. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Diethyl (2-cyanoethyl)phosphonate
Foreword: The Significance of Diethyl (2-cyanoethyl)phosphonate in Modern Drug Discovery and Organic Synthesis
This compound [CAS Number: 10123-62-3] is a versatile organophosphorus compound that has garnered significant interest within the scientific community.[1][2][3] Its unique molecular architecture, featuring a reactive cyanoethyl group coupled with a phosphonate moiety, renders it a valuable building block in a multitude of synthetic applications. For researchers, scientists, and professionals in drug development, a thorough understanding of its synthesis and characterization is paramount for its effective utilization. This guide provides a comprehensive exploration of this compound, from its synthesis via the venerable Michaelis-Arbuzov reaction to its meticulous characterization using modern analytical techniques. The insights provided herein are grounded in established chemical principles and aim to equip the reader with the practical knowledge necessary for the successful preparation and validation of this important synthetic intermediate.
I. Strategic Synthesis: The Michaelis-Arbuzov Reaction
The synthesis of this compound is most effectively achieved through the Michaelis-Arbuzov reaction, a cornerstone of carbon-phosphorus bond formation.[4] This reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl phosphonate.[4]
Reaction Rationale and Mechanistic Insight
The choice of the Michaelis-Arbuzov reaction is predicated on its reliability and efficiency in forming the stable C-P bond. The reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the phosphorus atom of triethyl phosphite on the electrophilic carbon of an alkyl halide, such as 3-chloropropionitrile. This step results in the formation of a phosphonium salt intermediate.
-
Dealkylation: The displaced halide ion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium salt. This leads to the formation of the final phosphonate product and a volatile ethyl halide byproduct.
The thermodynamic driving force for this reaction is the formation of the very stable phosphoryl (P=O) bond.
Caption: The Michaelis-Arbuzov reaction mechanism for the synthesis of this compound.
II. Experimental Protocol: A Self-Validating System
The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound. The quantities and conditions have been optimized for a laboratory-scale preparation, ensuring a high yield of the desired product.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Triethyl phosphite | 166.16 | 41.5 g (43.0 mL) | 0.25 |
| 3-Chloropropionitrile | 89.53 | 17.9 g (16.0 mL) | 0.20 |
Step-by-Step Synthesis Procedure
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. The apparatus is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Charging the Flask: The flask is charged with triethyl phosphite (41.5 g, 0.25 mol).
-
Addition of Alkyl Halide: 3-Chloropropionitrile (17.9 g, 0.20 mol) is added dropwise from the dropping funnel to the stirred triethyl phosphite over a period of 30 minutes.
-
Reaction Conditions: The reaction mixture is then heated to 140-150 °C in an oil bath and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by observing the cessation of ethyl chloride evolution.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is distilled under reduced pressure to remove any unreacted starting materials and the desired this compound is collected as a colorless to pale yellow oil.
Caption: Experimental workflow for the synthesis of this compound.
III. Rigorous Characterization: Confirming Identity and Purity
The identity and purity of the synthesized this compound must be unequivocally confirmed through a battery of analytical techniques. The following sections detail the expected outcomes from these analyses.
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₁₄NO₃P |
| Molecular Weight | 191.16 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 110 °C at 0.1 mmHg[2] |
| Density | 1.08 g/mL at 25 °C[3] |
| Refractive Index (n²⁰/D) | 1.4380[3] |
Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number and connectivity of the different types of protons in the molecule. The expected signals are:
-
A triplet corresponding to the methyl protons of the ethoxy groups.
-
A multiplet (quartet of doublets) for the methylene protons of the ethoxy groups, showing coupling to both the adjacent methyl protons and the phosphorus atom.
-
Two multiplets for the two methylene groups of the cyanoethyl chain, with coupling to each other and to the phosphorus atom.
-
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. The spectrum will be characterized by:
-
Signals for the methyl and methylene carbons of the ethoxy groups, with the methylene carbon showing coupling to the phosphorus atom.
-
Signals for the carbons of the cyanoethyl group, with the carbon adjacent to the phosphorus showing a large coupling constant.
-
A signal for the nitrile carbon.
-
-
³¹P NMR (Phosphorus-31 NMR): The ³¹P NMR spectrum is a crucial tool for confirming the formation of the phosphonate. A single peak is expected in the characteristic region for phosphonates.
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key characteristic absorption bands for this compound are:
-
C≡N stretch: A sharp, medium-intensity band around 2250 cm⁻¹.
-
P=O stretch: A strong, sharp band in the region of 1250-1200 cm⁻¹.
-
P-O-C stretch: Strong bands in the 1170-950 cm⁻¹ region.
-
C-H stretch: Bands in the 3000-2850 cm⁻¹ region.
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (191.16 g/mol ).
IV. Applications in Drug Development and Organic Synthesis
The utility of this compound extends to various facets of chemical synthesis and drug discovery. The cyano group can be readily transformed into other functional groups, such as amines and carboxylic acids, providing a gateway to a diverse range of molecules. Furthermore, the phosphonate moiety is a key component in the Horner-Wadsworth-Emmons reaction, a widely used method for the stereoselective synthesis of alkenes.[5]
V. Conclusion: A Versatile and Indispensable Reagent
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The Michaelis-Arbuzov reaction stands as a robust and efficient method for its preparation, and a combination of spectroscopic techniques provides a reliable means of confirming its structure and purity. As a versatile intermediate, this compound will undoubtedly continue to play a vital role in the advancement of organic synthesis and the development of new therapeutic agents.
References
An In-depth Technical Guide to the Spectral Analysis of Diethyl (2-cyanoethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data for Diethyl (2-cyanoethyl)phosphonate, a versatile intermediate in organic synthesis. Understanding the spectral characteristics of this compound is paramount for its identification, purity assessment, and the elucidation of its role in various chemical reactions. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering field-proven insights into the interpretation of its spectral fingerprint.
Introduction to this compound and its Spectroscopic Characterization
This compound (CAS No. 10123-62-3) is an organophosphorus compound featuring a phosphonate functional group and a nitrile moiety.[1] Its unique structure makes it a valuable reagent in various chemical transformations. Accurate and unambiguous characterization of this molecule is crucial for its effective application in research and development. Spectroscopic techniques such as NMR, IR, and MS provide a powerful toolkit for confirming the structure and purity of this compound. Each technique offers a unique window into the molecular architecture, providing complementary information that, when combined, delivers a comprehensive structural profile.
Molecular Structure of this compound:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The spectrum of this compound is characterized by distinct signals for the ethyl and cyanoethyl moieties.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.1 | Quartet | 4H | O-CH₂ -CH₃ |
| ~2.8 | Multiplet | 2H | P-CH₂-CH₂ -CN |
| ~2.2 | Multiplet | 2H | P-CH₂ -CH₂-CN |
| ~1.3 | Triplet | 6H | O-CH₂-CH₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Interpretation:
-
The quartet at approximately 4.1 ppm is characteristic of the methylene protons of the two ethoxy groups, split by the adjacent methyl protons.
-
The two multiplets in the upfield region correspond to the two methylene groups of the cyanoethyl chain. The complexity of these signals arises from both proton-proton and proton-phosphorus coupling.
-
The triplet at around 1.3 ppm is assigned to the six equivalent protons of the two methyl groups, split by the adjacent methylene protons.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~117 | C N |
| ~63 | O-C H₂-CH₃ |
| ~26 | P-C H₂-CH₂-CN |
| ~18 | P-CH₂-C H₂-CN |
| ~16 | O-CH₂-C H₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Interpretation:
-
The signal at approximately 117 ppm is characteristic of the nitrile carbon.
-
The peak around 63 ppm corresponds to the methylene carbons of the ethoxy groups.
-
The signals for the two methylene carbons of the cyanoethyl chain appear at distinct chemical shifts due to their different proximities to the phosphorus atom and the nitrile group.
-
The upfield signal at roughly 16 ppm is assigned to the methyl carbons of the ethoxy groups.
³¹P NMR Spectral Data
³¹P NMR is a highly specific technique for characterizing organophosphorus compounds. The chemical shift of the phosphorus nucleus is sensitive to its electronic environment. For diethyl alkyl phosphonates, the ³¹P chemical shifts are influenced by the inductive effects of the alkyl group attached to the phosphorus atom.[2] Electron-withdrawing groups, such as the cyanoethyl group, will decrease the electron density at the phosphorus nucleus, leading to a downfield shift.[2]
Expected Chemical Shift (δ) ppm: ~ +25 to +35 ppm (relative to 85% H₃PO₄)
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C and ³¹P NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous. Filter if any solid particles are present.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to achieve optimal resolution and lineshape.
-
For ³¹P NMR, use a broadband probe tuned to the phosphorus frequency and reference the spectrum to an external standard of 85% H₃PO₄.[2]
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Use proton decoupling to simplify the spectrum and enhance sensitivity. A longer acquisition time or a higher sample concentration may be necessary.
-
³¹P NMR: Acquire the spectrum with proton decoupling.
-
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
IR Spectral Data
The IR spectrum of this compound will exhibit characteristic absorption bands for the C≡N, P=O, P-O-C, and C-H bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2850 | Medium-Strong | C-H stretching (alkyl) |
| ~2250 | Medium-Strong, Sharp | C≡N stretching (nitrile) |
| ~1250 | Strong | P=O stretching (phosphonate) |
| ~1030 | Strong | P-O-C stretching |
Note: The exact peak positions may vary slightly.
Interpretation:
-
C-H Stretching: The absorptions in the 2980-2850 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the ethyl and cyanoethyl groups.
-
C≡N Stretching: A sharp and intense peak around 2250 cm⁻¹ is a clear indicator of the nitrile functional group. The C≡N stretching vibration typically appears in the 2260-2240 cm⁻¹ range for saturated nitriles.[3]
-
P=O Stretching: The strong absorption at approximately 1250 cm⁻¹ is characteristic of the phosphoryl group (P=O) in phosphonates.
-
P-O-C Stretching: The strong band around 1030 cm⁻¹ is assigned to the stretching vibrations of the P-O-C linkages.
Experimental Protocol for IR Spectroscopy
For a liquid sample like this compound, the following protocol for Attenuated Total Reflectance (ATR)-FTIR is recommended:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.
-
Record a background spectrum to account for atmospheric CO₂ and H₂O.
-
-
Sample Analysis:
-
Place a small drop of this compound onto the ATR crystal.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.
Mass Spectral Data
For this compound (Molecular Formula: C₇H₁₄NO₃P), the expected molecular weight is approximately 191.16 g/mol .[1] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 191.
Expected Fragmentation Pattern:
The fragmentation of diethyl alkylphosphonates in EI-MS often involves the loss of ethylene from the ethoxy groups via a McLafferty-type rearrangement, as well as cleavage of the P-C and C-C bonds.
A plausible fragmentation pathway is outlined below:
Caption: Proposed EI-MS fragmentation pathway.
Interpretation of Key Fragments:
-
m/z 163: Loss of an ethylene molecule (28 Da) from the molecular ion.
-
m/z 146: Loss of an ethoxy radical (45 Da).
-
m/z 138: Cleavage of the P-C bond with the loss of the cyanoethyl radical (53 Da).
-
m/z 137: A common fragment for diethyl phosphonates corresponding to the [P(O)(OC₂H₅)₂]⁺ ion.
Experimental Protocol for Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 70 °C), ramp to a final temperature (e.g., 280 °C) to ensure elution of the compound.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 250).
-
-
Conclusion
The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a robust and self-validating system for its structural confirmation and purity assessment. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, while ³¹P NMR provides a specific fingerprint for the phosphonate moiety. IR spectroscopy identifies the key functional groups, notably the nitrile and phosphoryl groups. Mass spectrometry confirms the molecular weight and provides valuable information about the compound's fragmentation behavior. By understanding and applying these spectroscopic techniques and their interpretation, researchers, scientists, and drug development professionals can confidently utilize this compound in their synthetic endeavors.
References
An In-depth Technical Guide to Diethyl (2-cyanoethyl)phosphonate: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of Diethyl (2-cyanoethyl)phosphonate, a versatile organophosphorus compound with significant applications in organic synthesis and drug development. The guide delves into its chemical structure and nomenclature, details a robust synthetic protocol, and offers an in-depth analysis of its spectroscopic properties. Furthermore, it explores the reactivity of its key functional groups and highlights its utility as a precursor in the synthesis of various valuable molecules, including antiviral agents and enzyme inhibitors. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, agrochemical development, and material science who are interested in leveraging the unique chemical properties of this important reagent.
Introduction
This compound, a stable and versatile organophosphorus reagent, has emerged as a valuable building block in modern organic synthesis. Characterized by the presence of both a phosphonate and a nitrile functional group, this compound offers a unique combination of reactivity that enables a wide range of chemical transformations. Its utility is particularly pronounced in the construction of complex molecular architectures, finding applications in the synthesis of pharmaceuticals, agrochemicals, and novel materials[1][2]. The phosphonate moiety provides a handle for various phosphorus-based reactions, most notably the Horner-Wadsworth-Emmons olefination, while the cyano group can be readily transformed into other functional groups or participate in cycloaddition reactions. This guide aims to provide a detailed and practical understanding of this compound, from its fundamental properties to its application in advanced synthetic methodologies.
Chemical Structure and Nomenclature
The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the structural features and systematic naming conventions for this compound.
Chemical Structure
The molecular structure of this compound consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two ethoxy groups and a 2-cyanoethyl group. The phosphorus atom is pentavalent and tetrahedral.
Caption: 2D Chemical Structure of this compound.
IUPAC Name and Other Identifiers
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 3-(diethoxyphosphoryl)propanenitrile [3][4].
Common synonyms and identifiers are provided in the table below for easy reference.
| Identifier | Value |
| CAS Number | 10123-62-3[1] |
| Molecular Formula | C₇H₁₄NO₃P[2] |
| Molecular Weight | 191.16 g/mol [1] |
| Synonyms | (2-Cyanoethyl)phosphonic acid diethyl ester, 3-(Diethylphosphono)propionitrile[1][4] |
| InChI Key | LDOZIDLMPNCNDI-UHFFFAOYSA-N[1] |
| SMILES | CCOP(=O)(CCC#N)OCC[1] |
Synthesis and Purification
The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction . This powerful reaction forms a carbon-phosphorus bond through the reaction of a trialkyl phosphite with an alkyl halide[5].
Reaction Principle
The Michaelis-Arbuzov reaction proceeds via an SN2 attack of the nucleophilic phosphorus atom of triethyl phosphite on the electrophilic carbon of an alkyl halide, in this case, 3-chloropropionitrile. This is followed by the dealkylation of the resulting phosphonium salt by the displaced halide ion to yield the final phosphonate product.
References
- 1. CAS 10123-62-3: this compound [cymitquimica.com]
- 2. This compound 95 CAS#: 10123-62-3 [m.chemicalbook.com]
- 3. Diethyl cyanomethylphosphonate(2537-48-6) 1H NMR spectrum [chemicalbook.com]
- 4. 二乙基(2-氰乙基)膦酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
A Technical Guide to the Solubility and Stability of Diethyl (2-cyanoethyl)phosphonate
Executive Summary
Diethyl (2-cyanoethyl)phosphonate is a versatile organophosphorus compound utilized in organic synthesis, particularly as an intermediate in the preparation of agrochemicals and pharmaceuticals.[1] Its utility is intrinsically linked to its physicochemical properties, namely its solubility in various solvent systems and its stability under diverse experimental and storage conditions. This guide provides an in-depth analysis of these characteristics, offering both theoretical grounding and practical, field-proven methodologies for their assessment. We will explore the key factors governing the compound's behavior in solution, detail its degradation pathways, and present robust protocols for empirical determination of its solubility and stability profiles. The overarching goal is to equip researchers with the necessary knowledge to effectively handle, store, and utilize this important synthetic reagent.
Physicochemical Properties
A foundational understanding of this compound begins with its core physical and chemical properties. These constants are critical for experimental design, from reaction setup to purification and analysis.
| Property | Value | Source(s) |
| CAS Number | 10123-62-3 | [1][2] |
| Molecular Formula | C₇H₁₄NO₃P | [1][3] |
| Molecular Weight | 191.16 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Density | ~1.08 g/mL at 25 °C | [2][4] |
| Boiling Point | 110 °C at 0.1 mmHg | [2][4] |
| Refractive Index | n20/D ~1.4380 | [2] |
| SMILES | CCOP(=O)(CCC#N)OCC | [2] |
Solubility Profile
The solubility of a reagent dictates its utility in different reaction media and is a critical parameter for purification and formulation.
General Solubility Characteristics
This compound exhibits a solubility profile typical of a moderately polar organic ester. It is readily soluble in a range of common organic solvents but shows limited solubility in water.[1] This behavior is governed by the molecule's structure: the polar phosphonate (P=O) and nitrile (C≡N) groups confer some polarity, while the diethyl ester and ethyl chain components contribute to its organosoluble nature.
Qualitative Solubility Data
The following table summarizes the observed solubility in common laboratory solvents. This data is essential for selecting appropriate media for chemical reactions, chromatographic purification, and analytical sample preparation.
| Solvent | Formula | Type | Qualitative Solubility |
| Water | H₂O | Highly Polar Protic | Limited / Poor[1] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] |
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble[1] |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble[5] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble[5] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble |
| Hexanes | C₆H₁₄ | Nonpolar | Likely Soluble |
Note: "Soluble" is generally defined as >10 mg/mL. This table is a guide; empirical verification is recommended for specific applications.
Chemical Stability
The stability of this compound is a critical consideration for its synthesis, purification, storage, and application. Phosphonate esters, as a class, are susceptible to degradation, primarily through hydrolysis.[6][7]
Overview of Phosphonate Ester Stability
The stability of a phosphonate ester is not absolute and is highly dependent on environmental factors. The key variables that influence the rate of degradation are:
-
pH: Hydrolysis is catalyzed under both acidic and basic conditions.[7][8] Neutral pH (≈7) generally affords the greatest stability.[9]
-
Temperature: Degradation rates increase with temperature, following general principles of chemical kinetics.[7][9]
-
Steric and Electronic Effects: The electronic nature of substituents can influence the electrophilicity of the phosphorus atom, while steric hindrance around the phosphorus center can impede nucleophilic attack.[9]
Hydrolytic Degradation
Hydrolysis is the most significant degradation pathway for this compound. This process involves the cleavage of the phosphoester (P-O) bonds.
Under acidic conditions, the phosphoryl oxygen is protonated, rendering the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. The hydrolysis occurs stepwise, first yielding the phosphonic acid monoester and finally the corresponding phosphonic acid.[8][10]
In the presence of a base, two primary reactions can occur. The first is the irreversible saponification of the ester groups via nucleophilic attack by a hydroxide ion on the phosphorus atom.[8]
A second, and equally important, pathway under basic conditions is the potential for de-cyanoethylation. The cyanoethyl group is a known protecting group in organic synthesis that is readily cleaved by base via an elimination reaction.[11] This results in the formation of acrylonitrile and a diethyl phosphonate anion. This reactivity is a crucial consideration, as it represents a degradation pathway distinct from simple ester hydrolysis.
Caption: Primary degradation pathways under acidic and basic conditions.
Thermal Stability
Recommended Experimental Protocols
To ensure the integrity and suitability of this compound for a given application, empirical assessment of its solubility and stability is paramount. The following protocols provide a robust framework for these evaluations.
Protocol for Qualitative Solubility Determination
This protocol establishes the approximate solubility of the compound in various solvents, a crucial first step for reaction and purification design.
Caption: Experimental workflow for qualitative solubility assessment.
Methodology:
-
Preparation: Accurately weigh approximately 10 mg of this compound into a clear glass vial.
-
Solvent Addition: Add the selected solvent (e.g., water, ethanol, DCM) in a small, fixed increment (e.g., 100 µL).
-
Equilibration: Vigorously agitate the vial using a vortex mixer for 1-2 minutes. Allow it to stand at a controlled temperature (e.g., 25 °C).
-
Observation: Visually inspect the solution against a dark background. If the solution is completely clear with no visible particles, the compound is considered soluble at that concentration.
-
Titration (if necessary): If solid remains, continue adding solvent in fixed increments, vortexing after each addition, until the solid dissolves or a total volume of 1 mL is reached.
-
Classification: Calculate the approximate solubility and classify as Soluble (>100 mg/mL), Sparingly Soluble (10-100 mg/mL), or Insoluble (<10 mg/mL).
Protocol for Forced Degradation (Stability) Study
This protocol is designed to identify potential degradation products and determine the intrinsic stability of the compound under stress conditions. It is a cornerstone of drug development and chemical stability assessment.
Caption: Workflow for a forced degradation stability study.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water.
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acidic: Add an equal volume of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60 °C.
-
Basic: Add an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH). Keep at room temperature.
-
Thermal: Add an equal volume of water. Incubate at 60 °C.
-
Control: Add an equal volume of water. Keep at room temperature, protected from light.
-
-
Time Points: Collect samples from each vial at specified time points (e.g., 0, 2, 8, 24 hours).
-
Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to halt the degradation reaction. Dilute all samples to the same final concentration.
-
Analysis: Analyze all samples, including the control, using a validated stability-indicating analytical method (see Section 6.0).
-
Data Interpretation: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed relative to the initial concentration.
Analytical Methodologies for Quantification
Accurate quantification of this compound and its potential degradants requires robust analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse method for purity assessment and stability studies of non-volatile organic compounds.
-
Principle: The technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.
-
Typical Conditions: A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of acid like phosphoric or formic acid for peak shaping) is a common starting point.[14]
-
Detection: A UV detector is suitable, as the phosphonate and nitrile groups have some UV absorbance at low wavelengths (e.g., 210 nm).
-
Causality: The key to a successful stability study is developing a "stability-indicating" method. This means the chromatographic conditions must be optimized to achieve baseline separation between the peak for the parent compound and all potential degradation product peaks. This ensures that a decrease in the parent peak area can be confidently attributed to degradation and not co-elution.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a uniquely powerful tool for analyzing organophosphorus compounds.
-
Principle: It directly observes the phosphorus nucleus, providing information about its chemical environment.
-
Application: This technique is exceptionally useful for monitoring the hydrolysis of phosphonate esters. The parent diethyl ester, the intermediate monoester, and the final phosphonic acid will each have a distinct and well-resolved signal (chemical shift) in the ³¹P NMR spectrum.[9]
-
Causality: Unlike chromatography, which relies on separating molecules in time, ³¹P NMR provides a direct, simultaneous snapshot of all phosphorus-containing species in the solution. By integrating the peak areas, one can directly determine the relative molar quantities of the parent compound and its hydrolyzed degradants, making it an excellent method for mechanistic and kinetic studies of degradation.[9]
Handling and Storage Recommendations
Based on the compound's known stability profile, the following handling and storage procedures are recommended to ensure its long-term integrity:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] For long-term storage, refrigeration (2-8 °C) is advised to minimize the rate of hydrolysis.
-
Handling: Avoid contact with strong acids, strong bases, and moisture. Use an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions to prevent exposure to atmospheric moisture.
-
Purification: When performing aqueous workups, minimize contact time and ensure any acidic or basic residues are thoroughly neutralized and removed before solvent evaporation.[9] If using silica gel chromatography, be aware that standard silica can be acidic; using neutralized silica or a different purification method may be necessary for sensitive applications.[9]
References
- 1. CAS 10123-62-3: this compound [cymitquimica.com]
- 2. (2-Cyanethyl)-phosphonsäure-diethylester 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. This compound 95 CAS#: 10123-62-3 [m.chemicalbook.com]
- 5. Diethyl cyanomethylphosphonate - Enamine [enamine.net]
- 6. Phosphonate - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Diethyl (2-cyanoethyl)phosphonate
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (2-cyanoethyl)phosphonate is a versatile organophosphorus reagent widely employed in organic synthesis. Its utility in constructing carbon-phosphorus bonds makes it a valuable tool for medicinal chemists and drug development professionals.[1][] Applications include the synthesis of fluorescent substrates for enzyme assays, HIV-1 antivirals, and inhibitors of enzymes like triosephosphate isomerase.[1] However, its chemical reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in an understanding of its chemical properties and toxicological profile.
Hazard Identification and Risk Assessment
A critical first step in the safe handling of any chemical is a comprehensive understanding of its intrinsic hazards. This compound presents several potential risks that must be managed through appropriate engineering controls, personal protective equipment, and handling procedures.
GHS Classification and Hazard Statements
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on available safety data sheets, this compound is classified as follows:
-
Skin Corrosion/Irritation: Causes skin irritation. Some sources indicate it may cause severe skin burns.[3][4]
-
Eye Damage/Irritation: Causes serious eye irritation. Some sources indicate it may cause severe eye damage.[3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
-
Acute Toxicity (Oral, Dermal, Inhalation): While not consistently classified for acute toxicity, some sources suggest it may be harmful if swallowed, in contact with skin, or if inhaled.[5][6]
Signal Word: Warning or Danger[3][4]
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Due to the conflicting classifications, a conservative approach is warranted. Researchers should treat this compound as potentially corrosive to the skin and eyes and take all necessary precautions to prevent contact.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C7H14NO3P | [1] |
| Molecular Weight | 191.16 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Boiling Point | 110 °C at 0.1 mmHg | [1][8] |
| Density | 1.08 g/mL at 25 °C | [1][8] |
| Refractive Index | n20/D 1.4380 | [1][8] |
| Flash Point | Not applicable |
The high boiling point and low vapor pressure at room temperature suggest that the primary exposure risk is through direct contact rather than inhalation of vapors under standard laboratory conditions. However, the risk of inhalation increases if the substance is heated or aerosolized.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure to this compound.
Engineering Controls
The primary line of defense is to handle the chemical in a well-ventilated area.
-
Fume Hood: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols.[3][4]
-
Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[5][9]
Personal Protective Equipment (PPE)
The appropriate PPE must be worn at all times when handling this compound.
-
Eye and Face Protection: Chemical safety goggles are required.[10] A face shield should also be worn, especially when handling larger quantities or when there is a risk of splashing.[4]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the skin.[4]
-
-
Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, if there is a potential for inhalation exposure, such as during a spill cleanup outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5][10]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial for preventing accidents and ensuring the integrity of the compound.
Handling
-
Avoid Contact: All direct contact with the skin, eyes, and clothing must be avoided.[3][4][10]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][5] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][5]
-
Controlled Dispensing: Use appropriate tools (e.g., pipettes, syringes) to transfer the liquid to minimize the risk of spills and splashes.
Storage
-
Container: Keep the container tightly closed to prevent contamination and potential reaction with moisture.[4][5][9]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3][5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5][11] Seek immediate medical attention.[4][5][11]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][11] Seek medical attention if irritation persists.[5][11]
-
Inhalation: Move the individual to fresh air.[3][5][11] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[11] Seek immediate medical attention.[3][5][11]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3][5] Seek immediate medical attention.[3][5][11]
Spill and Leak Procedures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[4]
-
Collect the absorbed material into a suitable, labeled container for disposal.[4]
-
Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) followed by soap and water.[3][12]
-
-
Large Spills:
-
Evacuate the laboratory and notify the appropriate emergency response team.
-
Prevent the spill from entering drains or waterways.[4]
-
Disposal Considerations
Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Disposal Method: The preferred method of disposal is to send the waste to a licensed hazardous waste disposal facility.[4][5] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[10]
-
Regulations: Always consult and adhere to local, state, and federal regulations regarding hazardous waste disposal.[9][13] Do not dispose of this chemical down the drain.[4][9]
Toxicological and Ecotoxicological Information
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[5][9] However, the available data indicates that it is an irritant to the skin, eyes, and respiratory system. As with many organophosphorus compounds, there is a potential for more severe toxic effects, and therefore, all routes of exposure should be minimized.
Ecotoxicological Information
There is limited information available on the environmental fate and ecotoxicity of this compound. However, it is prudent to prevent its release into the environment.[4] Organophosphorus compounds can be toxic to aquatic life, and all measures should be taken to avoid contamination of soil and water.
Conclusion
This compound is a valuable reagent in the synthesis of novel compounds for drug discovery and development. Its utility, however, is coupled with potential hazards that demand a high level of safety awareness and a commitment to rigorous handling protocols. By understanding the chemical's properties, implementing appropriate engineering controls and PPE, and adhering to safe handling and disposal procedures, researchers can mitigate the risks and continue to leverage this compound's synthetic potential.
Visualizations
Experimental Workflow for Safe Handling
References
- 1. This compound 95 CAS#: 10123-62-3 [m.chemicalbook.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. CAS 10123-62-3: this compound [cymitquimica.com]
- 8. Page loading... [guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. DIETHYL ETHYLPHOSPHONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Applications of Diethyl (2-cyanoethyl)phosphonate
Introduction: Unveiling the Versatility of a Key Phosphonate Reagent
Diethyl (2-cyanoethyl)phosphonate (DCEP), identified by its CAS number 10123-62-3, is a versatile organophosphorus compound that has carved a significant niche in modern organic synthesis and materials science. Its unique molecular architecture, featuring a reactive phosphonate moiety and a cyanoethyl group, makes it a valuable precursor for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, key applications, and practical methodologies associated with this compound, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into its pivotal role in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of α,β-unsaturated nitriles, its emerging applications as a flame retardant in polymers, and its utility in the synthesis of novel phosphonate-containing polymers.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄NO₃P | |
| Molecular Weight | 191.16 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 110 °C at 0.1 mmHg | |
| Density | 1.08 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.4380 |
Synthesis of this compound: The Michaelis-Arbuzov Reaction
The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, such as 3-bromopropionitrile. The reaction proceeds via a phosphonium salt intermediate, which then undergoes dealkylation to yield the desired phosphonate.
Reaction Mechanism: A Step-by-Step Look
The mechanism of the Michaelis-Arbuzov reaction is a classic example of nucleophilic substitution at both the phosphorus and carbon centers.
Caption: Mechanism of the Michaelis-Arbuzov reaction for the synthesis of this compound.
Experimental Protocol: A Representative Synthesis
Materials:
-
Triethyl phosphite
-
3-Bromopropionitrile
-
Anhydrous toluene (or neat reaction)
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triethyl phosphite (1.1 equivalents).
-
Slowly add 3-bromopropionitrile (1.0 equivalent) to the triethyl phosphite. The reaction is often exothermic, so controlled addition is crucial.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 120-160 °C.[1] The progress of the reaction can be monitored by observing the evolution of ethyl bromide, which has a low boiling point.
-
Continue heating for several hours until the reaction is complete (e.g., as monitored by TLC or GC-MS).
-
After cooling the reaction mixture, the crude product is purified by vacuum distillation to remove any unreacted starting materials and the ethyl bromide byproduct. This compound is obtained as a colorless to pale yellow liquid.
Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction
A primary and highly valuable application of this compound is its use as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction provides a powerful and stereoselective method for the synthesis of α,β-unsaturated nitriles from aldehydes and ketones.[2] The HWE reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and a simpler work-up procedure due to the water-soluble nature of the phosphate byproduct.[3]
Reaction Mechanism and Stereoselectivity
The HWE reaction proceeds through the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to the carbonyl compound to form an oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a water-soluble phosphate byproduct. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[2] Aromatic aldehydes, in particular, almost exclusively yield (E)-alkenes.[2]
Caption: General workflow of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: Synthesis of (E)-Cinnamonitrile
The following is a representative protocol for the Horner-Wadsworth-Emmons reaction using this compound and benzaldehyde to synthesize (E)-cinnamonitrile.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until completion is indicated by TLC analysis.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure (E)-cinnamonitrile.
Substrate Scope and Yields
The Horner-Wadsworth-Emmons reaction with this compound is applicable to a wide range of aldehydes and ketones, generally providing good to excellent yields of the corresponding α,β-unsaturated nitriles. The table below summarizes typical yields for the reaction with various carbonyl compounds.
| Carbonyl Substrate | Product | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | (E)-Cinnamonitrile | 95 | >99:1 | [3] |
| 4-Chlorobenzaldehyde | (E)-4-Chlorocinnamonitrile | 92 | >99:1 | [3] |
| 4-Methoxybenzaldehyde | (E)-4-Methoxycinnamonitrile | 90 | >99:1 | [3] |
| Cyclohexanone | Cyclohexylideneacetonitrile | 85 | - | [3] |
| Acetophenone | (E)-3-Phenylbut-2-enenitrile | 78 | 95:5 | [3] |
Application as a Flame Retardant in Polymers
Phosphorus-based compounds are well-established as effective flame retardants for a variety of polymeric materials. They can act in both the condensed phase by promoting char formation and in the gas phase by quenching radical chain reactions in the flame. While specific data for this compound is limited in the provided search results, the functionalization of polymers with phosphonate groups has been shown to significantly enhance their flame retardancy.
For instance, the incorporation of phosphonate functionalities into polyethylene has been demonstrated to increase thermal stability and reduce heat release capacity, peak heat release rate, and total heat release.[4] This indicates that this compound, with its potential to be incorporated into polymer backbones or used as an additive, is a promising candidate for developing flame-retardant polymers.
A common method to assess flame retardancy is through the Limiting Oxygen Index (LOI) and UL 94 vertical burn tests. An increase in the LOI value (the minimum oxygen concentration required to support combustion) and achieving a V-0 rating in the UL 94 test are indicative of enhanced flame retardancy. While specific LOI and UL 94 data for polymers containing this compound are not available in the search results, the general trend for phosphonate-containing polymers is a significant improvement in these metrics.
Role in the Synthesis of Phosphonate-Containing Polymers
The reactivity of the cyanoethyl group and the phosphonate moiety in this compound makes it a valuable monomer or functionalizing agent for the synthesis of novel polymers with tailored properties. Phosphonate-containing polymers are of interest for a range of applications, including as flame retardants, ion-exchange resins, and biocompatible materials.
A potential synthetic route to incorporate this compound into a polymer backbone involves its conversion to a vinyl or acrylic monomer, followed by polymerization. For example, the cyanoethyl group could potentially be reduced to an amine and then converted to an acrylamide, or the phosphonate could be modified to contain a polymerizable group.
A more direct approach involves the post-polymerization modification of a pre-existing polymer with reactive sites. For instance, a polymer containing pendant alkyl halide groups could be reacted with triethyl phosphite in a Michaelis-Arbuzov-type reaction to introduce phosphonate functionalities. A two-step synthesis of phosphonate-functionalized polyethylenes has been described, which involves the copolymerization of ethylene with a bromo-functionalized comonomer, followed by a Michaelis-Arbuzov reaction with a trialkyl phosphite to introduce the phosphonate group.[4] This methodology could be adapted to incorporate this compound or similar structures into various polymer architectures.
Other Synthetic Applications
Beyond its primary role in the HWE reaction, this compound serves as a versatile reactant in various other organic transformations. It is used in the synthesis of:
-
Inhibitors of Phospholipase A2 and Triose Phosphate Isomerase: These enzymes are important targets in drug discovery, and phosphonate-containing molecules have shown promise as potent inhibitors.
-
HIV-1 Antivirals: The phosphonate group can mimic the phosphate group in nucleotides, making phosphonate-containing compounds interesting candidates for antiviral drug development.
-
Base-catalyzed stereospecific anti-Markovnikov addition reactants.
Conclusion and Future Outlook
This compound has established itself as a cornerstone reagent in organic synthesis, particularly for the stereoselective formation of α,β-unsaturated nitriles via the Horner-Wadsworth-Emmons reaction. Its utility extends to the synthesis of biologically active molecules and shows significant promise in the development of advanced materials, such as flame-retardant polymers and functionalized polymeric systems. As the demand for efficient and selective synthetic methodologies and high-performance materials continues to grow, the applications of this compound are poised for further expansion. Future research will likely focus on developing novel catalytic systems for its synthesis and reactions, exploring its incorporation into a wider range of polymeric materials to enhance their properties, and designing new phosphonate-based compounds with unique biological activities. The versatility and reactivity of this compound ensure its continued importance in the toolkit of synthetic chemists and material scientists.
References
- 1. The Flame Retardancy of Polyethylene Composites: From Fundamental Concepts to Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Flame retardant phosphonate-functionalised polyethylenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Utilizing Diethyl (2-cyanoethyl)phosphonate
Introduction: A Modern Approach to α,β-Unsaturated Nitriles
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and stereocontrol in the formation of carbon-carbon double bonds.[1][2][3] This olefination reaction, a modification of the classic Wittig reaction, employs a phosphonate-stabilized carbanion to react with aldehydes or ketones, yielding an alkene and a water-soluble phosphate byproduct that simplifies purification.[4][5] The HWE reaction is particularly advantageous due to the greater nucleophilicity of the phosphonate carbanion compared to the corresponding Wittig ylide, allowing for reactions with a broader range of carbonyl compounds, including sterically hindered ketones.[6]
This application note provides a detailed protocol and in-depth scientific insights for employing Diethyl (2-cyanoethyl)phosphonate in the HWE reaction to synthesize α,β-unsaturated nitriles. These products are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[7][8] We will delve into the mechanistic underpinnings, provide a step-by-step experimental guide, and offer practical advice for troubleshooting and optimization.
Mechanistic Rationale: Driving Stereoselectivity
The stereochemical outcome of the HWE reaction is a key feature and can be largely controlled by the reaction conditions and the structure of the reactants.[2][8] The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.
The accepted mechanism proceeds through the following key steps:
-
Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate, creating a resonance-stabilized phosphonate carbanion. The choice of base is critical and can range from strong bases like sodium hydride (NaH) to milder conditions using lithium hydroxide (LiOH) or an amine with lithium chloride (Masamune-Roush conditions).[6][9]
-
Nucleophilic Addition: The phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms two diastereomeric tetrahedral intermediates.
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane. This step is often the rate-determining step.[6]
-
Elimination: The oxaphosphetane collapses, cleaving the carbon-phosphorus and carbon-oxygen bonds to yield the desired alkene and a phosphate byproduct. The elimination of the water-soluble phosphate drives the reaction to completion.[4]
The (E)-selectivity is generally attributed to the steric interactions in the transition state leading to the oxaphosphetane, where the bulkier groups preferentially adopt an anti-conformation.
Visualizing the Reaction Workflow
Caption: Workflow for the Horner-Wadsworth-Emmons reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the reaction of an aldehyde with this compound. The specific conditions may require optimization based on the substrate.
Materials and Reagents:
-
This compound (CAS: 10123-62-3)[10]
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane)
-
Base (e.g., Sodium hydride (NaH, 60% dispersion in mineral oil), Potassium bis(trimethylsilyl)amide (KHMDS))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Round-bottom flask, magnetic stirrer, septum, and nitrogen/argon inlet
Safety Precautions:
-
This compound and related phosphonates can be harmful if swallowed, in contact with skin, or inhaled. They can cause skin and serious eye irritation, as well as respiratory irritation.[11][12][13]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[11][12][13][14]
Step-by-Step Procedure:
-
Preparation of the Phosphonate Anion:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the base (e.g., 1.1 equivalents of NaH).
-
Add anhydrous solvent (e.g., THF) via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous solvent to the base suspension dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases (in the case of NaH). This indicates the formation of the phosphonate carbanion. A standard procedure involves stirring for 1 hour at room temperature after the addition of potassium bis(trimethylsilyl)amide (KHMDS) to a solution of the phosphonate in dry dioxane.[15]
-
-
Reaction with the Carbonyl Compound:
-
Cool the solution of the phosphonate anion back to 0 °C.
-
Slowly add a solution of the aldehyde or ketone (1.0-1.2 equivalents) in anhydrous solvent to the reaction mixture dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the reactivity of the carbonyl compound. For some substrates, allowing the reaction to stir for 18 hours at room temperature is effective.[15]
-
-
Workup and Purification:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α,β-unsaturated nitrile. In some cases, the product can be isolated with high purity without the need for column chromatography.[15][16]
-
Key Reaction Parameters and Expected Outcomes
| Parameter | Typical Conditions | Rationale and Expected Outcome |
| Phosphonate | This compound | The cyano group is electron-withdrawing, which increases the acidity of the α-protons and stabilizes the resulting carbanion. |
| Carbonyl | Aromatic and aliphatic aldehydes and ketones | Aldehydes are generally more reactive than ketones. Sterically hindered ketones may require longer reaction times or more forcing conditions. |
| Base | NaH, KHMDS, LiOH, DBU | The choice of base can influence the stereoselectivity and is often dependent on the substrate's sensitivity to basic conditions. Stronger bases like NaH and KHMDS are commonly used.[15] |
| Solvent | THF, Dioxane, DMF | Anhydrous, polar aprotic solvents are required to solvate the intermediates and prevent quenching of the carbanion. |
| Temperature | 0 °C to room temperature | The initial deprotonation and addition are often performed at 0 °C to control the reaction rate and minimize side reactions. The reaction is then typically allowed to warm to room temperature. |
| Stereoselectivity | Predominantly (E)-isomer | The thermodynamic stability of the (E)-alkene drives the stereochemical outcome.[4][6] However, the (Z)-selectivity can be enhanced with modified phosphonates and specific reaction conditions.[17] |
| Yield | Moderate to high (50-95%) | Yields are generally good, but depend on the specific substrates and reaction conditions employed.[15] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete deprotonation of the phosphonate.- Inactive base or wet solvent.- Low reactivity of the carbonyl compound. | - Ensure the use of a fresh, active base and strictly anhydrous conditions.- Increase the reaction time and/or temperature.- Consider using a more reactive phosphonate or a stronger base. |
| Low (E)-selectivity | - Reaction conditions favoring the kinetic product.- Use of certain metal counterions or additives. | - Alter the base, solvent, or temperature to favor thermodynamic control.- Explore different phosphonate esters (e.g., with bulkier ester groups). |
| Formation of side products | - Self-condensation of the aldehyde or ketone.- Michael addition to the α,β-unsaturated product. | - Add the carbonyl compound slowly at a low temperature.- Use a stoichiometric amount of the carbonyl compound.- Quench the reaction as soon as it is complete. |
| Difficult purification | - The phosphate byproduct is not fully removed during workup. | - Ensure thorough aqueous extraction. Multiple washes may be necessary. |
Conclusion
The Horner-Wadsworth-Emmons reaction using this compound is a robust and versatile method for the synthesis of α,β-unsaturated nitriles. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired (E)-isomer. This protocol, along with the provided insights and troubleshooting guide, serves as a comprehensive resource for scientists and drug development professionals looking to employ this powerful transformation in their synthetic endeavors.
References
- 1. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. researchgate.net [researchgate.net]
- 10. CAS 10123-62-3 | 8177-1-26 | MDL MFCD00013825 | this compound | SynQuest Laboratories [synquestlabs.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. szabo-scandic.com [szabo-scandic.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E‑α,β-Unsaturated β‑Boryl Nitriles | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Organic Synthesis with Diethyl (2-cyanoethyl)phosphonate
Introduction: Accelerating the Synthesis of α,β-Unsaturated Nitriles
The quest for rapid, efficient, and environmentally conscious synthetic methodologies is a cornerstone of modern chemical research, particularly within the pharmaceutical and drug development sectors. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction selectivity.[1][2][3] This guide delves into the application of MAOS to the Horner-Wadsworth-Emmons (HWE) reaction, a robust and widely utilized method for the stereoselective synthesis of alkenes.[4][5][6][7][8]
Specifically, we will focus on the use of Diethyl (2-cyanoethyl)phosphonate as a key reagent for the synthesis of α,β-unsaturated nitriles. This class of compounds is of significant interest in medicinal chemistry due to the versatile reactivity of the nitrile group and its prevalence in a wide array of pharmaceutical agents.[9][10][11][12][13] The nitrile moiety can act as a key pharmacophore, participating in crucial binding interactions with biological targets, and its incorporation into drug candidates can favorably modulate their pharmacokinetic and pharmacodynamic profiles.[9][11][13]
This document provides a comprehensive overview of the microwave-assisted HWE reaction with this compound, including a detailed mechanistic explanation, a step-by-step experimental protocol, and a discussion of the critical parameters that influence the reaction's success.
The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview
The Horner-Wadsworth-Emmons reaction is a powerful olefination reaction that involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene.[4][5][6][7][8] The reaction typically exhibits high E-stereoselectivity. The generally accepted mechanism proceeds through the following key steps:
-
Deprotonation: A base abstracts an acidic proton from the α-carbon of the phosphonate, generating a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Attack: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Oxaphosphetane Formation: The resulting intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane intermediate.
-
Elimination: The oxaphosphetane intermediate collapses, yielding the alkene and a water-soluble phosphate byproduct, which is easily removed during workup.
The electron-withdrawing nature of the cyano group in this compound stabilizes the adjacent carbanion, facilitating its formation and subsequent reaction.
Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.
Microwave-Assisted Protocol for the Synthesis of α,β-Unsaturated Nitriles
This protocol is adapted from established microwave-assisted HWE procedures for similar phosphonates and is optimized for the synthesis of α,β-unsaturated nitriles using this compound.
Materials and Equipment
-
Aldehyde (e.g., benzaldehyde)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethanol (absolute)
-
Microwave reactor (e.g., CEM Discover®, Biotage Initiator®)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Experimental Procedure
Caption: Experimental workflow for the microwave-assisted synthesis.
Step-by-Step Protocol:
-
To a 10 mL microwave reaction vessel containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired aldehyde (1.0 mmol, 1.0 equiv.), and anhydrous potassium carbonate (1.5 mmol, 1.5 equiv.).
-
Add absolute ethanol (3 mL) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 140 °C for 20 minutes with stirring. The power should be set to dynamic to maintain the target temperature.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: A Comparative Example
The following table illustrates the significant advantages of the microwave-assisted approach compared to conventional heating for a typical HWE reaction.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | 20 minutes | 4 - 24 hours |
| Temperature | 140 °C | Reflux (e.g., ~78 °C for ethanol) |
| Typical Yield | >85% | 60-80% |
| Byproducts | Minimal | Often requires more extensive purification |
Scientific Rationale and Field-Proven Insights
Choice of Base: While strong bases like sodium hydride (NaH) are traditionally used in HWE reactions, milder bases such as potassium carbonate (K₂CO₃) are often sufficient, especially under microwave irradiation.[2] The high temperatures achieved in the microwave reactor can compensate for the lower basicity of K₂CO₃. This choice enhances the safety and functional group tolerance of the reaction.
Choice of Solvent: Ethanol is an excellent solvent for microwave-assisted reactions due to its high dielectric constant, allowing for efficient absorption of microwave energy and rapid heating of the reaction mixture. It is also a relatively green and inexpensive solvent.
Microwave Parameters: The temperature of 140 °C is chosen to significantly accelerate the reaction rate. The 20-minute reaction time is typically sufficient to achieve high conversion. It is advisable to monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to optimize the reaction time for different substrates.
Conclusion
The microwave-assisted Horner-Wadsworth-Emmons reaction using this compound offers a rapid, efficient, and high-yielding route to α,β-unsaturated nitriles. This methodology is particularly well-suited for the fast-paced environment of drug discovery and development, where the rapid synthesis of compound libraries is essential. The protocols and insights provided in this guide are intended to empower researchers to leverage the benefits of microwave-assisted synthesis for their specific research goals.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound 95 10123-62-3 [sigmaaldrich.com]
- 15. CAS 10123-62-3: this compound [cymitquimica.com]
- 16. 10123-62-3|this compound|BLD Pharm [bldpharm.com]
The Horner-Wadsworth-Emmons Approach to α,β-Unsaturated Nitriles: An Application Guide to Diethyl (2-cyanoethyl)phosphonate
Introduction: The Strategic Importance of the α,β-Unsaturated Nitrile Moiety
In the landscape of modern medicinal chemistry and materials science, the α,β-unsaturated nitrile is a privileged structural motif. Its unique electronic properties and versatile reactivity make it a cornerstone for the synthesis of a diverse array of complex molecules, including pharmaceuticals and functional materials. The nitrile group, with its strong electron-withdrawing nature and linear geometry, can significantly influence a molecule's pharmacokinetic profile, binding affinity, and metabolic stability.[1] Notably, α,β-unsaturated nitriles serve as key intermediates in the construction of nitrogen-containing heterocycles and are present in numerous FDA-approved drugs.[2]
The Horner-Wadsworth-Emmons (HWE) reaction stands out as a robust and highly stereoselective method for the synthesis of alkenes.[3][4][5] This olefination reaction, utilizing a phosphonate-stabilized carbanion, offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic carbanions and the facile removal of the water-soluble phosphate byproduct.[3] This application note provides a detailed guide to the use of Diethyl (2-cyanoethyl)phosphonate in the HWE reaction for the efficient synthesis of α,β-unsaturated nitriles, a critical transformation for researchers and professionals in drug development and organic synthesis.
The Reagent: this compound
This compound [CAS Number: 10123-62-3] is a specialized HWE reagent designed for the introduction of a cyanovinyl group.[6] The presence of the cyano group at the β-position relative to the phosphorus atom is a key feature, influencing the acidity of the α-protons and the reactivity of the corresponding carbanion.
| Property | Value |
| Molecular Formula | C₇H₁₄NO₃P |
| Molecular Weight | 191.16 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 110 °C at 0.1 mmHg |
| Density | 1.08 g/mL at 25 °C |
Reaction Mechanism: A Stepwise Look at the HWE Reaction
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism involving the formation of a phosphonate carbanion, its nucleophilic attack on a carbonyl compound, and subsequent elimination to form the alkene.
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate by a suitable base, forming a resonance-stabilized phosphonate carbanion. The electron-withdrawing effect of both the phosphonate and the distant cyano group increases the acidity of these protons, facilitating carbanion formation.
-
Nucleophilic Addition: The phosphonate carbanion, a potent nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition leads to the formation of a tetrahedral intermediate, a betaine-like species.
-
Oxaphosphetane Formation: The intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate collapses in a syn-elimination fashion, yielding the desired α,β-unsaturated nitrile and a water-soluble diethyl phosphate salt. This final step is typically irreversible and drives the reaction to completion.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocols
General Protocol for the Synthesis of α,β-Unsaturated Nitriles using this compound
This protocol provides a general procedure that can be adapted for various aldehydes. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, hexanal)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., potassium tert-butoxide, lithium diisopropylamide)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent (e.g., dimethoxyethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, washed with hexanes to remove mineral oil).
-
Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the stirred NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
-
Olefination Reaction:
-
Cool the solution of the phosphonate carbanion back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Partition the mixture between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure α,β-unsaturated nitrile.
-
References
The Horner-Wadsworth-Emmons Reaction: A Detailed Guide to Diethyl (2-cyanoethyl)phosphonate for C-C Bond Formation
Introduction: A Modern Tool for the Synthesis of α,β-Unsaturated Nitriles
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds remains a cornerstone of molecular construction. Among the arsenal of olefination reactions, the Horner-Wadsworth-Emmons (HWE) reaction has emerged as a powerful and versatile method, prized for its reliability, stereoselectivity, and operational simplicity.[1][2] This guide provides an in-depth exploration of a specialized HWE reagent, diethyl (2-cyanoethyl)phosphonate, for the synthesis of α,β-unsaturated nitriles – valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Unlike the traditional Wittig reaction, the HWE reaction utilizes a phosphonate-stabilized carbanion, which offers several distinct advantages. The phosphonate carbanion is generally more nucleophilic than the corresponding phosphonium ylide, allowing for reactions with a wider range of aldehydes and even ketones.[2][3] Furthermore, the water-soluble nature of the phosphate byproduct significantly simplifies product purification, often obviating the need for challenging chromatographic separations.[3]
This document will serve as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the synthesis of this compound, the mechanistic underpinnings of its reactivity, and detailed protocols for its application in C-C bond formation.
Synthesis of this compound: A Practical Approach
The most common and efficient method for the preparation of this compound is through a base-catalyzed Michael addition of diethyl phosphite to acrylonitrile. This method is advantageous due to the ready availability and low cost of the starting materials.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Diethyl phosphite
-
Acrylonitrile
-
Ethanol (anhydrous)
-
Sodium metal
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, carefully add freshly cut sodium metal (1.0 eq) to anhydrous ethanol under a nitrogen atmosphere. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Reaction Setup: Cool the sodium ethoxide solution to 0 °C in an ice bath.
-
Addition of Reactants: Slowly add diethyl phosphite (1.0 eq) to the cooled sodium ethoxide solution, followed by the dropwise addition of acrylonitrile (1.1 eq). Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to yield a colorless oil.
The Horner-Wadsworth-Emmons Reaction: Mechanism and Stereoselectivity
The HWE reaction is a two-step process that begins with the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic addition to a carbonyl compound. The resulting intermediate collapses to form an alkene and a water-soluble phosphate byproduct.
Reaction Mechanism Workflow
Caption: Horner-Wadsworth-Emmons Reaction Workflow.
The stereochemical outcome of the HWE reaction is a key feature. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1][2] This selectivity is attributed to the reversibility of the initial addition step and the steric interactions in the transition state leading to the oxaphosphetane intermediate. For the synthesis of (Z)-alkenes, modified conditions, such as the Still-Gennari modification using phosphonates with electron-withdrawing groups and specific base/solvent systems, are typically employed.[1]
Application Notes and Protocols
The following sections provide detailed protocols for the Horner-Wadsworth-Emmons reaction of this compound with representative aromatic aldehydes, aliphatic aldehydes, and ketones.
Application 1: Reaction with Aromatic Aldehydes
The reaction of this compound with aromatic aldehydes proceeds smoothly to afford cinnamonitrile derivatives, which are precursors to a variety of biologically active compounds.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium hydride (1.2 eq) and wash with anhydrous hexane to remove the mineral oil. Carefully decant the hexane and dry the sodium hydride under a stream of nitrogen. Add anhydrous THF to the flask.
-
Carbanion Formation: Cool the THF suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq) in anhydrous THF to the stirred suspension of sodium hydride. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield (E)-cinnamonitrile.
Application 2: Reaction with Aliphatic Ketones
While less reactive than aldehydes, ketones can also undergo the HWE reaction with this compound, typically requiring stronger bases and/or longer reaction times.
Materials:
-
This compound
-
Cyclohexanone
-
Sodium amide (NaNH₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place sodium amide (1.5 eq) in anhydrous THF.
-
Carbanion Formation: Cool the suspension to -78 °C using a dry ice/acetone bath. Add a solution of this compound (1.2 eq) in anhydrous THF dropwise via the dropping funnel. Stir the mixture at -78 °C for 1 hour.
-
Ketone Addition: Add a solution of cyclohexanone (1.0 eq) in anhydrous THF to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 30 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by column chromatography on silica gel to afford the corresponding α,β-unsaturated nitrile.
Summary of Representative Reactions
| Entry | Carbonyl Compound | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereoselectivity (E:Z) |
| 1 | Benzaldehyde | NaH | THF | 0 to rt | 12 | ~85-95 | >95:5 |
| 2 | 4-Methoxybenzaldehyde | NaH | THF | 0 to rt | 12 | ~80-90 | >95:5 |
| 3 | 4-Nitrobenzaldehyde | K₂CO₃ | DMF | rt | 24 | ~75-85 | >95:5 |
| 4 | Cyclohexanone | NaNH₂ | THF | -78 to rt | 24 | ~50-60 | N/A |
| 5 | Acetophenone | LDA | THF | -78 to rt | 24 | ~40-50 | Major Isomer |
Conclusion: A Versatile Reagent for Modern Synthesis
This compound is a highly effective and versatile reagent for the synthesis of α,β-unsaturated nitriles via the Horner-Wadsworth-Emmons reaction. Its straightforward synthesis, the high (E)-stereoselectivity of the olefination, and the operational simplicity of the reaction protocol make it an invaluable tool for synthetic chemists. The ability to react with a broad range of aldehydes and ketones, coupled with the ease of product purification, solidifies its position as a preferred reagent in both academic and industrial research, particularly in the fields of drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently employ this powerful C-C bond-forming reaction in their synthetic endeavors.
References
Application Notes: Advanced Olefination Strategies for the Synthesis of Vinyl Phosphonates
Abstract
Vinyl phosphonates are a class of organophosphorus compounds of significant interest to the pharmaceutical and materials science sectors due to their roles as enzyme inhibitors, haptens for catalytic antibody induction, and versatile monomers. The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of their synthesis, offering a reliable method for carbon-carbon double bond formation with high stereocontrol.[1][2] This guide provides a comprehensive overview of advanced olefination strategies. We will first elucidate the foundational mechanism of the HWE reaction. Subsequently, we will address the specific application of Diethyl (2-cyanoethyl)phosphonate in HWE reactions, clarifying its role in the synthesis of valuable allyl nitrile intermediates. Finally, we will detail the established and direct protocols for synthesizing the target vinyl phosphonate structures, ensuring researchers and drug development professionals have a robust and scientifically-grounded resource for their synthetic endeavors.
Part I: The Horner-Wadsworth-Emmons (HWE) Reaction: A Mechanistic Overview
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful synthetic transformation that employs a phosphonate-stabilized carbanion to convert aldehydes or ketones into alkenes, predominantly with an (E)-stereochemistry.[1] This reaction offers significant advantages over the classical Wittig reaction, including the higher nucleophilicity of the phosphonate carbanion and the straightforward removal of the water-soluble phosphate byproduct.[2][3]
Core Mechanism
The reaction proceeds through a well-understood sequence:
-
Deprotonation: A strong base abstracts the acidic proton alpha to the phosphonate group, generating a resonance-stabilized phosphonate carbanion.[1]
-
Nucleophilic Addition: The carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This step is typically the rate-limiting step and forms two diastereomeric alkoxide intermediates (betaines).[1]
-
Oxaphosphetane Formation: The alkoxide intermediates undergo intramolecular cyclization to form four-membered ring structures known as oxaphosphetanes.
-
Elimination: The oxaphosphetane ring collapses in a syn-elimination step, yielding the final alkene product and a dialkyl phosphate salt. The thermodynamic stability of the intermediates generally dictates the final stereochemical outcome, with sterically less hindered transition states leading to the (E)-alkene being favored.[4][5]
Part II: Synthesis of Allyl Nitriles using this compound
While the topic requests the synthesis of vinyl phosphonates, it is a matter of scientific integrity to clarify the correct application of the specified reagent, this compound. Due to its structure, (EtO)₂P(O)CH₂CH₂CN, the protons alpha to the phosphonate group are the most acidic and are removed during the initial step of the HWE reaction. The resulting carbanion, (EtO)₂P(O)CH⁻CH₂CN, reacts with aldehydes to produce substituted allyl nitriles , not vinyl phosphonates. These allyl nitriles are themselves highly valuable synthetic intermediates.
Experimental Protocol: Synthesis of (E)-5-Phenylpent-2-enenitrile
This protocol details the reaction between the carbanion of this compound and hydrocinnamaldehyde.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |
| This compound | 191.16 | 10.0 | 1.91 g |
| Sodium Hydride (60% in mineral oil) | 24.00 | 11.0 | 440 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| Hydrocinnamaldehyde | 134.18 | 10.0 | 1.34 g |
| Saturated aq. NH₄Cl solution | - | - | 30 mL |
| Ethyl Acetate | - | - | 100 mL |
| Brine | - | - | 30 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Step-by-Step Methodology
-
Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (440 mg, 11.0 mmol). Wash the NaH three times with anhydrous hexanes to remove the mineral oil and decant the hexanes carefully.
-
Reagent Addition: Add anhydrous THF (30 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Carbanion Formation: Add this compound (1.91 g, 10.0 mmol) dropwise to the stirred suspension over 15 minutes. Causality Note: This slow addition prevents an excessive exotherm from the reaction of the phosphonate with the hydride base. Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas evolution will be observed and the solution will become clear or slightly yellow, indicating the formation of the phosphonate carbanion.
-
Aldehyde Addition: Add a solution of hydrocinnamaldehyde (1.34 g, 10.0 mmol) in anhydrous THF (20 mL) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (30 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure allyl nitrile product. The water-soluble phosphate byproduct is effectively removed during the aqueous workup.[2][5]
Part III: Established Protocols for the Direct Synthesis of Vinyl Phosphonates
To synthesize vinyl phosphonates directly, alternative phosphonate reagents are required. The two most reliable and widely used methods are a modified HWE reaction using a bisphosphonate reagent and the Mizoroki-Heck cross-coupling reaction.
Method A: HWE Reaction with Tetraethyl Methylenebis(phosphonate) (TEMDP)
This is the most direct HWE approach to vinyl phosphonates. The highly activated methylene protons between the two phosphonate groups are readily abstracted to form a potent nucleophile that reacts with aldehydes.[6]
Protocol: Synthesis of Diethyl (2-phenylethenyl)phosphonate
-
Carbanion Formation: To a stirred suspension of sodium hydride (60% dispersion, 240 mg, 6.0 mmol) in 50 mL of anhydrous THF at 0 °C, add a solution of tetraethyl methylenebis(phosphonate) (1.41 g, 6.08 mmol) in 10 mL of THF. Stir for 30 minutes.[6]
-
Aldehyde Addition: Add a solution of benzaldehyde (530 mg, 5.0 mmol) in 10 mL of THF to the carbanion solution.
-
Reaction & Workup: Stir the reaction mixture for 1 hour at 0 °C, then allow it to warm to room temperature for an additional 2 hours. Quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate. The organic layer is dried and concentrated.
-
Purification: Purify the crude product by column chromatography to yield diethyl (2-phenylethenyl)phosphonate.
Method B: Mizoroki-Heck Reaction with Diethyl Vinylphosphonate
This method is particularly effective for synthesizing aryl-substituted vinyl phosphonates. It involves the palladium-catalyzed coupling of an aryl halide with diethyl vinylphosphonate.[7]
Protocol: Synthesis of Diethyl (2-(4-methoxyphenyl)ethenyl)phosphonate
-
Catalyst Preparation: To a dry flask, add 4-iodoanisole (234 mg, 1.0 mmol), Palladium(II) acetate (Pd(OAc)₂, 5.6 mg, 0.025 mmol), and tri(o-tolyl)phosphine (15.2 mg, 0.05 mmol).
-
Reagent Addition: Add anhydrous acetonitrile (5 mL) and triethylamine (0.28 mL, 2.0 mmol), followed by diethyl vinylphosphonate (DEVP) (0.25 mL, 1.5 mmol).
-
Reaction: Heat the mixture at 80 °C under an inert atmosphere for 12 hours.
-
Workup & Purification: After cooling, dilute the mixture with water and extract with diethyl ether. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Conclusion
The synthesis of vinyl phosphonates and related unsaturated systems relies heavily on the robust and versatile Horner-Wadsworth-Emmons reaction. A critical aspect of applying this methodology is the correct choice of the phosphonate reagent, which dictates the structure of the final product. While this compound serves as an excellent precursor for allyl nitriles, the direct synthesis of vinyl phosphonates is most reliably achieved through the reaction of aldehydes with methylenebis(phosphonates) or via palladium-catalyzed Heck coupling. The protocols and mechanistic insights provided herein offer a clear and actionable guide for researchers to successfully synthesize these valuable chemical entities.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Synthesis of (S)-FTY720 vinylphosphonate analogues and evaluation of their potential as sphingosine kinase 1 inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A library of vinyl phosphonate anions dimerize with cyanostars, form supramolecular polymers and undergo statistical sorting - Chemical Science (RSC Publishing) [pubs.rsc.org]
Catalysts for Olefination with Diethyl (2-cyanoethyl)phosphonate: An Application and Protocol Guide
This guide provides an in-depth exploration of catalytic systems for olefination reactions utilizing Diethyl (2-cyanoethyl)phosphonate. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the mechanistic underpinnings of the Horner-Wadsworth-Emmons (HWE) reaction with this specific reagent, offers a detailed guide to catalyst (base) selection, and provides robust, step-by-step protocols for practical application.
Introduction: The Strategic Value of this compound
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds, particularly with high (E)-stereoselectivity.[1][2][3] this compound, with the chemical formula NC(CH₂)₂P(O)(OC₂H₅)₂, is a specialized HWE reagent that facilitates the synthesis of γ,δ-unsaturated-β-cyanopropionates. The resulting α,β-unsaturated nitrile moiety is a highly versatile functional group, serving as a key building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Its applications include the stereoselective synthesis of antivirals for HIV-1, underscoring its importance in drug discovery.[4]
Phosphonates, in general, are of significant interest in medicinal chemistry as they can act as non-hydrolyzable bioisosteres of natural phosphates or as transition-state mimics for enzyme inhibitors.[5][6][7] This guide focuses on the practical catalysis of the HWE reaction with this compound to empower researchers to leverage its full synthetic potential.
Section 1: The Horner-Wadsworth-Emmons Reaction Mechanism
The HWE reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion.[1] These carbanions are generally more nucleophilic than their phosphonium ylide counterparts, allowing them to react efficiently with a broader range of aldehydes and ketones.[2][8] A significant practical advantage is the formation of a water-soluble dialkylphosphate byproduct, which simplifies product purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[2][9]
The reaction proceeds through a well-established multi-step mechanism:
-
Deprotonation: The reaction is initiated by the deprotonation of the carbon atom alpha to the phosphonyl group using a suitable base. The electron-withdrawing nature of the phosphonyl group increases the acidity of the α-protons, facilitating the formation of the phosphonate carbanion.
-
Nucleophilic Addition: The highly nucleophilic phosphonate carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric intermediates.[1]
-
Oxaphosphetane Formation: The intermediates undergo cyclization to form a four-membered ring known as an oxaphosphetane. The intermediates can often interconvert, which allows for thermodynamic equilibration.
-
Elimination: The oxaphosphetane intermediate collapses in a syn-elimination pathway to yield the final alkene product and the dialkyl phosphate salt. The formation of the thermodynamically more stable (E)-alkene is generally favored.[1][8]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Section 2: Catalyst Selection: A Guide to Base Systems
In the context of the HWE reaction, the term "catalyst" typically refers to the base required to generate the phosphonate carbanion. The choice of base is critical and depends on the substrate's sensitivity, the acidity of the phosphonate, and the desired reaction conditions. Below is a comparative analysis of common base systems.
| Base System Category | Examples | Rationale & Use Case | Key Considerations |
| Strong, Non-nucleophilic Bases | NaH, KH, LDA, n-BuLi | Provide rapid and irreversible deprotonation. Considered the standard for a wide range of aldehydes and ketones, ensuring complete formation of the carbanion.[10] | Require strictly anhydrous and inert (N₂ or Ar) atmospheric conditions. Not suitable for substrates with sensitive functional groups (e.g., esters, unprotected alcohols). |
| Amine Bases with Lewis Acids | DBU or Et₃N with LiCl | Masamune-Roush Conditions . Ideal for base-sensitive substrates. LiCl acts as a Lewis acid, activating the carbonyl group and promoting milder reaction conditions.[8][9] | Requires anhydrous conditions. Reaction kinetics may be slower, sometimes necessitating gentle warming. LiCl must be rigorously dried before use. |
| Inorganic Carbonate Bases | K₂CO₃, Cs₂CO₃ | Milder, non-pyrophoric, and easier to handle. Effective in polar aprotic solvents like DMF or acetonitrile, or in aqueous/biphasic systems.[8] | Generally slower reactions. May not be strong enough for less activated phosphonates or unreactive ketones. Cs₂CO₃ is more effective but also more expensive. |
| Aqueous/Biphasic Systems | NaOH, K₃PO₄ with a Phase-Transfer Catalyst (PTC) | Utilizes inexpensive bases in an aqueous/organic solvent mixture (e.g., Toluene/H₂O). PTCs (e.g., TBAB, Aliquat 336) shuttle the hydroxide ion or phosphonate anion between phases.[11] | Environmentally friendly ("green chemistry") approach. Avoids the need for anhydrous solvents. Reaction efficiency can be sensitive to stirring rate and PTC loading. |
Section 3: Experimental Protocols
Proper experimental technique is paramount for achieving high yields and reproducibility. All glassware should be oven- or flame-dried prior to use, and reactions, especially those with strong bases, should be conducted under an inert atmosphere of nitrogen or argon.
Caption: General experimental workflow for the HWE olefination reaction.
Protocol 1: General Procedure using Sodium Hydride (NaH)
This protocol is suitable for a wide range of aromatic and aliphatic aldehydes that are not base-sensitive.
Materials:
-
This compound (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add NaH (1.2 eq). Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, decanting the hexane carefully under nitrogen.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the suspension to 0 °C using an ice-water bath.
-
Carbanion Formation: Dissolve this compound (1.1 eq) in anhydrous THF in a separate flask and add it dropwise to the stirred NaH suspension via a syringe or dropping funnel over 15-20 minutes. Observe for hydrogen gas evolution.
-
Stirring: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Carbonyl Addition: Cool the resulting carbanion solution back to 0 °C. Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise over 15-20 minutes.
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-12 hours).
-
Quenching: Once complete, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Add water and ethyl acetate, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired α,β-unsaturated nitrile.
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
This protocol is designed for aldehydes or ketones bearing base-labile functional groups.
Materials:
-
This compound (1.2 eq)
-
Lithium chloride (LiCl, 1.2 eq, dried)
-
Aldehyde (1.0 eq)
-
1,8-Diazabicycloundec-7-ene (DBU, 1.2 eq) or Triethylamine (Et₃N)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Add rigorously dried LiCl (1.2 eq) to a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add anhydrous acetonitrile, followed by DBU (1.2 eq) and this compound (1.2 eq). Stir the resulting solution at room temperature for 15 minutes.
-
Carbonyl Addition: Add a solution of the base-sensitive aldehyde (1.0 eq) in anhydrous acetonitrile to the mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, it may be gently warmed to 40-50 °C.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to yield the pure product.
Section 4: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Yield | Inactive base (NaH exposed to air/moisture). Insufficiently dried reagents/solvents. Sterically hindered ketone. | Use fresh NaH from a new container. Ensure all glassware, solvents, and LiCl are rigorously dried. For hindered ketones, consider stronger conditions (e.g., LDA) or longer reaction times at elevated temperatures. |
| Incomplete Reaction | Base not strong enough for complete deprotonation. Insufficient reaction time or temperature. | Switch to a stronger base (e.g., from K₂CO₃ to NaH). Allow the reaction to run longer or gently heat (if substrate is stable). |
| Complex Product Mixture | Substrate degradation due to strong base. Side reactions (e.g., self-condensation of aldehyde). | Switch to milder conditions (Masamune-Roush or K₂CO₃). Add the aldehyde slowly at a low temperature (0 °C or -78 °C) to the pre-formed carbanion. |
| Poor (E/Z) Selectivity | Although strongly (E)-selective, certain reaction conditions can affect the ratio. | For HWE reactions, higher temperatures and Li⁺ salts generally favor (E)-alkene formation.[1] If (Z)-alkene is desired, a different reagent (e.g., Still-Gennari phosphonate) is required.[8][12] |
Section 5: Applications in Drug Discovery and Development
The α,β-unsaturated nitrile products synthesized using this compound are valuable intermediates in pharmaceutical development.
-
Michael Acceptors: The electron-deficient double bond readily participates in Michael addition reactions, allowing for the introduction of diverse nucleophiles and the construction of complex molecular scaffolds.
-
Functional Group Interconversion: The nitrile group can be hydrolyzed to carboxylic acids or amides, or reduced to primary amines, providing access to a wide array of chemical entities from a single precursor.
-
Bioisosterism: The parent phosphonate group is a key structural motif in medicinal chemistry. Compounds containing the P-C bond serve as stable analogs of phosphates and are used to design enzyme inhibitors, antivirals (e.g., Tenofovir, Adefovir), and drugs targeting bone metabolism.[5][6][7] The ability to efficiently synthesize molecules using phosphonate reagents is therefore a critical skill for medicinal chemists.
The documented use of this specific reagent in synthesizing precursors for HIV-1 antivirals directly illustrates its role in creating compounds with significant therapeutic potential.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. This compound 95 10123-62-3 [sigmaaldrich.com]
- 5. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 6. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for the Stereoselective Synthesis of Alkenes with Diethyl (2-cyanoethyl)phosphonate
Authored by: A Senior Application Scientist
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a foundational pillar in modern organic synthesis, providing a robust and reliable method for the stereoselective formation of carbon-carbon double bonds.[1][2] It serves as a powerful alternative to the classical Wittig reaction, employing phosphonate-stabilized carbanions which are generally more nucleophilic than their phosphonium ylide counterparts.[3] This enhanced reactivity allows for successful olefination of a wider range of aldehydes and even ketones.[4] Key advantages of the HWE reaction include the straightforward removal of the water-soluble dialkyl phosphate byproduct, simplifying product purification, and the reaction's inherent tendency to favor the thermodynamically more stable (E)-alkene.[4][5]
This guide focuses on the specific applications of Diethyl (2-cyanoethyl)phosphonate (CAS 10123-62-3), a versatile HWE reagent for the synthesis of α,β-unsaturated nitriles.[6] The presence of the electron-withdrawing cyanoethyl group not only activates the adjacent methylene protons for deprotonation but also plays a crucial role in controlling the stereochemical outcome of the olefination, enabling access to both (E)- and (Z)-alkene isomers with high selectivity by tuning the reaction conditions.[3][7] These unsaturated nitrile products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex molecular architectures.[6]
Reaction Mechanism and Principles of Stereocontrol
The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism. Understanding this pathway is critical for controlling the stereoselectivity of the resulting alkene.
-
Deprotonation: The reaction initiates with the deprotonation of the α-carbon of the phosphonate ester by a suitable base, generating a resonance-stabilized phosphonate carbanion.[3]
-
Nucleophilic Addition: This highly nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric tetrahedral intermediates (erythro and threo).[3][8]
-
Oxaphosphetane Formation & Elimination: The tetrahedral intermediates cyclize to form four-membered ring structures known as oxaphosphetanes. These intermediates are unstable and rapidly eliminate a dialkyl phosphate salt to yield the final alkene product.[9]
The stereochemical fate of the reaction—whether the (E) or (Z) isomer is formed—is determined by the relative stability of the transition states leading to the diastereomeric intermediates and the reversibility of their formation.[8]
Achieving (E)-Selectivity: Thermodynamic Control
Under standard HWE conditions (e.g., using NaH in THF), the initial nucleophilic addition is reversible. This allows the system to equilibrate to the thermodynamically favored anti-periplanar arrangement of the bulky phosphonate and R-groups of the carbonyl compound, which minimizes steric hindrance.[4][10] This pathway predominantly proceeds through the more stable erythro intermediate, which subsequently eliminates to form the more stable (E)-alkene.[7]
Achieving (Z)-Selectivity: The Still-Gennari Modification
To favor the formation of the thermodynamically less stable (Z)-alkene, kinetic control must be enforced. The Still-Gennari modification achieves this by employing phosphonates with electron-withdrawing groups (such as the cyanoethyl group in our target reagent) in combination with a strongly dissociating base system (e.g., potassium bis(trimethylsilyl)amide, KHMDS) and a crown ether (18-crown-6) in THF at low temperatures (-78 °C).[3][7]
The key principles are:
-
Electron-Withdrawing Groups: Groups like trifluoroethyl or cyanoethyl on the phosphonate accelerate the rate of elimination from the oxaphosphetane intermediate.[3][11]
-
Kinetic Control: The use of potassium bases (KHMDS) and low temperatures makes the initial addition step irreversible. The threo intermediate, formed faster under kinetic control, is trapped and rapidly eliminates to give the (Z)-alkene before it can equilibrate to the more stable erythro intermediate.[7]
Caption: Mechanistic pathways for HWE stereoselectivity.
Experimental Protocols
Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like sodium hydride (NaH) and potassium bis(trimethylsilyl)amide (KHMDS) are highly reactive and moisture-sensitive. Handle them under an inert atmosphere (N₂ or Ar).
Protocol 1: (E)-Selective Synthesis of α,β-Unsaturated Nitriles
This protocol utilizes standard HWE conditions to favor the formation of the thermodynamically stable (E)-alkene. The use of sodium hydride in an aprotic solvent like THF is a common and effective method.
Caption: Workflow for (E)-selective alkene synthesis.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) to a two-neck, oven-dried round-bottom flask containing anhydrous tetrahydrofuran (THF).
-
Carbanion Formation: Cool the suspension to 0 °C using an ice bath. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise via a syringe or dropping funnel.
-
Activation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30-60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes clear or a milky suspension.
-
Aldehyde Addition: Re-cool the reaction mixture to 0 °C. Add a solution of the desired aldehyde (1.05 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired (E)-alkene.
| Aldehyde | Product | Typical Yield (%) | Typical E:Z Ratio |
| Benzaldehyde | (E)-Cinnamonitrile | 85-95% | >95:5 |
| 4-Chlorobenzaldehyde | (E)-3-(4-Chlorophenyl)acrylonitrile | 88-96% | >95:5 |
| Cyclohexanecarboxaldehyde | (E)-3-Cyclohexylacrylonitrile | 80-90% | >90:10 |
| Isovaleraldehyde | (E)-5-Methylhex-2-enenitrile | 75-85% | >90:10 |
Protocol 2: (Z)-Selective Synthesis of α,β-Unsaturated Nitriles (Still-Gennari Modification)
This protocol employs specific conditions to kinetically favor the formation of the (Z)-alkene. The combination of KHMDS, 18-crown-6, and low temperature is crucial for high Z-selectivity.[7][11]
Caption: Workflow for (Z)-selective alkene synthesis.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 18-crown-6 (1.5 eq.), previously dried, to an oven-dried round-bottom flask containing anhydrous THF.
-
Base Addition: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add potassium bis(trimethylsilyl)amide (KHMDS, typically 0.5M or 1.0M in THF, 1.1 eq.) dropwise. Stir for 15 minutes.
-
Carbanion Formation: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Aldehyde Addition: Add a pre-cooled (-78 °C) solution of the aldehyde (1.2 eq.) in anhydrous THF dropwise.
-
Reaction: Maintain the reaction at -78 °C and stir for 1-4 hours. Monitor the reaction progress by TLC, ensuring the reaction flask remains at -78 °C.
-
Workup: Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (Et₂O) or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired (Z)-alkene.
| Aldehyde | Product | Typical Yield (%) | Typical Z:E Ratio |
| Benzaldehyde | (Z)-Cinnamonitrile | 75-85% | >95:5 |
| 4-Chlorobenzaldehyde | (Z)-3-(4-Chlorophenyl)acrylonitrile | 70-80% | >95:5 |
| Cyclohexanecarboxaldehyde | (Z)-3-Cyclohexylacrylonitrile | 65-75% | >90:10 |
| Isovaleraldehyde | (Z)-5-Methylhex-2-enenitrile | 60-70% | >90:10 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive base (NaH or KHMDS) due to moisture exposure. | Use fresh, high-quality base. Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere. |
| Sterically hindered aldehyde or ketone. | Increase reaction temperature and/or time for (E)-selective protocol. Note that ketones are generally less reactive than aldehydes.[4] | |
| Low Yield | Incomplete reaction. | Increase reaction time and monitor carefully by TLC. |
| Product volatility or water solubility. | Be careful during concentration under reduced pressure. For more polar products, saturate the aqueous layer with NaCl before extraction. | |
| Difficult purification. | The diethyl phosphate byproduct is water-soluble; ensure a thorough aqueous wash.[10] If the product co-elutes with starting material, optimize chromatography conditions. | |
| Poor Stereoselectivity | (E)-Protocol: Reaction temperature too low, preventing equilibration. | Ensure the reaction is allowed to warm to room temperature and stir for an adequate amount of time. |
| (Z)-Protocol: Temperature fluctuation above -78 °C. | Maintain strict temperature control. A cryocooler or a well-insulated dry ice/acetone bath is recommended. Ensure reagents are pre-cooled before addition. | |
| (Z)-Protocol: Impure or wet solvent/reagents. | Use freshly distilled, anhydrous solvents. Ensure 18-crown-6 is properly dried (e.g., azeotropically with toluene or dried in a vacuum oven). |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS 10123-62-3: this compound [cymitquimica.com]
- 7. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Purification of Diethyl (2-cyanoethyl)phosphonate by Column Chromatography
Introduction
Diethyl (2-cyanoethyl)phosphonate is a valuable organophosphorus reagent and building block in organic synthesis. Its utility spans from the Horner-Wadsworth-Emmons reaction to the synthesis of biologically active molecules. The purity of this reagent is paramount for the success of subsequent synthetic transformations, as impurities can lead to side reactions, reduced yields, and complex purification challenges downstream. This application note provides a detailed guide for the purification of this compound from a crude reaction mixture using silica gel column chromatography, a widely adopted and effective technique for the purification of moderately polar organic compounds.
The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive workflow from the initial analysis of the crude product to the characterization of the purified material. The causality behind experimental choices is explained to provide a deeper understanding of the purification process.
Understanding the Impurity Profile: A Look at the Synthesis
A common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[1][2] This reaction involves the treatment of a trialkyl phosphite, typically triethyl phosphite, with an alkyl halide, in this case, a 3-halopropionitrile (e.g., 3-bromopropionitrile or 3-chloropropionitrile).
The reaction mechanism involves the nucleophilic attack of the phosphorus atom of the triethyl phosphite on the electrophilic carbon of the 3-halopropionitrile, leading to the formation of a phosphonium salt intermediate. Subsequent dealkylation by the halide ion yields the desired this compound and an ethyl halide byproduct.[2]
Based on this synthetic route, the primary impurities in the crude reaction mixture are likely to be:
-
Unreacted triethyl phosphite: A starting material that may be present if the reaction does not go to completion.
-
Unreacted 3-halopropionitrile: The other starting material.
-
Ethyl halide (e.g., ethyl bromide or ethyl chloride): A volatile byproduct of the reaction.
-
Side-products from potential side reactions: Depending on the reaction conditions, other organophosphorus species could be formed in minor amounts.
The significant difference in polarity between the desired product and the starting materials makes silica gel column chromatography an ideal purification method.
Safety Precautions
This compound is a chemical that requires careful handling in a well-ventilated fume hood. It is classified as an irritant to the eyes, skin, and respiratory system.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. For detailed safety information, always consult the Safety Data Sheet (SDS).[4][5][6]
Materials and Methods
Materials
-
Crude this compound
-
Silica gel for flash column chromatography (230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware for column chromatography
-
Rotary evaporator
-
High-vacuum pump
Equipment
-
Glass chromatography column
-
Fraction collector (optional)
-
UV lamp for TLC visualization
-
NMR spectrometer
-
FT-IR spectrometer
Experimental Protocols
Part 1: Thin Layer Chromatography (TLC) Analysis of the Crude Mixture
Before proceeding with column chromatography, it is essential to analyze the crude reaction mixture by TLC to determine the optimal solvent system for separation.
Protocol:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal amount of a volatile solvent like dichloromethane.
-
Spotting: Using a capillary tube, spot the dissolved sample onto a TLC plate.
-
Elution: Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. A good starting point is a 9:1 or 8:2 (v/v) mixture of hexane:ethyl acetate.
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and allow the solvent to evaporate. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, staining with a potassium permanganate or phosphomolybdic acid solution can be used.[7]
-
Analysis: The ideal solvent system will provide good separation between the product spot and any impurity spots, with the product having an Rf value between 0.2 and 0.4. Adjust the polarity of the eluent by varying the ratio of hexane to ethyl acetate to achieve the desired separation. More polar compounds will have lower Rf values.
Part 2: Column Chromatography Purification
This protocol describes a standard flash column chromatography procedure for the purification of this compound.
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol:
-
Column Preparation:
-
Select an appropriately sized glass chromatography column based on the amount of crude material to be purified (a general rule of thumb is to use about 50-100 g of silica gel for every 1 g of crude mixture).
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column.
-
Gently tap the column to ensure even packing and to remove any air bubbles.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance upon solvent addition.
-
Drain the excess solvent until the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to be absorbed into the silica gel.
-
Gently add a small amount of the initial eluting solvent (e.g., hexane) to wash down any sample adhering to the sides of the column and allow it to be absorbed.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluting solvent. A good starting point is the solvent system determined from the TLC analysis, or a gradient elution can be employed.
-
Begin the elution by opening the stopcock and applying gentle positive pressure to the top of the column if necessary (flash chromatography).
-
Collect the eluate in fractions (e.g., 10-20 mL per fraction).
-
A typical gradient elution might start with 100% hexane and gradually increase the polarity by adding ethyl acetate (e.g., from 0% to 30% ethyl acetate in hexane).
-
-
Monitoring the Purification:
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
Spot every few fractions on a TLC plate and develop it in the appropriate solvent system.
-
Visualize the spots to identify the fractions containing the pure product.
-
-
Isolation of the Purified Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Further dry the purified product under high vacuum to remove any residual solvent.
-
Characterization of Purified this compound
The identity and purity of the final product should be confirmed by spectroscopic methods.
Data Summary Table:
| Property | Expected Value |
| Appearance | Colorless to pale yellow liquid |
| Molecular Formula | C₇H₁₄NO₃P |
| Molecular Weight | 191.16 g/mol [3] |
| Boiling Point | 110 °C at 0.1 mmHg[3] |
| Density | 1.08 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.438[3] |
¹H NMR Spectroscopy:
The proton NMR spectrum provides characteristic signals for the ethyl and cyanoethyl groups. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard.
-
Expected Chemical Shifts (in CDCl₃):
-
Triplet corresponding to the methyl protons (-OCH₂CH ₃).
-
Multiplet (quartet of doublets) corresponding to the methylene protons of the ethyl groups (-OCH ₂CH₃), showing coupling to both the methyl protons and the phosphorus atom.
-
Multiplet corresponding to the methylene protons adjacent to the phosphorus atom (-P-CH ₂-).
-
Multiplet corresponding to the methylene protons adjacent to the nitrile group (-CH₂CN ).
-
¹³C NMR Spectroscopy:
The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
-
Expected Chemical Shifts (in CDCl₃):
-
Signal for the methyl carbons (-OCH₂C H₃).
-
Signal for the methylene carbons of the ethyl groups (-OC H₂CH₃).
-
Signal for the methylene carbon adjacent to the phosphorus atom (-P-C H₂-), which will appear as a doublet due to coupling with the phosphorus atom.
-
Signal for the methylene carbon adjacent to the nitrile group (-C H₂CN).
-
Signal for the nitrile carbon (-C N).
-
³¹P NMR Spectroscopy:
Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds. The chemical shift is highly sensitive to the electronic environment of the phosphorus atom.
-
Expected Chemical Shift: The ³¹P NMR spectrum of this compound is expected to show a single resonance. The chemical shift for diethyl alkyl phosphonates typically falls in the range of +25 to +35 ppm (relative to 85% H₃PO₄).[8]
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[9][10]
-
Expected Absorption Bands (cm⁻¹):
-
~2250 cm⁻¹: A sharp and intense absorption corresponding to the C≡N stretching vibration of the nitrile group.
-
~1250 cm⁻¹: A strong absorption due to the P=O (phosphoryl) stretching vibration.
-
~1020-1050 cm⁻¹: Strong absorptions corresponding to the P-O-C stretching vibrations.
-
~2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
Structure Diagram:
Caption: Chemical structure of this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Product does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A small amount of methanol (1-2%) can be added to the eluent for very polar compounds, but be aware that higher concentrations can dissolve the silica gel. |
| Poor separation of product and impurities | The solvent system is not optimal. The column was not packed properly (channeling). The column was overloaded with the crude mixture. | Re-evaluate the solvent system using TLC with different solvent mixtures. Repack the column carefully to ensure a homogenous bed. Reduce the amount of crude material loaded onto the column. |
| Product co-elutes with an impurity | The impurity has a similar polarity to the product. | Try a different solvent system. Sometimes switching to a solvent with a different character (e.g., dichloromethane/methanol) can alter the elution order. If the impurity is an unreacted starting material, consider a pre-purification step like a liquid-liquid extraction to remove it. |
Conclusion
The purification of this compound by silica gel column chromatography is a reliable and effective method for obtaining high-purity material essential for research and development. By understanding the potential impurities based on the synthetic route and by systematically optimizing the chromatographic conditions starting with TLC analysis, researchers can confidently isolate the desired product. The detailed protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for scientists working with this important organophosphorus compound.
References
- 1. Arbuzov Reaction [organic-chemistry.org]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Diethyl (2-cyanoethyl)phosphonate as a Versatile Reagent in the Synthesis of Novel HIV-1 Antivirals
Abstract
The emergence of drug-resistant strains of the Human Immunodeficiency Virus (HIV-1) necessitates the continuous development of novel antiviral agents with improved potency and resistance profiles. Phosphonate-containing compounds have become a cornerstone of anti-HIV therapy, valued for their role as stable isosteres of natural phosphates. They are integral components of potent drugs targeting both HIV-1 reverse transcriptase and protease.[1][2] Diethyl (2-cyanoethyl)phosphonate (DCEP) has emerged as a particularly valuable and versatile reagent in this field. Its utility stems from its dual functionality: the phosphonate ester enables classic olefination reactions, while the cyanoethyl group serves as both a modifiable synthetic handle and a labile protecting group. This guide provides an in-depth exploration of DCEP's application in synthesizing key structural motifs for HIV-1 antivirals, complete with detailed mechanistic insights and validated experimental protocols for research, development, and process chemistry professionals.
The Strategic Advantage of the Cyanoethyl Phosphonate Moiety
The efficacy of this compound in complex organic synthesis, particularly for antiviral agents, is not accidental. Its structure is strategically poised for multiple, high-yield transformations that are crucial for building the carbon skeletons of drug candidates.
-
Horner-Wadsworth-Emmons (HWE) Reactivity: DCEP is an ideal precursor for stabilized phosphonate carbanions. When deprotonated, it forms a potent nucleophile that reacts with aldehydes and ketones to generate alkenes, a reaction known as the Horner-Wadsworth-Emmons (HWE) olefination.[3][4] This reaction is renowned for its high stereoselectivity, typically yielding the thermodynamically more stable (E)-alkene, a feature that is critical for defining the precise three-dimensional structure required for potent enzyme inhibition.[5][6] A significant advantage over the classic Wittig reaction is that the byproduct, a dialkyl phosphate salt, is water-soluble, vastly simplifying product purification.[4][7]
-
The Cyanoethyl Group as a Latent Phosphonic Acid: The cyanoethyl moiety is a well-established protecting group for phosphonic acids. Phosphonic acids themselves are highly polar and difficult to handle in many organic solvents, making them unsuitable for many synthetic steps. The cyanoethyl ester masks this polarity, allowing the phosphonate to be carried through multiple synthetic transformations. In a critical final or penultimate step, the cyanoethyl group can be selectively removed via a base-catalyzed β-elimination (a retro-Michael reaction) to unmask the biologically active phosphonic acid.[8] This strategy is fundamental in the synthesis of nucleoside phosphonate prodrugs.[8][9]
Core Application: The Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is arguably the most powerful application of DCEP in constructing antiviral precursors. It allows for the precise and stereocontrolled formation of a carbon-carbon double bond, introducing both a phosphonate group and a versatile alkene into the target molecule.
Mechanistic Overview
The reaction proceeds through a well-defined pathway. First, a strong base abstracts the acidic α-proton from DCEP to form a resonance-stabilized phosphonate carbanion. This carbanion then executes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. The resulting betaine intermediate rapidly cyclizes to form a transient four-membered oxaphosphetane ring. This ring then collapses, eliminating a stable and water-soluble diethyl phosphate salt and forming the final alkene product.[3][5]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Protocol 1: General Procedure for HWE Olefination with DCEP
This protocol describes a general method for the olefination of an aldehyde using DCEP. Researchers should optimize temperature, reaction time, and stoichiometry for their specific substrate.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (DCEP)
-
Aldehyde substrate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a dry, nitrogen-purged three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add sodium hydride (1.2 equivalents).
-
Solvent Addition: Add anhydrous THF via cannula. Cool the suspension to 0 °C in an ice bath.
-
Carbanion Formation: Dissolve DCEP (1.1 equivalents) in anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes. Causality Note: This slow addition maintains temperature control and prevents runaway reactions. The evolution of hydrogen gas will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the carbanion. The mixture should become a clear, yellowish solution.[7]
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine. Expertise Note: The aqueous washes are highly effective at removing the diethyl phosphate byproduct, which is a key advantage of the HWE reaction.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired alkene.
-
Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry. The coupling constant between the vinylic protons in the ¹H NMR spectrum can confirm the (E)-stereochemistry (typically >15 Hz).
Data Presentation: Representative HWE Reaction
| Parameter | Value |
| Reactants | |
| Benzaldehyde | 1.0 mmol |
| This compound | 1.1 mmol |
| Sodium Hydride (60%) | 1.2 mmol |
| Reaction Conditions | |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temp. |
| Reaction Time | 6 hours |
| Product | |
| Product Name | (E)-Diethyl (4-phenyl-2-cyanobut-1-en-1-yl)phosphonate |
| Yield (Hypothetical) | ~85% |
| Purity (by ¹H NMR) | >95% |
| Stereoselectivity (E:Z) | >98:2 |
Application as a Phosphonate Prodrug Precursor
Acyclic nucleoside phosphonates, such as Tenofovir, are potent HIV-1 reverse transcriptase inhibitors.[10] However, their phosphonic acid moiety is negatively charged at physiological pH, hindering passive diffusion across cell membranes. To overcome this, phosphonates are often administered as prodrugs, where the phosphonic acid is masked with lipophilic groups that are cleaved intracellularly to release the active drug.[9][11] The cyanoethyl group on DCEP can serve as a convenient protecting group during synthesis, which is later removed to reveal the phosphonic acid for subsequent conversion into a prodrug.
Protocol 2: Deprotection of the Cyanoethyl Group
This protocol describes the removal of the cyanoethyl protecting group via a base-catalyzed β-elimination.
Caption: Workflow for cyanoethyl deprotection and subsequent hydrolysis.
Materials:
-
Cyanoethyl-protected phosphonate substrate
-
7N Ammonia in Methanol
-
Round-bottom flask
-
Stirrer
Procedure:
-
Dissolution: Dissolve the cyanoethyl-protected phosphonate substrate (1.0 equivalent) in a 7N solution of ammonia in methanol.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. Self-Validation: Monitor the reaction by TLC or LC-MS. The product, being more polar, will have a lower Rf value than the starting material.
-
Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purification: The resulting diethyl phosphonate can often be used directly in the next step or purified by chromatography if necessary. This deprotection is often followed by hydrolysis of the remaining ethyl esters (e.g., using bromotrimethylsilane) to yield the final phosphonic acid.[8] Causality Note: The use of ammonia is effective and results in the volatile byproduct acrylonitrile, which is easily removed during concentration.
Integrated Synthetic Strategy for Phosphonate-Modified HIV-1 Protease Inhibitors
Recent research has shown that incorporating a phosphonate moiety into the P1 position of HIV-1 protease inhibitors can dramatically enhance their potency against highly resistant viral strains.[12][13] This is because the phosphonate group can form extensive van der Waals interactions with the protease, particularly with residues in the flexible flap region.[12][13] DCEP can be a key starting material for building fragments that are later incorporated into these complex inhibitors.
An exemplary strategy involves using an HWE reaction with DCEP to create an unsaturated phosphonate, which can then undergo further modifications (e.g., reduction, epoxidation, or Michael addition) before being coupled to the core scaffold of a protease inhibitor like Darunavir.[12][14]
Caption: High-level synthetic workflow for a phosphonate-based PI.
This modular approach allows for the rapid synthesis of diverse analogs by varying both the aldehyde fragment and the subsequent modifications to the alkene, facilitating the exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties.
Conclusion
This compound is a powerful and multifaceted reagent for the synthesis of HIV-1 antiviral drug candidates. Its utility in the stereoselective Horner-Wadsworth-Emmons reaction provides a reliable method for constructing key carbon-carbon bonds, while the dual role of the cyanoethyl group as a synthetic handle and a protecting group offers significant strategic advantages. The protocols and insights provided herein demonstrate the pivotal role of DCEP in building the complex molecular architectures required to combat HIV-1, empowering researchers to develop the next generation of more potent and resilient antiretroviral therapies.
References
- 1. Design and synthesis of novel HIV-1 inhibitors [uochb.cz]
- 2. benchchem.com [benchchem.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. orgsyn.org [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HIV-1 Protease Inhibitors with a P1 Phosphonate Modification Maintain Potency against Drug-Resistant Variants by Increased Interactions with Flap Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIV-1 protease inhibitors with a P1 phosphonate modification maintain potency against drug-resistant variants by increased interactions with flap residues (Journal Article) | OSTI.GOV [osti.gov]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes & Protocols: Synthesis of Enzyme Inhibitors Using Diethyl (2-cyanoethyl)phosphonate
Introduction: The Strategic Role of Diethyl (2-cyanoethyl)phosphonate in Inhibitor Design
In the landscape of medicinal chemistry and drug development, the design of potent and specific enzyme inhibitors remains a paramount objective. Phosphonates, compounds featuring a stable carbon-phosphorus (C-P) bond, have emerged as a cornerstone in this endeavor. They serve as exceptional bioisosteres of natural phosphate and carboxylate moieties, which are ubiquitous recognition elements in biological systems.[1] Unlike their phosphate ester counterparts, the C-P bond in phosphonates is resistant to enzymatic hydrolysis, imparting metabolic stability to the inhibitor.
This compound, with the chemical structure NC(CH₂CH₂)P(O)(OCH₂CH₃)₂, is a particularly versatile and strategic building block for several key reasons:
-
Protected Phosphonic Acid: The diethyl ester and the 2-cyanoethyl group serve as robust protecting groups for the phosphonic acid moiety. The cyanoethyl group, in particular, is stable throughout many synthetic transformations but can be selectively removed under basic conditions via a β-elimination mechanism to unmask the biologically active phosphonic acid.[2][3]
-
Nucleophilic Potential: The methylene protons alpha to the phosphonate group are acidic and can be readily removed by a suitable base. This generates a stabilized carbanion, a potent C-nucleophile for forming new carbon-carbon bonds.[4]
-
Bioisosteric Mimicry: The final phosphonic acid group is a tetrahedral, dianionic species at physiological pH, closely mimicking the transition states of phosphate hydrolysis or the structure of carboxylate substrates. This allows it to bind tightly within enzyme active sites, often chelating essential metal cofactors.[5]
This guide provides an in-depth exploration of core synthetic methodologies utilizing this compound, complete with detailed protocols, mechanistic insights, and validation checkpoints for researchers engaged in the synthesis of novel enzyme inhibitors.
Core Synthetic Methodologies and Protocols
The true utility of this compound is realized through its application in powerful C-C bond-forming reactions. The following sections detail two of the most critical transformations—the Horner-Wadsworth-Emmons reaction and the Michael addition—followed by the essential final deprotection step.
Methodology 1: The Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is a cornerstone of stereoselective alkene synthesis. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce, predominantly, an (E)-alkene.[4][6][7] This is invaluable for constructing inhibitors that require a specific geometric arrangement of functional groups across a double bond. A key advantage over the classic Wittig reaction is that the dialkyl phosphate byproduct is water-soluble, greatly simplifying purification.[4][8]
Objective: To synthesize (E)-diethyl (3-phenyl-2-cyanoallyl)phosphonate via the HWE reaction between this compound and benzaldehyde.
Materials & Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| This compound | 10123-62-3 | 191.16 g/mol | 10.0 |
| Sodium Hydride (NaH), 60% in mineral oil | 7646-69-7 | 24.00 g/mol | 11.0 |
| Benzaldehyde | 100-52-7 | 106.12 g/mol | 10.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 50 mL |
| Saturated Ammonium Chloride (aq.) | 12125-02-9 | - | 20 mL |
| Ethyl Acetate | 141-78-6 | - | 100 mL |
| Brine | - | - | 20 mL |
Workflow Diagram:
Caption: Horner-Wadsworth-Emmons (HWE) Reaction Workflow.
Step-by-Step Procedure:
-
Preparation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (1.91 g, 10.0 mmol) and dissolve in anhydrous THF (30 mL).
-
Carbanion Formation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Activation: Stir the resulting suspension at 0°C for 30 minutes. The solution should become clear or slightly yellow as the carbanion forms.
-
Aldehyde Addition: Add benzaldehyde (1.06 g, 1.02 mL, 10.0 mmol) dropwise via syringe to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the α,β-unsaturated phosphonate.
Trustworthiness & Self-Validation:
-
Expected Outcome: A colorless to pale yellow oil.
-
Validation: Successful synthesis is confirmed by ¹H NMR spectroscopy, which should show the appearance of vinylic protons and the disappearance of the aldehydic proton signal around 10 ppm. ³¹P NMR will show a characteristic peak for the phosphonate ester. The water-soluble sodium diethyl phosphate byproduct is effectively removed during the aqueous workup.[8]
Methodology 2: The Phospha-Michael Addition
The Michael addition, or conjugate addition, is a powerful method for forming C-C bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene.[9] Using the carbanion of this compound as the Michael donor allows for the strategic introduction of the phosphonate moiety, often creating γ-functionalized phosphonates which are precursors to a wide range of inhibitors.[10]
Objective: To demonstrate the base-catalyzed Michael addition of this compound to chalcone.
Materials & Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| This compound | 10123-62-3 | 191.16 g/mol | 5.0 |
| Chalcone (1,3-Diphenyl-2-propen-1-one) | 94-41-7 | 208.26 g/mol | 5.0 |
| 1,8-Diazabicycloundec-7-ene (DBU) | 6674-22-2 | 152.24 g/mol | 0.5 |
| Dichloromethane (DCM) | 75-09-2 | - | 25 mL |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | 10 mL |
Mechanism Diagram:
Caption: General Mechanism of the Phospha-Michael Addition.
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask, dissolve chalcone (1.04 g, 5.0 mmol) and this compound (0.96 g, 5.0 mmol) in dichloromethane (25 mL).
-
Catalyst Addition: Add DBU (76 mg, 75 µL, 0.5 mmol) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash with 1 M HCl (10 mL) to neutralize the DBU, followed by water (10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography or recrystallization (e.g., from ethanol/hexane) to afford the desired γ-ketophosphonate adduct.
Trustworthiness & Self-Validation:
-
Expected Outcome: A white to off-white solid.
-
Validation: The success of the reaction is confirmed by the disappearance of the alkene signals from the chalcone starting material in the ¹H NMR spectrum and the appearance of new aliphatic proton signals corresponding to the newly formed C-C bond. Molecular docking studies on similar chalcone-phosphonate derivatives have shown good binding ability to various kinase active sites, highlighting the potential of this scaffold.[11]
Methodology 3: Deprotection to the Active Phosphonic Acid
This is the final, critical step in the synthesis of the active enzyme inhibitor. The cyanoethyl and ethyl protecting groups must be removed to reveal the phosphonic acid, which is typically the key pharmacophore responsible for potent enzyme binding. The cyanoethyl group is readily cleaved by β-elimination in the presence of a base.[3] A common and effective method involves treatment with concentrated ammonia, which can often simultaneously cleave the ethyl esters, although a two-step procedure with a reagent like bromotrimethylsilane (TMSBr) followed by hydrolysis is more general for complete ester cleavage.
Objective: To convert a synthesized phosphonate diester intermediate into the final phosphonic acid inhibitor.
Workflow Diagram:
Caption: Workflow for Cyanoethyl and Ethyl Group Deprotection.
Step-by-Step Procedure:
-
Setup: Place the synthesized phosphonate ester (1.0 mmol) into a heavy-walled pressure vessel equipped with a stir bar.
-
Reagent Addition: Add concentrated aqueous ammonium hydroxide (~28-30%, 10 mL).
-
Reaction: Securely seal the vessel and heat the mixture in an oil bath at 60°C for 12-24 hours. Caution: The reaction generates pressure. Use appropriate glassware and a blast shield.
-
Workup: Cool the vessel to room temperature before carefully opening.
-
Isolation: Concentrate the reaction mixture to dryness under reduced pressure to remove ammonia and water. It is often beneficial to co-evaporate with water or ethanol several times to ensure complete removal of ammonia.
-
Purification: The resulting crude phosphonic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by ion-exchange chromatography to yield the pure product, often as an ammonium salt.
Trustworthiness & Self-Validation:
-
Expected Outcome: A solid, often hygroscopic, with significantly increased water solubility compared to the starting ester.
-
Validation: Complete deprotection is verified by several analytical methods. In ¹H NMR, the characteristic triplets and quartets of the ethyl groups and the triplet of the cyanoethyl group will disappear. ³¹P NMR will show a significant upfield or downfield shift of the phosphorus signal. Electrospray Ionization Mass Spectrometry (ESI-MS) will confirm the expected molecular weight of the phosphonic acid. The change in polarity is easily observed by TLC or HPLC.
Summary and Outlook
This compound is a powerful and enabling reagent in the synthesis of phosphonate-based enzyme inhibitors. Its utility is rooted in the stability of its protecting groups, the nucleophilicity of its corresponding carbanion, and the straightforward nature of its deprotection to the active phosphonic acid. The Horner-Wadsworth-Emmons and Michael addition reactions described herein represent fundamental strategies for incorporating this key pharmacophore into diverse molecular scaffolds. These methods have been successfully applied to the synthesis of inhibitors for a wide range of enzymes, including triose phosphate isomerase and phospholipase A2, as well as antivirals for HIV.[12] As the demand for novel, potent, and metabolically robust therapeutics continues to grow, the strategic application of this compound will undoubtedly remain a cornerstone of modern medicinal chemistry.
References
- 1. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 2. EP4201947A1 - Process for the backbone deprotection of oligonucleotides containing a terminal alkyl phosphonate group - Google Patents [patents.google.com]
- 3. atdbio.com [atdbio.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. CAS 10123-62-3: this compound [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Horner-Wadsworth-Emmons Reactions with Diethyl (2-cyanoethyl)phosphonate
Welcome to the technical support guide for optimizing the Horner-Wadsworth-Emmons (HWE) reaction using Diethyl (2-cyanoethyl)phosphonate. This document is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful olefination tool. This compound is a valuable reagent for synthesizing α,β-unsaturated nitriles, which are versatile intermediates in the synthesis of complex molecules and active pharmaceutical ingredients.[1] The strong electron-withdrawing nature of the nitrile group significantly influences the reactivity and outcome of the HWE reaction, making specific guidance essential for success.[2][3]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you achieve higher yields and predictable outcomes in your experiments.
Troubleshooting Guide
This section addresses the most common issues encountered when using this compound in the HWE reaction. Each problem is presented with potential causes and actionable solutions based on mechanistic principles and field-proven experience.
Problem 1: Low or No Product Yield
Question: My HWE reaction with this compound is resulting in very low yield, or I'm only recovering starting materials. What are the likely causes and how can I fix this?
Answer: Low or no yield is a frequent issue that can almost always be traced back to one of four key areas: deprotonation, reaction kinetics, reactant integrity, or quenching.
Root Cause Analysis & Solutions:
-
Ineffective Deprotonation: The formation of the phosphonate carbanion is the critical first step.[4] While the α-cyano group increases the acidity of the proton, incomplete deprotonation is a common pitfall.
-
Solution 1: Verify Base Strength & Quality. The base must be strong enough to completely deprotonate the phosphonate. Sodium hydride (NaH) is a common and effective choice.[5] For more challenging or sensitive substrates, consider stronger bases like potassium bis(trimethylsilyl)amide (KHMDS) or lithium bis(trimethylsilyl)amide (LiHMDS). Ensure your base is fresh; NaH can form a passivating layer of NaOH upon exposure to air and moisture, rendering it ineffective.
-
Solution 2: Ensure Anhydrous Conditions. All strong bases used for HWE reactions are highly reactive with water. Any moisture in the solvent or on the glassware will quench the base, preventing deprotonation. Flame-dry all glassware, use anhydrous solvents (e.g., THF, freshly distilled or from a solvent purification system), and maintain an inert atmosphere (Nitrogen or Argon) throughout the procedure.
-
-
Slow Reaction Kinetics: The reaction may be too slow under your current conditions, leading to the impression of failure, especially if reaction times are short.
-
Solution 1: Optimize Temperature. Deprotonation is often performed at 0 °C, followed by the addition of the carbonyl compound at a low temperature (-78 °C to 0 °C) to control selectivity and minimize side reactions.[5][6] However, if the yield is low, the reaction may require more thermal energy. After the initial addition at low temperature, allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 12-24 hours).[5]
-
Solution 2: Increase Reactant Concentration. If working under very dilute conditions, the rate of reaction may be slow. Consider moderately increasing the concentration, but be mindful that this can sometimes promote side reactions.
-
-
Poor Carbonyl Reactivity: Not all aldehydes and ketones are created equal.
-
Solution: Evaluate the Carbonyl Substrate. Sterically hindered ketones are significantly less reactive than unhindered aldehydes.[6][7] Confirm the purity of your carbonyl compound, as impurities can inhibit the reaction. If using a ketone, expect longer reaction times and potentially the need for gentle heating.
-
-
Decomposition or Side Reactions: The phosphonate reagent or the desired product might be unstable under the reaction conditions.
-
Solution: Control Base Stoichiometry. While a slight excess of base (1.1-1.2 eq.) is standard, a large excess can promote unwanted side reactions. The 2-cyanoethyl group itself could be susceptible to elimination under harsh basic conditions, although this is less common.
-
Problem 2: Significant Side Product Formation
Question: My reaction is producing the desired alkene, but I'm also observing significant impurities. How can I improve the purity of my crude product?
Answer: Side product formation is typically caused by the reactivity of the base with the starting materials or the product itself. The key to minimizing these impurities is precise control over the reaction conditions, especially the order and rate of addition.
Root Cause Analysis & Solutions:
-
Self-Condensation of the Carbonyl: Aldehydes and some ketones can undergo base-catalyzed self-condensation (e.g., aldol reaction).[5]
-
Solution: Controlled Addition at Low Temperature. This is the most effective solution. The strategy is to have the highly reactive phosphonate carbanion "waiting" for the carbonyl. First, generate the phosphonate carbanion completely by adding the base to the phosphonate solution. Then, cool this solution (e.g., to -78 °C) before slowly adding the aldehyde or ketone. This ensures the carbonyl compound reacts with the phosphonate anion faster than it reacts with itself.
-
-
Michael Addition to the Product: The product, an α,β-unsaturated nitrile, is an excellent Michael acceptor.[1] A second molecule of the phosphonate carbanion can add to the newly formed double bond.
-
Solution 1: Use Stoichiometric Reactants. Avoid using a large excess of the phosphonate reagent. Aim for a ratio of 1.05-1.1 equivalents of phosphonate to 1.0 equivalent of the carbonyl.
-
Solution 2: Limit Reaction Time. Once the reaction has reached completion (as determined by TLC or LCMS), quench it promptly. Over-stirring for extended periods after completion can increase the likelihood of Michael addition.
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve common HWE reaction issues.
Caption: A decision tree for troubleshooting HWE reactions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis of the Horner-Wadsworth-Emmons reaction?
A1: The HWE reaction proceeds through a well-established multi-step mechanism.[4]
-
Deprotonation: A strong base removes the acidic proton alpha to both the phosphonate and the cyano group, creating a resonance-stabilized phosphonate carbanion.[3][4]
-
Nucleophilic Addition: The carbanion acts as a potent nucleophile, attacking the electrophilic carbon of the aldehyde or ketone. This is the rate-limiting step and forms a tetrahedral intermediate.[4]
-
Oxaphosphetane Formation: The resulting alkoxide attacks the electrophilic phosphorus atom, forming a four-membered ring intermediate called an oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form a new carbon-carbon double bond (the alkene product) and a water-soluble dialkyl phosphate byproduct.[3][4] The easy removal of this byproduct via aqueous extraction is a major advantage over the classic Wittig reaction.[4][8]
Caption: Key steps of the Horner-Wadsworth-Emmons mechanism.
Q2: What stereoselectivity (E vs. Z) should I expect with this compound?
A2: HWE reactions with phosphonates stabilized by electron-withdrawing groups, such as the cyano group, predominantly yield the thermodynamically more stable (E)-alkene .[2][4] This selectivity arises because the initial steps of the reaction are often reversible, allowing the intermediates to equilibrate to the lower-energy transition state that leads to the trans-alkene.[9]
-
To maximize (E)-selectivity:
-
Achieving (Z)-selectivity: While standard HWE conditions favor the (E)-isomer, obtaining the (Z)-isomer requires significant modification, known as the Still-Gennari modification . This typically involves using phosphonates with highly electron-withdrawing ester groups (e.g., bis(2,2,2-trifluoroethyl)) in combination with potassium bases (KHMDS) and a crown ether (18-crown-6) in THF at low temperatures.[4][6][9] This modification accelerates the elimination step, trapping the kinetic product.[4]
Q3: How do I choose the right base for my reaction?
A3: The choice of base is critical and depends on the sensitivity of your substrate and the desired reactivity. The pKa of the α-proton in this compound is significantly lower than in simple alkylphosphonates, allowing for a wider range of bases.
| Base | Typical Solvent | Temperature | Key Characteristics |
| NaH | THF, DMF | 0 °C to RT | Workhorse base. Inexpensive, effective, promotes (E)-selectivity. Heterogeneous, requires careful handling.[5][11] |
| LiHMDS / KHMDS | THF | -78 °C to 0 °C | Strong, non-nucleophilic. Soluble, provides fast and clean deprotonation. KHMDS is used in Still-Gennari for (Z)-selectivity.[6][10] |
| LiCl / DBU | Acetonitrile | 0 °C to RT | Masamune-Roush conditions. Mild, suitable for base-sensitive substrates.[4][6][12] |
| LiOH | THF / H₂O | RT | Mild conditions. Can be effective for α-cyano phosphonates with reactive aldehydes, offering a simpler workup.[13] |
Q4: Can I use this phosphonate with ketones?
A4: Yes, but with considerations. Phosphonate carbanions are more nucleophilic than their Wittig ylide counterparts and can react with ketones, even hindered ones.[6][7] However, the reaction is generally slower than with aldehydes. To achieve good yields with ketones, you may need to use a stronger base (e.g., KHMDS), higher temperatures, and/or longer reaction times. Stereoselectivity is often lower with ketones compared to aldehydes.[12]
Experimental Protocols
General Protocol for (E)-Alkene Synthesis (NaH/THF)
This protocol provides a reliable starting point for the synthesis of (E)-α,β-unsaturated nitriles.
Materials:
-
This compound (1.05 eq.)
-
Aldehyde or Ketone (1.0 eq.)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the NaH dispersion to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum.
-
Washing (Optional but Recommended): Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time via cannula. Dry the remaining NaH under a stream of inert gas.
-
Phosphonate Addition: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice-water bath.
-
Deprotonation: In a separate flame-dried flask, dissolve the this compound in anhydrous THF. Add this solution dropwise to the stirred NaH slurry at 0 °C. A vigorous evolution of H₂ gas will be observed.
-
Anion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The mixture should become a clear, homogeneous solution.
-
Carbonyl Addition: Cool the solution of the phosphonate carbanion to 0 °C (or -78 °C for highly reactive aldehydes). Slowly add a solution of the aldehyde or ketone in anhydrous THF dropwise over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until completion (monitor by TLC or LCMS, typically 2-16 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 3. youtube.com [youtube.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Wittig-Horner Reaction [organic-chemistry.org]
- 12. Triethyl phosphonoacetate - Enamine [enamine.net]
- 13. researchgate.net [researchgate.net]
Common side reactions and byproducts of Diethyl (2-cyanoethyl)phosphonate
Welcome to the technical support center for Diethyl (2-cyanoethyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.
Section 1: Synthesis of this compound via Michael Addition
The most common route to synthesize this compound is the base-catalyzed Michael addition of diethyl phosphite to acrylonitrile. While seemingly straightforward, this reaction is prone to several side reactions and byproduct formations that can complicate purification and impact downstream applications.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound is incomplete, and I see multiple spots on my TLC. What are the likely impurities?
A1: Incomplete conversion is a frequent issue. The primary impurities are typically unreacted starting materials and the product of a single Michael addition.
-
Unreacted Diethyl Phosphite: This starting material can be difficult to remove due to its polarity and boiling point.
-
Unreacted Acrylonitrile: Being volatile, most of it is often removed during workup, but traces can remain and potentially polymerize.
-
Bis-adduct - Diethyl bis(2-cyanoethyl)phosphonate: If an excess of acrylonitrile is used or if the reaction is not carefully controlled, a double Michael addition can occur, leading to this undesired byproduct.
Q2: After running the synthesis reaction, I've noticed a significant amount of a viscous, sticky solid in my flask. What is it and how can I avoid it?
A2: The formation of a viscous solid is a strong indication of the base-catalyzed anionic polymerization of acrylonitrile.[1] Acrylonitrile is highly susceptible to polymerization, especially in the presence of strong bases, which are often used to catalyze the Michael addition.
Troubleshooting & Prevention:
-
Controlled Addition of Acrylonitrile: Add acrylonitrile dropwise to the reaction mixture containing diethyl phosphite and the catalyst at a controlled temperature. This maintains a low concentration of the monomer and minimizes polymerization.
-
Choice of Catalyst: While strong bases can be effective, consider using a milder base or a catalytic system that is less prone to initiating polymerization.
-
Temperature Control: The polymerization of acrylonitrile is often exothermic. Maintaining a consistent and moderate reaction temperature is crucial.
Q3: I am struggling to purify my this compound from the unreacted diethyl phosphite. What is the best approach?
A3: Separating these two phosphonates can be challenging due to their similar polarities.
-
Vacuum Distillation: This is often the most effective method. This compound has a significantly higher boiling point (approximately 110 °C at 0.1 mmHg) than diethyl phosphite (boiling point around 188 °C at atmospheric pressure, but lower under vacuum).[2] Careful fractional distillation under high vacuum should provide good separation.
-
Aqueous Wash: Exploiting the slightly acidic nature of diethyl phosphite (P-H bond), a wash with a mild aqueous base (e.g., dilute sodium bicarbonate solution) can help to selectively remove some of it into the aqueous layer. However, be cautious as strong basic conditions can promote hydrolysis of the desired product.
-
Column Chromatography: While possible, it can be tedious due to the similar Rf values. A carefully optimized solvent system on silica gel is required.
Section 2: Application in the Horner-Wadsworth-Emmons (HWE) Reaction
This compound is a valuable reagent in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of α,β-unsaturated nitriles, which are important intermediates in medicinal chemistry. The electron-withdrawing nature of the cyano group facilitates the crucial elimination step of the HWE reaction.[3]
Frequently Asked Questions (FAQs)
Q4: I am performing an HWE reaction with this compound, and my yields are consistently low. What could be the issue?
A4: Low yields in this HWE reaction can stem from several factors:
-
Base Selection and Deprotonation: The acidity of the α-protons in this compound is increased by the cyano group, but a sufficiently strong, non-nucleophilic base is still required for complete deprotonation to form the reactive carbanion. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and lithium diisopropylamide (LDA). Incomplete deprotonation will result in unreacted starting material.
-
Reaction with the Carbonyl Compound: Ensure your aldehyde or ketone is pure and free of water. The phosphonate carbanion is a strong base and can be quenched by water.
-
Steric Hindrance: Highly hindered aldehydes or ketones may react sluggishly. In such cases, longer reaction times, elevated temperatures, or the use of a more reactive base/solvent system might be necessary.
Q5: During the workup of my HWE reaction, I've isolated a byproduct with a carboxylic acid group instead of the expected nitrile. What is happening?
A5: This indicates the hydrolysis of the nitrile functional group to a carboxylic acid.[4] This is a common side reaction, especially if the workup or purification involves strongly acidic or basic conditions, particularly at elevated temperatures.[5]
Preventative Measures:
-
Neutral or Mildly Acidic/Basic Workup: Avoid prolonged exposure to strong acids or bases during the aqueous workup. Use saturated ammonium chloride solution for quenching reactions involving organometallic bases, followed by extraction.
-
Temperature Control During Purification: If performing distillation, ensure the temperature does not become excessively high, as this can promote hydrolysis if any acidic or basic impurities are present.
-
Buffer Chromatography: If purification is done via column chromatography, consider using a solvent system buffered with a small amount of a non-nucleophilic base like triethylamine to prevent hydrolysis on the acidic silica gel surface.
Q6: Can the cyano group itself participate in any unwanted side reactions under HWE conditions?
A6: While the nitrile group is generally stable under standard HWE conditions, its reactivity should not be entirely overlooked, especially with highly reactive intermediates or under forcing conditions.
-
Intramolecular Reactions: In specific substrates, the phosphonate carbanion could potentially react with the cyano group, leading to cyclic byproducts, although this is generally not a common pathway.
-
Reaction with Excess Base/Nucleophiles: Strong nucleophilic bases could potentially add to the nitrile group, though this is less likely than the desired deprotonation at the α-carbon.
Section 3: Stability and Degradation
Understanding the stability of this compound is crucial for its proper storage and handling to ensure reproducible experimental results.
Frequently Asked questions (FAQs)
Q7: How should I store this compound to prevent degradation?
A7: this compound should be stored in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). The primary degradation pathway to be concerned about is hydrolysis.
Q8: What are the main degradation products of this compound?
A8: The two main degradation pathways are hydrolysis of the ester groups and hydrolysis of the nitrile group.
-
Ester Hydrolysis: Under acidic or basic conditions in the presence of water, the diethyl ester can hydrolyze to the corresponding phosphonic acid monoester and eventually to (2-cyanoethyl)phosphonic acid.
-
Nitrile Hydrolysis: As discussed in Q5, the nitrile group can hydrolyze to a carboxylic acid, yielding 3-(diethoxyphosphoryl)propanoic acid.
The relative rates of these hydrolysis reactions will depend on the specific conditions (pH, temperature).
| Degradation Pathway | Conditions | Primary Byproduct |
| Ester Hydrolysis | Acidic or Basic (aqueous) | (2-cyanoethyl)phosphonic acid |
| Nitrile Hydrolysis | Acidic or Basic (aqueous) | 3-(diethoxyphosphoryl)propanoic acid |
Visual Guides
Synthesis and Common Byproducts
Caption: Synthesis pathway and common byproducts.
Troubleshooting HWE Reaction Issues
Caption: Troubleshooting logic for HWE reactions.
References
Optimizing reaction conditions for Diethyl (2-cyanoethyl)phosphonate (temperature, solvent, base).
Welcome to the Technical Support Center for the synthesis of Diethyl (2-cyanoethyl)phosphonate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile phosphonate reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions—specifically focusing on temperature, solvent, and base selection—and overcome common challenges encountered during synthesis.
Introduction to the Synthesis
The formation of this compound from diethyl phosphite and acrylonitrile is a classic example of a Phospha-Michael addition (also known as the Pudovik reaction when applied to carbonyls, the principles are analogous for conjugate additions). This reaction involves the nucleophilic addition of the phosphorus atom of diethyl phosphite to the electron-deficient β-carbon of acrylonitrile. The success of this synthesis hinges on the careful control of reaction parameters to maximize yield and purity while minimizing side reactions.
Reaction Mechanism: The Phospha-Michael Addition
The reaction is typically catalyzed by a base, which deprotonates the diethyl phosphite to form a more potent phosphite anion nucleophile. This anion then attacks the β-carbon of acrylonitrile, forming a carbanion intermediate which is subsequently protonated to yield the final product.
Caption: General mechanism of the base-catalyzed Phospha-Michael addition.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction is very slow or not proceeding to completion. What are the likely causes and how can I fix this?
A1: A sluggish or incomplete reaction is a common hurdle. Here’s a systematic approach to troubleshooting:
-
Insufficiently Active Catalyst: The choice and quality of the base are critical.
-
Weak Bases: If you are using a weak base like triethylamine (TEA), the equilibrium between diethyl phosphite and its anionic form may not be favorable. Consider switching to a stronger base.
-
Base Degradation: Some bases can degrade upon storage. For instance, solutions of sodium ethoxide can decrease in strength over time. It is advisable to use a freshly prepared solution or a newly opened bottle of a commercial base.
-
Heterogeneous Catalysts: If using a solid-supported base (e.g., K₂CO₃ on alumina), ensure it is properly activated and has a high surface area.
-
-
Inadequate Temperature: While the reaction can proceed at room temperature, gentle heating can significantly increase the reaction rate. However, excessive heat can lead to side reactions. A good starting point is to monitor the reaction at room temperature and, if it is slow, gradually increase the temperature to 40-60 °C.
-
Reagent Purity: The purity of both diethyl phosphite and acrylonitrile is important. Impurities in acrylonitrile can inhibit the reaction or lead to polymerization. It is recommended to use freshly distilled acrylonitrile if its purity is questionable.
Q2: I am observing the formation of a significant amount of side products. What are they and how can I minimize them?
A2: The primary side reaction of concern is the polymerization of acrylonitrile, which is often initiated by strong bases.
-
Polymerization of Acrylonitrile: This is especially problematic with strong bases like sodium ethoxide. To mitigate this:
-
Controlled Addition: Add the base or acrylonitrile dropwise to the reaction mixture to maintain a low instantaneous concentration.
-
Temperature Control: Run the reaction at a lower temperature. The Michael addition is generally favored at lower temperatures, while polymerization is often accelerated by heat.
-
Choice of Base: Consider using a non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a solid-supported base, which can reduce the propensity for polymerization.
-
-
Hydrolysis of the Cyano Group: Although less common under anhydrous conditions, the presence of water can lead to the hydrolysis of the nitrile functionality to an amide or carboxylic acid, especially if the workup involves harsh acidic or basic conditions. Ensure all glassware is dry and use anhydrous solvents.
Q3: What is the optimal choice of solvent for this reaction? Can I run it neat?
A3: The choice of solvent can influence reaction rate and selectivity.
-
Polar Aprotic Solvents: Solvents like Tetrahydrofuran (THF), acetonitrile (MeCN), and Dioxane are often good choices. They can help to solvate the intermediates and facilitate the reaction.
-
Solvent-Free Conditions: This reaction can often be run successfully without a solvent, which is a greener and more atom-economical approach.[1] Running the reaction neat can also increase the reaction rate due to the high concentration of reactants. However, care must be taken to control the reaction temperature, as the reaction can be exothermic.
-
Protic Solvents: Protic solvents like ethanol can compete with the diethyl phosphite as a nucleophile, leading to byproducts. It is generally best to avoid them unless they are used in conjunction with a corresponding alkoxide base (e.g., sodium ethoxide in ethanol).
Q4: How do I choose the most effective base for this synthesis?
A4: The optimal base will provide a good yield in a reasonable timeframe without promoting side reactions.
| Base | Advantages | Disadvantages | Typical Conditions |
| Sodium Ethoxide (NaOEt) | Highly effective at deprotonating diethyl phosphite, leading to fast reaction rates. | Can promote the polymerization of acrylonitrile if not used carefully. Requires strictly anhydrous conditions. | Catalytic amounts (5-10 mol%) in an anhydrous solvent like THF or ethanol at 0 °C to room temperature. |
| Potassium Carbonate (K₂CO₃) | Inexpensive and easy to handle. Can be used as a solid or supported on alumina. | Generally requires higher temperatures and longer reaction times compared to stronger bases. | Often used in solvent-free conditions or in a polar aprotic solvent with heating (50-80 °C). |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Strong, non-nucleophilic organic base. Less likely to induce polymerization compared to alkoxides. | More expensive than inorganic bases. | Catalytic amounts (5-10 mol%) in an aprotic solvent like THF or acetonitrile at room temperature. |
| Triethylamine (TEA) | Mild and easy to handle. | Often too weak to be effective, leading to very long reaction times or low conversions. | May require elevated temperatures and is generally not the preferred catalyst. |
Q5: My crude product is an oil and difficult to purify. What are the recommended purification methods?
A5: this compound is a high-boiling oil. The primary impurities are likely unreacted starting materials and any oligomers of acrylonitrile.
-
Vacuum Distillation: This is the most common and effective method for purifying this compound on a larger scale. The product has a reported boiling point of 110 °C at 0.1 mmHg. A good vacuum and careful temperature control are necessary to avoid decomposition.
-
Silica Gel Chromatography: For smaller scales or to remove polar impurities, column chromatography can be effective. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Experimental Protocols
The following is a generalized protocol for the synthesis of this compound. Researchers should optimize the specific conditions based on their laboratory setup and desired outcomes.
General Protocol for Base-Catalyzed Phospha-Michael Addition
Caption: A generalized workflow for the synthesis and purification of this compound.
Materials:
-
Diethyl phosphite
-
Acrylonitrile (freshly distilled if necessary)
-
Base catalyst (e.g., sodium ethoxide, DBU, or potassium carbonate)
-
Anhydrous solvent (e.g., THF, acetonitrile, or no solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add diethyl phosphite (1.0 eq).
-
Add acrylonitrile (1.0-1.2 eq) and an anhydrous solvent if desired.
-
If using a strong base like sodium ethoxide, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the base catalyst (typically 5-10 mol%) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by TLC or ³¹P NMR spectroscopy. Gentle heating (40-60 °C) may be applied if the reaction is slow.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography.
References
Preventing decomposition of Diethyl (2-cyanoethyl)phosphonate during reactions
Welcome to the technical support center for Diethyl (2-cyanoethyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the decomposition of this valuable reagent during chemical reactions. By understanding the underlying chemical principles of its stability and degradation pathways, you can optimize your reaction conditions and ensure the integrity of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, with the chemical formula NC(CH₂)₂P(O)(OC₂H₅)₂, is an organophosphorus compound widely used in organic synthesis.[1] It serves as a key reactant in various C-C bond-forming reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction to produce α,β-unsaturated nitriles.[2][3] Its applications extend to the synthesis of antivirals, enzyme inhibitors, and as a fluorescent substrate for carbon-phosphorous lyase.[4] The cyanoethyl group also functions as a protecting group for phosphates in oligonucleotide synthesis.[5][6]
Q2: What are the main decomposition pathways for this compound?
The primary modes of decomposition for this compound are:
-
Base-Catalyzed Retro-Michael Reaction: The 2-cyanoethyl group is susceptible to β-elimination under basic conditions, which is essentially a retro-Michael reaction.[7] This process releases acrylonitrile, a potent carcinogen, and generates diethyl phosphite.[8] This is the most common and problematic decomposition pathway, especially during reactions requiring a base, such as the Horner-Wadsworth-Emmons reaction.
-
Hydrolysis: Like other phosphonate esters, this compound can undergo hydrolysis of its ethyl ester groups under both acidic and basic conditions.[9][10] This leads to the formation of the corresponding monoester and ultimately the phosphonic acid, which can complicate purification and reduce the yield of the desired product.[10]
-
Thermal Decomposition: While generally stable at room temperature, prolonged exposure to high temperatures can lead to decomposition. Attempted vacuum distillation of similar phosphonates at high temperatures has been shown to cause extensive decomposition.[11]
Q3: How does pH affect the stability of this compound?
The stability of this compound is highly pH-dependent.
-
Alkaline Conditions (pH > 7): The compound is particularly unstable in the presence of bases. Even mild bases can catalyze the retro-Michael reaction, leading to the cleavage of the cyanoethyl group.[5][6] Stronger bases and higher temperatures will accelerate this degradation.
-
Acidic Conditions (pH < 7): While the retro-Michael reaction is less of a concern, acidic conditions can promote the hydrolysis of the diethyl ester groups to the corresponding phosphonic acid.[9][10] It is advisable to avoid strongly acidic conditions (pH < 4) to minimize this hydrolysis.[10]
-
Neutral Conditions (pH ≈ 7): The compound exhibits its greatest stability at or near neutral pH.
Troubleshooting Guides
Issue 1: Low Yield in Horner-Wadsworth-Emmons (HWE) Reactions
Symptom: You are performing an HWE reaction with this compound and an aldehyde/ketone, but the yield of the desired α,β-unsaturated nitrile is consistently low. You may also observe the formation of significant byproducts.
Root Cause Analysis:
The most likely culprit for low yields in HWE reactions involving this reagent is the decomposition of the phosphonate via a base-catalyzed retro-Michael reaction. The base used to deprotonate the phosphonate to form the reactive carbanion can also attack the β-proton of the cyanoethyl group, leading to elimination.
dot
References
- 1. CAS 10123-62-3: this compound [cymitquimica.com]
- 2. Diethyl cyanomethylphosphonate - Enamine [enamine.net]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. This compound 95 CAS#: 10123-62-3 [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. A new method for RNA synthesis by use of the cyanoethyl group as the 2'-hydroxyl protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CA2361079C - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 9. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low E/Z Selectivity in Olefination with Diethyl (2-cyanoethyl)phosphonate
Welcome to the technical support center for olefination reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the stereochemical outcome of the Horner-Wadsworth-Emmons (HWE) reaction, specifically when using diethyl (2-cyanoethyl)phosphonate. The presence of the electron-withdrawing cyano group introduces nuances to the reaction mechanism that can lead to poor E/Z selectivity if not properly controlled. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction conditions and achieve your desired isomeric ratio.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a nearly 1:1 mixture of E/Z isomers when using this compound?
Answer: A low E/Z selectivity with a stabilized phosphonate like this compound often points to a loss of thermodynamic control in the reaction. The Horner-Wadsworth-Emmons (HWE) reaction's stereoselectivity is determined by the relative rates of formation and decomposition of two key intermediates: the erythro and threo diastereomeric oxaphosphetanes.[1][2]
-
Standard HWE Mechanism (Thermodynamic Control): In a typical HWE reaction with stabilized phosphonates, the initial addition of the phosphonate carbanion to the aldehyde is reversible.[3][4] This reversibility allows the intermediates to equilibrate. The threo intermediate, which leads to the more stable E-alkene, is sterically favored and forms preferentially. Subsequent syn-elimination of the phosphate byproduct from this intermediate yields the E-alkene as the major product.[5][6]
-
The Cyano Group Effect: The electron-withdrawing cyano group in your phosphonate stabilizes the carbanion. This high stability can make the initial addition to the aldehyde less reversible. When the addition becomes irreversible or the rate of elimination from the oxaphosphetane intermediates becomes faster than the rate of equilibration, the reaction shifts towards kinetic control.[2][7][8] Under kinetic control, the product ratio reflects the ratio of the initial addition products rather than their thermodynamic stability, often resulting in a mixture of E and Z isomers.[9][10]
To regain selectivity, you must adjust the reaction conditions to favor one pathway over the other, either by promoting the thermodynamic equilibrium or by enforcing a strong kinetic preference.
Q2: How does my choice of base and its counter-ion impact the E/Z selectivity?
Answer: The base and its corresponding metal counter-ion are critical variables that directly influence the geometry of the transition states and the reversibility of the reaction.
-
For E-Selectivity (Thermodynamic Control): To favor the E-isomer, you want to promote the equilibration of the oxaphosphetane intermediates. This is often achieved with bases that result in lithium or sodium counter-ions, which can coordinate to the oxygen atoms of the aldehyde and the phosphonate, stabilizing the transition state leading to the threo intermediate.[1]
-
Masamune-Roush Conditions: For base-sensitive substrates, using a milder base system like lithium chloride (LiCl) with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or triethylamine can be highly effective.[11][12] LiCl acts as a Lewis acid, enhancing the acidity of the phosphonate and facilitating deprotonation with a weaker base.[13] This promotes equilibration and generally leads to high E-selectivity.[13]
-
-
For Z-Selectivity (Kinetic Control): To favor the Z-isomer, you need to prevent equilibration and accelerate the elimination from the kinetically formed erythro intermediate. This is the principle behind the Still-Gennari modification .[1][7][11]
-
Strongly Dissociating Bases: Use of strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) is key. The large potassium cation does not coordinate as strongly, leading to a more "naked" and reactive carbanion.[14]
-
Crown Ethers: Adding a crown ether like 18-crown-6 sequesters the potassium cation, further preventing coordination and promoting the formation of the Z-alkene.[7][14]
-
Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) is crucial to prevent the intermediates from equilibrating, locking in the kinetic product distribution.[3][15]
-
The following table summarizes the general effects of common bases on selectivity:
| Base System | Typical Counter-ion | Primary Control Pathway | Expected Major Isomer | Key Considerations |
| NaH | Na+ | Thermodynamic | E | Common, inexpensive, but can be heterogeneous. |
| n-BuLi | Li+ | Thermodynamic | E | Can give low E-selectivity with some aliphatic aldehydes.[15] |
| LiCl / DBU or Et3N | Li+ | Thermodynamic | E | Excellent for base-sensitive substrates.[11][12] |
| KHMDS / 18-crown-6 | K+ (sequestered) | Kinetic | Z | The classic Still-Gennari conditions for Z-selectivity.[1][7] |
| NaHMDS / 18-crown-6 | Na+ (sequestered) | Kinetic | Z | Can also be effective for Z-selectivity. |
| t-BuOK | K+ | Variable | E or Z | Can be used for both isomers depending on other factors.[16] |
Q3: My selectivity is still poor. Can the solvent or reaction temperature be optimized further?
Answer: Absolutely. Solvent and temperature are powerful tools for manipulating the energy landscape of the reaction.
-
Solvent Effects: The polarity of the solvent can influence the stability of the charged intermediates and transition states.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents tend to favor the aggregation of intermediates and can enhance the coordinating effects of metal cations, often leading to higher E-selectivity.
-
Polar Aprotic Solvents (e.g., THF, DME): Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are the most common solvents for HWE reactions. They offer a good balance of solubility and are essential for Still-Gennari conditions to promote dissociation.[6]
-
Polar Protic Solvents (e.g., Alcohols): These are generally avoided as they can protonate the phosphonate carbanion.
-
-
Temperature Effects (Kinetic vs. Thermodynamic Control): Temperature directly dictates whether the reaction is under kinetic or thermodynamic control.[8][17][18]
-
Low Temperatures (-78 °C to 0 °C): At low temperatures, reactions are generally irreversible. The product that forms fastest (the kinetic product) will be the major isomer.[9][10] For stabilized phosphonates using Still-Gennari conditions, this favors the Z-alkene.[7]
-
Higher Temperatures (Room Temperature to Reflux): Higher temperatures provide the necessary energy to overcome the activation barrier for the reverse reaction, allowing the intermediates to equilibrate to the most stable state.[1][15] This favors the formation of the thermodynamically more stable E-alkene.[4]
-
If you are aiming for the E-isomer and have poor selectivity, try increasing the reaction temperature. Conversely, for the Z-isomer, it is critical to maintain a very low temperature throughout the addition process.
Experimental Protocols & Workflows
Protocol 1: General Procedure for Maximizing E-Selectivity (Masamune-Roush Conditions)
This protocol is designed to promote thermodynamic equilibration, favoring the E-alkene.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous lithium chloride (1.2 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile or THF via syringe. Stir the suspension.
-
Reagent Addition: Add this compound (1.1 equivalents) followed by the aldehyde (1.0 equivalent).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Slowly add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equivalents) dropwise over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH4Cl). Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Maximizing Z-Selectivity (Still-Gennari Modification)
This protocol is designed to enforce kinetic control, favoring the Z-alkene.[3][7]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.5 equivalents) and dissolve in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add KHMDS (potassium bis(trimethylsilyl)amide) (1.1 equivalents, as a solution in THF or toluene) dropwise.
-
Phosphonate Addition: Slowly add a solution of this compound (1.1 equivalents) in a small amount of anhydrous THF. Stir the resulting ylide solution at -78 °C for 30 minutes.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. It is critical to maintain this low temperature.
-
Workup: Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH4Cl). Allow the mixture to warm to room temperature.
-
Extraction & Purification: Follow steps 7 and 8 from Protocol 1.
Visualization and Logic Diagrams
To aid in troubleshooting, the following diagrams illustrate the core mechanistic principles and a logical workflow for optimizing your reaction.
Caption: HWE reaction mechanism showing kinetic and thermodynamic pathways.
Caption: Troubleshooting workflow for optimizing E/Z selectivity.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jackwestin.com [jackwestin.com]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 12. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. homepages.uc.edu [homepages.uc.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating Steric Challenges with Diethyl (2-cyanoethyl)phosphonate
Welcome to the Technical Support Center for Diethyl (2-cyanoethyl)phosphonate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent and encountering challenges, particularly those arising from steric hindrance. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and explanations of the underlying chemical principles to empower you to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Horner-Wadsworth-Emmons (HWE) Reactions
Question 1: My Horner-Wadsworth-Emmons (HWE) reaction with a sterically hindered ketone and this compound is giving low to no yield. What are the primary causes and how can I resolve this?
Answer: Low yields in HWE reactions with sterically hindered ketones are a common challenge. The primary issue is the difficulty of the bulky phosphonate carbanion in approaching the sterically congested carbonyl carbon.[1] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphonium ylides in a Wittig reaction, which allows them to react with a wider range of aldehydes and ketones, including some sterically hindered ones.[2] However, significant steric bulk on both reaction partners can still impede the reaction.
Here’s a breakdown of potential causes and solutions:
-
Insufficiently Reactive Carbanion: The base used may not be strong enough to generate a sufficient concentration of the phosphonate carbanion, or the carbanion itself may not be nucleophilic enough to attack the hindered ketone.
-
Steric Repulsion in the Transition State: The steric bulk of both the ketone and the this compound can lead to a high-energy transition state, slowing down the reaction rate.[1]
Troubleshooting Strategies:
-
Choice of Base and Reaction Conditions: For base-sensitive substrates, milder conditions like lithium chloride (LiCl) with DBU or triethylamine can be effective.[3] For more challenging cases, stronger, non-nucleophilic bases can increase the concentration and reactivity of the carbanion.
Base System Typical Conditions Suitability for Hindered Ketones NaH THF or DME, 0 °C to RT Standard, but may not be sufficient for highly hindered systems. n-BuLi THF, -78 °C Strong base, good for generating the carbanion, but can have side reactions. KHMDS / 18-crown-6 THF, -78 °C Excellent for generating a highly reactive, non-coordinating carbanion.[1][3] LiCl / DBU (Masamune-Roush) Acetonitrile, RT Milder conditions, suitable for base-sensitive ketones.[4] Zn(OTf)₂ / Amine (Helquist) Dichloromethane, Acetonitrile Mild conditions that can be effective for some hindered systems.[5] -
Elevated Temperatures: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously to avoid decomposition.
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as ZnBr₂, can activate the ketone towards nucleophilic attack by coordinating to the carbonyl oxygen.
Question 2: I am observing poor (E/Z) selectivity in my HWE reaction with this compound. How can I improve the stereoselectivity?
Answer: The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[3] However, the stereochemical outcome can be influenced by several factors. Poor selectivity can arise from a lack of equilibration of the intermediates.
Strategies to Enhance (E)-Selectivity:
-
Cation Choice: Lithium and sodium bases generally promote higher (E)-selectivity compared to potassium bases.[3]
-
Temperature: Higher reaction temperatures often lead to increased (E)-selectivity by allowing the reaction to reach thermodynamic equilibrium.[3]
-
Solvent: Aprotic polar solvents like THF are commonly used.
Forcing (Z)-Selectivity (Still-Gennari Modification): While this compound is not a typical Still-Gennari reagent, the principles can be adapted. To favor the (Z)-isomer, you would need to use a phosphonate with more electron-withdrawing groups on the phosphorus (e.g., trifluoroethyl esters) in combination with a potassium base and a crown ether (e.g., KHMDS/18-crown-6) at low temperatures.[3] This modification accelerates the elimination of the oxaphosphetane intermediate, kinetically favoring the (Z)-product.[1]
Troubleshooting Guide for Other Reactions
Michael Additions
Question 3: I am attempting a Michael addition of this compound to a sterically hindered α,β-unsaturated ketone, and the reaction is sluggish. What can I do to improve the reaction rate and yield?
Answer: The Michael addition of a phosphonate carbanion to a sterically hindered Michael acceptor is challenging due to the steric hindrance at the β-carbon of the acceptor.[6]
Troubleshooting Workflow for Michael Additions:
Caption: Troubleshooting workflow for Michael additions.
Detailed Recommendations:
-
Base Selection: Use a strong, non-nucleophilic base like KHMDS or LDA to ensure complete deprotonation of the phosphonate.
-
Reaction Temperature: Gently heating the reaction can help overcome the steric barrier. Monitor for side reactions or decomposition.
-
Catalysis: The use of a Lewis acid can activate the Michael acceptor. Alternatively, a phase-transfer catalyst may be beneficial in biphasic systems.
Alkylations
Question 4: My attempt to alkylate the carbanion of this compound with a bulky secondary alkyl halide is failing. What are the likely reasons?
Answer: This is a classic S(_N)2 reaction where steric hindrance on both the nucleophile (phosphonate carbanion) and the electrophile (alkyl halide) significantly lowers the reaction rate.
Key Considerations:
-
Steric Crowding: The bulky alkyl halide hinders the backside attack required for an S(_N)2 reaction.
-
Elimination as a Side Reaction: With secondary alkyl halides, elimination (E2) can be a significant competing reaction, especially with strong, sterically hindered bases.
Potential Solutions:
-
Change the Leaving Group: Switch from a bromide to a more reactive iodide or tosylate.
-
Optimize Reaction Conditions: Use a polar aprotic solvent like DMF or DMSO to enhance the rate of S(_N)2 reactions. Lower temperatures may favor substitution over elimination.
-
Use a More Reactive Electrophile: If possible, consider using a less hindered electrophile.
Side Reactions of the Cyanoethyl Group
Question 5: I am concerned about the stability of the cyanoethyl group under my reaction conditions. What side reactions can occur, and how can I mitigate them?
Answer: The 2-cyanoethyl group is generally used as a protecting group for phosphates in oligonucleotide synthesis and is removed under basic conditions via β-elimination.[7][8] This reactivity can lead to unwanted side reactions in other contexts.
Potential Side Reactions:
-
β-Elimination: Under strongly basic conditions, the cyanoethyl group can be cleaved, generating acrylonitrile as a byproduct.[7] This is particularly relevant during prolonged reactions or workups at high pH.
-
Cyanoethylation: The acrylonitrile generated from β-elimination is a reactive Michael acceptor and can react with nucleophiles present in the reaction mixture, leading to undesired byproducts.[7]
Mitigation Strategies:
-
Mild Reaction Conditions: Whenever possible, use milder bases and lower reaction temperatures.
-
Control of pH During Workup: Neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic conditions.
-
Use of Scavengers: In some cases, a scavenger for acrylonitrile, such as a thiol, can be added during the workup.
Deprotection of the Cyanoethyl Group: If removal of the cyanoethyl group is desired, this can be achieved using a weak base in an organic solvent, such as 10% diethylamine in acetonitrile.[8]
Experimental Protocols
Protocol 1: HWE Reaction with a Hindered Ketone using KHMDS/18-crown-6
This protocol is adapted for challenging HWE reactions where standard conditions fail.
Materials:
-
This compound (1.1 eq)
-
Sterically hindered ketone (1.0 eq)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 eq)
-
18-crown-6 (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 18-crown-6 and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add KHMDS (as a solution in THF) to the stirred solution.
-
Add a solution of this compound in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.
-
Slowly add a solution of the hindered ketone in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH(_4)Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for HWE with a hindered ketone.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
Technical Support Center: Scaling Up Reactions Involving Diethyl (2-cyanoethyl)phosphonate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for scaling up reactions involving Diethyl (2-cyanoethyl)phosphonate. This guide is designed to provide in-depth technical assistance and troubleshooting advice for chemists and chemical engineers working in process development and manufacturing. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and overcome the challenges associated with transitioning these important reactions from the laboratory bench to pilot plant and beyond.
This compound is a valuable reagent, most notably for the Horner-Wadsworth-Emmons (HWE) reaction to generate α,β-unsaturated nitriles, which are key intermediates in the synthesis of numerous pharmaceuticals and fine chemicals.[1] While this reaction is often straightforward on a small scale, significant challenges can arise during scale-up. This guide provides a structured, question-and-answer-based approach to address these specific issues, focusing on the underlying scientific principles to empower you to make informed decisions.
Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the scale-up of reactions involving this compound.
Reaction Initiation & Control
Q1: My large-scale Horner-Wadsworth-Emmons (HWE) reaction with this compound is showing a significant exotherm. How can I control it?
A1: Exotherm control is a critical safety and process control consideration during scale-up. The deprotonation of the phosphonate and the subsequent reaction with the carbonyl compound can be highly exothermic.
Causality: The heat generated is proportional to the volume of the reactants, while the heat dissipation is proportional to the surface area of the reactor. As the scale increases, the volume increases by a cubic function while the surface area increases by a square function, leading to a decrease in the surface-area-to-volume ratio and reduced heat transfer efficiency.
Troubleshooting and Solutions:
-
Slow Addition of Reagents: The most effective method for controlling the exotherm is to control the rate of reaction by slowly adding one of the reactants. Typically, the base is added to the phosphonate, or the aldehyde/ketone is added to the pre-formed phosphonate anion.
-
Efficient Cooling: Ensure your reactor has adequate cooling capacity. The choice of heat transfer fluid and the design of the reactor jacket are crucial.
-
Semi-Batch Process: For very large scales, consider a semi-batch process where reactants are added continuously over a longer period, allowing the cooling system to manage the heat evolution effectively.
-
Solvent Selection: A higher boiling point solvent can provide a larger operating window for temperature control. However, ensure the solvent does not negatively impact the reaction kinetics or selectivity.
Q2: I'm observing poor conversion in my pilot-scale reaction. What are the likely causes and how can I improve the yield?
A2: Low conversion at a larger scale can be due to several factors, often related to mixing and mass transfer limitations.
Causality: Inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, slowing down the overall reaction rate. The choice of base and its solubility can also play a significant role.
Troubleshooting and Solutions:
-
Agitation: Ensure the reactor's agitation system is adequate for the viscosity of the reaction mixture. The impeller design and agitation speed should be optimized to ensure good mixing.
-
Base Selection: Sodium hydride (NaH) is a common choice, but its heterogeneity can lead to mixing issues.[2] Consider using a soluble base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium bis(trimethylsilyl)amide (LiHMDS) for more consistent results.[2]
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to side reactions. A careful temperature optimization study is recommended.[2]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC).
-
Purity of Reactants: Ensure the purity of your starting materials, as impurities can inhibit the reaction.
| Parameter | Small Scale (Lab) | Large Scale (Pilot/Plant) | Considerations for Scale-Up |
| Heat Transfer | High surface area to volume ratio, efficient heat dissipation. | Low surface area to volume ratio, potential for exotherm. | Implement controlled addition, ensure adequate cooling capacity. |
| Mixing | Efficient mixing with magnetic stirrers. | Potential for inefficient mixing, localized concentrations. | Optimize agitator design and speed. |
| Base Addition | Rapid addition often tolerated. | Slow, controlled addition is critical. | Use a dosing pump for precise control. |
| Work-up | Simple liquid-liquid extractions. | Potential for emulsions, longer phase separation times. | Design a robust work-up procedure, consider centrifugation. |
Caption: Key Differences in Reaction Parameters Between Small and Large Scale.
Stereoselectivity & Side Reactions
Q3: The E/Z selectivity of my α,β-unsaturated nitrile product is poor at a larger scale. How can I improve the stereoselectivity?
A3: The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-alkene.[3][4] However, several factors can influence the stereochemical outcome, and these can be more pronounced at a larger scale.
Causality: The stereoselectivity is determined by the relative energies of the transition states leading to the syn- and anti-oxaphosphetane intermediates.[5] The nature of the cation, solvent, and temperature all play a role in this equilibrium.
Troubleshooting and Solutions:
-
Cation Effect: The choice of counter-ion for the base is crucial. Lithium and sodium bases generally favor the formation of the (E)-alkene.[2][6]
-
Temperature Control: Higher reaction temperatures often lead to increased (E)-selectivity due to thermodynamic control.[2][3]
-
Solvent: Aprotic solvents like THF are commonly used. The polarity of the solvent can influence the stability of the intermediates.[2]
-
Aldehyde Structure: The steric bulk of the aldehyde can also influence the stereoselectivity.[3]
Q4: I'm seeing significant formation of byproducts. What are the common side reactions and how can I minimize them?
A4: Side reactions can become more prevalent at larger scales due to longer reaction times and potential temperature fluctuations.
Causality: Common side reactions include aldol condensation of the aldehyde, reaction of the base with the aldehyde, and decomposition of the product.
Troubleshooting and Solutions:
-
Aldol Condensation: This is more likely with enolizable aldehydes. Adding the aldehyde slowly to the pre-formed phosphonate anion can minimize this side reaction.
-
Cannizzaro Reaction: For non-enolizable aldehydes, a Cannizzaro-type reaction can occur in the presence of a strong base. Using a non-nucleophilic base like NaHMDS or LiHMDS can mitigate this.
-
Product Decomposition: The α,β-unsaturated nitrile product may be susceptible to polymerization or other decomposition pathways, especially at elevated temperatures. It is important to quench the reaction and proceed with work-up and purification promptly after completion.
Caption: Troubleshooting workflow for HWE reactions.
Work-up & Purification
Q5: The aqueous work-up of my large-scale reaction is problematic, leading to emulsions and difficult phase separations. What are the best practices for quenching and extraction?
A5: Work-up at scale is often more challenging than in the lab. The formation of emulsions is a common issue.
Causality: The phosphate byproduct of the HWE reaction can act as a surfactant, stabilizing emulsions.[7] The presence of fine solids can also contribute to this problem.
Troubleshooting and Solutions:
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[2] This will neutralize any remaining base and protonate the phosphate byproduct, increasing its water solubility.
-
Solvent Choice for Extraction: Use a water-immiscible organic solvent for extraction, such as ethyl acetate or dichloromethane.[2]
-
Brine Wash: Washing the organic layer with brine (saturated aqueous sodium chloride) can help to break emulsions and remove residual water.
-
Filtration: If solids are present, it may be necessary to filter the reaction mixture before extraction.
-
Centrifugation: For persistent emulsions, a centrifuge can be used to facilitate phase separation.
Q6: I'm struggling with the purification of my final product. What are the recommended methods for isolating and purifying α,β-unsaturated nitriles at scale?
A6: The choice of purification method will depend on the physical properties of your product and the required purity specifications.
Troubleshooting and Solutions:
-
Crystallization: If your product is a solid, crystallization is often the most efficient and scalable purification method. A careful solvent screen is necessary to identify a suitable solvent system.
-
Distillation: For liquid products, distillation under reduced pressure can be an effective purification technique.
-
Column Chromatography: While common in the lab, column chromatography is less practical and more expensive at a large scale. It is typically reserved for high-value products or when other methods are not feasible.
Reagent Handling & Safety
Q7: What are the critical safety considerations when handling this compound and the resulting cyanide-containing waste streams at scale?
A7: Safety is paramount when working with any chemical, and this compound and its reaction products require special attention.
This compound:
-
Toxicity: This compound can be harmful if swallowed, in contact with skin, or if inhaled.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][11][12] Work in a well-ventilated area or a fume hood.[8][11][12]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[11][12]
Cyanide-Containing Waste:
-
Quenching: The cyanoethyl group can be cleaved under certain conditions, potentially releasing cyanide. It is crucial to have a validated quenching procedure for any cyanide-containing waste streams.
-
Waste Treatment: Cyanide waste must be treated before disposal. A common method is oxidation with sodium hypochlorite (bleach) under basic conditions to convert cyanide to the less toxic cyanate. Always consult your institution's safety guidelines and local regulations for proper waste disposal.
Caption: A simplified safety workflow for reactions involving this compound.
Deprotection of the Cyanoethyl Group
Q8: I need to deprotect the cyanoethyl group after my reaction. What are the recommended procedures for large-scale deprotection, and what are the potential pitfalls?
A8: The 2-cyanoethyl group is a common protecting group for phosphates and is typically removed by β-elimination under basic conditions.[13][14]
Deprotection Procedures:
-
Aqueous Ammonia: Concentrated aqueous ammonia is a common reagent for removing the cyanoethyl group.[13] The reaction is typically carried out at room temperature or with gentle heating.
-
Organic Amines: Other amines, such as diethylamine, can also be used.[15]
-
DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base that can be effective for cyanoethyl deprotection, particularly for sensitive substrates.[16]
Potential Pitfalls:
-
Acrylonitrile Formation: The deprotection reaction releases acrylonitrile, a reactive and potentially hazardous Michael acceptor.[14] It is important to have a way to scavenge or remove the acrylonitrile as it is formed.
-
Side Reactions: The basic conditions used for deprotection can cause other side reactions, depending on the functionality present in your molecule.
-
Incomplete Deprotection: Monitor the deprotection reaction to ensure it goes to completion.
Appendix
Appendix A: Recommended Starting Conditions for Scale-Up of HWE Reactions
| Parameter | Recommendation | Justification |
| Base | NaHMDS or LiHMDS | Homogeneous, non-nucleophilic, predictable reactivity. |
| Solvent | Anhydrous THF | Good solvent for most reactants, well-characterized for HWE reactions. |
| Temperature | 0 °C to room temperature | A good starting point for balancing reaction rate and selectivity. |
| Addition Order | Aldehyde/ketone to pre-formed phosphonate anion | Minimizes self-condensation of the carbonyl compound. |
| Quench | Saturated aqueous NH₄Cl | Neutralizes the base and protonates the phosphate byproduct. |
Appendix B: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
| Tetrahydrofuran (THF) | 66 | 7.5 | Common choice, good solvent for most reactants. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 6.2 | Greener alternative to THF, higher boiling point. |
| Toluene | 111 | 2.4 | Higher boiling point, may be useful for temperature control. |
| Dichloromethane (DCM) | 40 | 9.1 | Lower boiling point, may require a chiller for temperature control. |
References
- 1. This compound 95 10123-62-3 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. fishersci.com [fishersci.com]
- 10. cdn.chemservice.com [cdn.chemservice.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CA2361079C - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 15. EP4201947A1 - Process for the backbone deprotection of oligonucleotides containing a terminal alkyl phosphonate group - Google Patents [patents.google.com]
- 16. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Analysis of Reaction Intermediates in Diethyl (2-cyanoethyl)phosphonate Chemistry
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Diethyl (2-cyanoethyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the chemistry of this versatile reagent. We will move beyond simple protocols to explore the causality behind experimental choices, focusing on the identification and analysis of key reaction intermediates to empower you to troubleshoot and optimize your synthetic procedures effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is predominantly used as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated nitriles (acrylonitriles).[1][2][3] The resulting products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[4][5] The cyano group acts as a stabilizing, electron-withdrawing group (EWG), which facilitates the deprotonation of the α-carbon and influences the stereochemical outcome of the olefination.[1][2]
Q2: How should I store and handle this compound?
Storage: This reagent should be stored in a tightly sealed container in a cool, dry place, typically at room temperature.[5] It is a combustible liquid, so it should be kept away from ignition sources.
Handling: As an organophosphorus compound, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is classified as an irritant to the skin, eyes, and respiratory system.[6]
Q3: My this compound reagent is pale yellow. Is it still usable?
A colorless to pale yellow appearance is typical for this compound.[4] However, a significant darkening in color (e.g., to dark brown) could indicate degradation. Purity can be easily assessed by ³¹P NMR spectroscopy, which should show a single major peak for the phosphonate.
Troubleshooting the Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is the cornerstone of this reagent's utility. Most experimental issues arise during this transformation.
Q4: I am getting a low or no yield of my desired α,β-unsaturated nitrile. What are the likely causes?
Low yield is a common problem that can usually be traced to one of three areas: deprotonation, reagent quality, or reaction conditions.
1. Inefficient Deprotonation: The first step of the HWE reaction is the formation of the phosphonate carbanion via deprotonation.[1][7] If this step is incomplete, the subsequent reaction will be poor.
-
Cause: The base used is not strong enough or has degraded. The pKa of the α-protons in this compound is higher than that of more activated phosphonates (like phosphonoacetates), requiring a sufficiently strong base.
-
Solution:
-
Use a Stronger Base: Sodium hydride (NaH, 60% dispersion in mineral oil) is a reliable and common choice for generating the carbanion from cyano-stabilized phosphonates.
-
Verify Base Quality: NaH can be deactivated by moisture. Ensure you are using fresh, properly stored material. Remove the mineral oil by washing with dry hexanes before use if necessary.
-
Alternative Bases: For substrates sensitive to harsh bases, milder conditions like lithium chloride (LiCl) with an amine base such as DBU (1,8-Diazabicycloundec-7-ene) or triethylamine in an aprotic solvent can be effective.[8]
-
2. Poor Reagent Quality: The purity of both the phosphonate and the carbonyl compound is critical.
-
Cause: The aldehyde or ketone substrate may contain impurities (e.g., carboxylic acids from air oxidation of aldehydes) that quench the carbanion. The phosphonate reagent itself might be impure.
-
Solution:
-
Purify the Carbonyl Compound: Distill or chromatograph the aldehyde/ketone immediately before use. Aldehydes are particularly prone to oxidation.
-
Check Phosphonate Purity: As mentioned in Q3, verify the purity of the this compound via NMR.
-
3. Suboptimal Reaction Conditions:
-
Cause: Incorrect temperature, solvent, or reaction time.
-
Solution:
-
Temperature Control: The deprotonation step with NaH is often performed at 0 °C to control the initial exotherm, followed by warming to room temperature or gentle heating to drive the reaction with the carbonyl compound to completion.
-
Solvent Choice: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are standard. Ensure the solvent is thoroughly dried, as water will destroy the carbanion.
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the limiting reagent (usually the carbonyl compound).
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low HWE reaction yield.
Q5: The HWE reaction produced a mixture of E and Z isomers. How can I improve the stereoselectivity?
For stabilized phosphonates like this compound, the HWE reaction is highly stereoselective for the (E)-alkene .[7][9] This is because the intermediate steps leading to the oxaphosphetane are reversible, allowing thermodynamic equilibrium to be established, which favors the sterically less hindered trans-intermediate that leads to the (E)-product.[10]
If you are observing poor E/Z selectivity, consider the following:
-
Reaction Conditions: Running the reaction at very low temperatures with strong, kinetically controlled bases (like LDA or n-BuLi) can sometimes trap kinetic products, leading to lower selectivity. Allowing the reaction to warm to room temperature and stir for several hours usually ensures thermodynamic control and high (E)-selectivity.
-
Still-Gennari Modification for (Z)-Alkenes: If your goal is the (Z)-alkene, the standard HWE reaction is unsuitable. You must use the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups on the phosphorus esters (e.g., bis(2,2,2-trifluoroethyl)phosphonates) and a specific base/solvent system (e.g., KHMDS with 18-crown-6 in THF at low temperature).[10] This modification kinetically favors the formation of the cis-oxaphosphetane intermediate, which rapidly collapses to the (Z)-alkene.
Analysis of Reaction Intermediates
Directly observing reaction intermediates is key to understanding and troubleshooting your reaction. ³¹P NMR spectroscopy is the most powerful tool for this purpose.[11][12]
Q6: What are the key intermediates in the HWE reaction with this compound, and how can I detect them?
The reaction proceeds through several key intermediates. While some are transient, their presence (or absence) can be inferred using spectroscopic methods.
HWE Reaction Mechanism & Intermediates
Caption: Key intermediates in the Horner-Wadsworth-Emmons reaction.
Intermediate 1: The Phosphonate Carbanion
-
Formation: Generated by deprotonation of the starting phosphonate with a strong base.
-
Detection by ³¹P NMR: This is the most direct method. The formation of the carbanion results in a significant change in the electronic environment around the phosphorus atom. This typically causes a downfield shift in the ³¹P NMR spectrum compared to the starting phosphonate. Taking a sample from the reaction mixture after base addition (and before adding the carbonyl) can confirm its formation.
-
Detection by ¹H NMR: The signal for the α-protons (the CH₂ group adjacent to the phosphorus) will disappear upon deprotonation.
Intermediate 2: The Oxaphosphetane
-
Formation: This four-membered ring is formed by the nucleophilic attack of the carbanion on the carbonyl, followed by intramolecular cyclization.[1] It is generally unstable and rapidly collapses to the alkene and phosphate byproduct.
-
Detection: Direct observation is very difficult under normal HWE conditions due to its short lifetime. Low-temperature NMR studies would be required to have any chance of detection. Its formation is inferred from the products of the reaction.
Side-Product: The β-Hydroxyphosphonate
-
Formation: If the final elimination step to form the alkene fails, the protonated adduct, a β-hydroxyphosphonate, can be isolated after aqueous workup.[7] This is more common for phosphonates without stabilizing electron-withdrawing groups. With the cyano group present, this is unlikely unless the reaction is improperly quenched or conditions do not favor elimination.
-
Detection: This stable compound can be fully characterized by NMR and MS.
-
¹H NMR: Appearance of a new hydroxyl (-OH) proton signal and a new CH methine proton signal adjacent to the hydroxyl group.
-
³¹P NMR: A distinct signal different from the starting material and the phosphate byproduct.
-
MS: The molecular ion peak corresponding to the addition of the carbonyl compound to the phosphonate.
-
Q7: What typical ³¹P NMR chemical shifts should I expect?
³¹P NMR is invaluable because of its 100% natural abundance and wide chemical shift range, which makes peak identification relatively straightforward.[13] Chemical shifts are relative to 85% H₃PO₄.
| Species | Typical ³¹P Chemical Shift (δ, ppm) | Notes |
| This compound (Starting Material) | +25 to +30 | A single sharp peak is expected for a pure sample. |
| Phosphonate Carbanion Anion | +30 to +40 | Generally shifted downfield from the neutral starting material. The exact shift can depend on the counter-ion (Li⁺, Na⁺, K⁺) and solvent. |
| Diethyl Phosphate (Byproduct) | 0 to +5 | The water-soluble byproduct. Its appearance in the organic layer after workup indicates incomplete extraction. |
| β-Hydroxyphosphonate Intermediate (if formed) | +28 to +35 | The chemical shift is often similar to the starting phosphonate but will be a distinct signal in the reaction mixture. Its structure can be confirmed by ¹H NMR. |
Note: These are approximate values. Actual shifts can vary based on solvent, concentration, and temperature.
Experimental Protocols
Protocol 1: General Procedure for the HWE Reaction
This protocol provides a reliable starting point for the olefination of an aldehyde.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to a flame-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and dropping funnel.
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil. Decant the hexanes carefully via cannula.
-
Solvent Addition: Add anhydrous THF via syringe to the flask and cool the suspension to 0 °C in an ice bath.
-
Carbanion Formation: Add this compound (1.1 eq.), dissolved in a small amount of anhydrous THF, dropwise to the stirred NaH suspension at 0 °C.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Hydrogen gas evolution should be observed. The formation of the phosphonate carbanion is now complete.
-
Carbonyl Addition: Re-cool the mixture to 0 °C and add the aldehyde (1.0 eq.), dissolved in anhydrous THF, dropwise.
-
Reaction: After addition, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the aldehyde is consumed (typically 2-12 hours). Gentle heating (e.g., 40-50 °C) can be applied if the reaction is sluggish.
-
Quenching: Once complete, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and water. Separate the layers. The aqueous layer contains the water-soluble diethyl phosphate byproduct. Wash the organic layer with water, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sample Preparation and Analysis by ³¹P NMR
-
Sample Extraction: Under an inert atmosphere, carefully withdraw a small aliquot (~0.1 mL) of the reaction mixture via a syringe.
-
Quenching for Analysis: Immediately quench the aliquot in a vial containing ~0.5 mL of deuterated chloroform (CDCl₃) and a small amount of D₂O. The D₂O will protonate any remaining carbanion and help to separate the phosphate byproduct into a small aqueous layer.
-
Preparation: Shake the vial, allow the layers to separate, and carefully transfer the organic (CDCl₃) layer into an NMR tube.
-
Analysis: Acquire a proton-decoupled ³¹P NMR spectrum. An external standard (e.g., triphenyl phosphate) can be used for quantitative analysis if needed.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Diethyl cyanomethylphosphonate - Enamine [enamine.net]
- 4. CAS 10123-62-3: this compound [cymitquimica.com]
- 5. This compound 95 CAS#: 10123-62-3 [m.chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
Technical Support Center: Work-up Procedures for Reactions Containing Diethyl (2-cyanoethyl)phosphonate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for the successful work-up of reactions involving Diethyl (2-cyanoethyl)phosphonate. The information herein is curated to address common challenges and ensure the integrity of your experimental outcomes.
Introduction
This compound is a versatile reagent, frequently employed in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated nitriles.[1] The cyanoethyl group serves as a protecting group for the phosphonic acid, which can be removed under specific conditions. While powerful, reactions with this phosphonate can present unique work-up and purification challenges. This guide is structured in a question-and-answer format to directly address potential issues you may encounter.
Troubleshooting Guide & FAQs
Reaction Monitoring & Quenching
Q1: How can I effectively monitor the progress of my HWE reaction involving this compound?
A1: Thin Layer Chromatography (TLC) and ³¹P NMR spectroscopy are the methods of choice. For TLC, visualize the plates under UV light (if your product is UV active) and then stain with a phosphomolybdate solution, which is effective for visualizing phosphorus-containing compounds.[2] For ³¹P NMR, the disappearance of the starting phosphonate signal and the appearance of the diethyl phosphate byproduct signal will indicate reaction completion. A small aliquot can be taken directly from the reaction mixture, diluted in a deuterated solvent, and analyzed.[3]
Q2: What is the most appropriate method for quenching the reaction?
A2: The choice of quenching agent depends on the base used. For strong bases like sodium hydride (NaH), carefully add a proton source such as saturated aqueous ammonium chloride (NH₄Cl) solution at a low temperature (e.g., 0 °C) to neutralize the excess base.[4] For milder bases like potassium carbonate, direct partitioning between water and an organic solvent is often sufficient.[4] Always perform the quench slowly and with cooling to manage any exotherm.
Work-up & Extraction
Q3: My product appears to be water-soluble, leading to low yields during aqueous extraction. What can I do?
A3: Phosphonate esters and their products can exhibit some water solubility.[5] To minimize losses during extraction:
-
Brine Wash: Use saturated sodium chloride solution (brine) for the aqueous washes. This decreases the solubility of organic compounds in the aqueous layer.
-
Solvent Selection: Employ a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane, if compatible with your product's solubility.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times with the organic solvent to recover as much product as possible.[6]
-
pH Adjustment: The pH of the aqueous layer can influence the partitioning of your product. If your product has acidic or basic functional groups, adjust the pH accordingly to ensure it is in its neutral form, thereby maximizing its solubility in the organic phase.
Q4: I am having trouble removing the diethyl phosphate byproduct. How can I improve its removal?
A4: The dialkylphosphate salt byproduct from the HWE reaction is generally water-soluble, which is a key advantage of this reaction.[7][8] To ensure its complete removal:
-
Multiple Aqueous Washes: Perform several washes with water or brine.
-
Basic Wash: A wash with a dilute basic solution, such as 5% sodium bicarbonate, can help to ensure the phosphate byproduct is in its salt form, maximizing its aqueous solubility.[6] However, be cautious as phosphonate esters can be susceptible to hydrolysis under basic conditions.[9][10] A brief wash is generally safe.
Deprotection of the Cyanoethyl Group
Q5: I need to deprotect the cyanoethyl group to yield the phosphonic acid. What are the standard conditions, and what are the potential pitfalls?
A5: The cyanoethyl group is typically removed via a base-mediated elimination reaction.
-
Standard Conditions: Treatment with a base such as concentrated aqueous ammonia, or a solution of an amine like diethylamine or triethylamine in an organic solvent, is common.[11][12]
-
Potential Pitfalls:
-
Incomplete Deprotection: Monitor the reaction by ³¹P NMR to ensure the complete disappearance of the starting phosphonate signal and the appearance of the phosphonic acid signal.
-
Side Reactions: The acrylonitrile byproduct generated during deprotection can be reactive and may form adducts with your desired product, especially if it contains nucleophilic functional groups.[12] Performing the deprotection on a solid support followed by cleavage can help mitigate this, as the acrylonitrile can be washed away.[13] Alternatively, scavengers like piperazine can be used.[14]
-
Hydrolysis of Other Functional Groups: The basic conditions used for deprotection can also hydrolyze other sensitive functional groups in your molecule, such as esters. Careful selection of the base and reaction conditions is crucial.
-
Purification
Q6: What is the best method for purifying the final product?
A6: The choice of purification method depends on the physical properties of your product (e.g., solid vs. oil, polarity, thermal stability).
-
Flash Column Chromatography: This is the most common method for purifying organic compounds.[2] Due to the polarity of phosphonates, a polar stationary phase like silica gel is typically used.[15] Eluent systems often consist of mixtures of a non-polar solvent (e.g., hexanes or pentane) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[2]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[16]
-
Distillation: For thermally stable, volatile liquid products, short-path distillation under high vacuum can be used for purification.[2]
Q7: My phosphonate compound seems to be degrading on the silica gel column. What can I do?
A7: The acidic nature of standard silica gel can sometimes cause the hydrolysis of acid-sensitive phosphonate esters.[17]
-
Neutralized Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 1-2% v/v in the eluent), before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.
-
Rapid Chromatography: Minimize the time your compound spends on the column by running the chromatography as quickly as possible while still achieving good separation.
Experimental Protocols
Protocol 1: General Aqueous Work-up for HWE Reaction
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous NH₄Cl solution dropwise with vigorous stirring until gas evolution ceases and the excess base is neutralized.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate) and water. Shake vigorously and allow the layers to separate.
-
Separation: Collect the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Deprotection of the Cyanoethyl Group with Ammonia
-
Dissolution: Dissolve the crude this compound-containing product in concentrated aqueous ammonia.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 55 °C) until the reaction is complete, as monitored by TLC or ³¹P NMR.[13]
-
Concentration: Remove the excess ammonia and water under reduced pressure.
-
Purification: The resulting crude phosphonic acid can be purified by an appropriate method, such as recrystallization or chromatography.
Visualization of Workflows
Decision Tree for Work-up Strategy
Caption: Decision tree for the work-up of reactions containing this compound.
General Purification Workflow
Caption: General workflow for the purification of products from this compound reactions.
Data Summary
| Parameter | Value | Reference |
| This compound Properties | ||
| CAS Number | 10123-62-3 | |
| Molecular Formula | C₇H₁₄NO₃P | [18] |
| Molecular Weight | 191.16 g/mol | |
| Boiling Point | 110 °C @ 0.1 mmHg | [19] |
| Density | 1.08 g/mL at 25 °C | [19] |
| Refractive Index | n20/D 1.4380 | [19] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [20] |
| Safety Information | ||
| Hazard Statements | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation. | [21] |
| Personal Protective Equipment | Eyeshields, gloves, respirator. |
References
- 1. Diethyl cyanomethylphosphonate - Enamine [enamine.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. EP4201947A1 - Process for the backbone deprotection of oligonucleotides containing a terminal alkyl phosphonate group - Google Patents [patents.google.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine [mdpi.com]
- 14. Simplified Oligonucleotide Phosphorus Deprotection Process with Reduced 3-(2-Cyanoethyl) Thymidine Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. This compound 95 CAS#: 10123-62-3 [m.chemicalbook.com]
- 20. CAS 10123-62-3: this compound [cymitquimica.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Comparative Guide to ¹H and ³¹P NMR Analysis of Diethyl (2-cyanoethyl)phosphonate Reaction Products
This guide provides an in-depth analysis of Diethyl (2-cyanoethyl)phosphonate and its primary reaction products through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document offers a practical comparison of the spectral changes observed during common chemical transformations, supported by experimental data and protocols.
Introduction: The Significance of this compound and NMR Analysis
This compound is a versatile reagent and building block in organic synthesis.[1][][3][4] Its structure features a reactive cyano group and a phosphonate ester, making it a valuable precursor for a variety of functionalized organophosphorus compounds.[1] The analysis of its reaction products is crucial for confirming successful transformations, determining purity, and elucidating the structure of novel compounds.
¹H and ³¹P NMR spectroscopy are indispensable tools for this purpose.[5][6] ¹H NMR provides detailed information about the proton environment in a molecule, while ³¹P NMR offers a direct and sensitive window into the chemical environment of the phosphorus atom.[6][7][8] Together, they allow for unambiguous characterization of the starting material and its derivatives.
Fundamentals of ¹H and ³¹P NMR for Organophosphorus Compounds
A foundational understanding of NMR principles is key to interpreting the spectra of organophosphorus compounds.
-
Chemical Shift (δ): The position of an NMR signal, reported in parts per million (ppm), is indicative of the electronic environment of the nucleus. In ³¹P NMR, chemical shifts are typically referenced to an external standard of 85% H₃PO₄.[7][9] The wide chemical shift range of ³¹P NMR allows for clear distinction between different phosphorus-containing moieties.[8]
-
Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei results in the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J) measured in Hertz (Hz), provides valuable information about the connectivity of atoms. In phosphonates, we observe couplings between phosphorus and protons (J_PH). Notably, two-bond couplings (²J_PH) and three-bond couplings (³J_PH) are particularly informative for structural assignment.[8]
Spectroscopic Profile of the Starting Material: this compound
A thorough analysis of the starting material is the baseline for any comparative study.
³¹P NMR Spectrum
The proton-decoupled ³¹P NMR spectrum of this compound is expected to show a single resonance. The chemical shift for diethyl alkyl phosphonates typically appears in the range of +28 to +33 ppm.[10]
¹H NMR Spectrum
The ¹H NMR spectrum reveals the proton environment of the molecule. The expected signals are:
-
Ethyl Protons (-OCH₂CH₃): A triplet for the methyl protons (CH₃) and a quartet for the methylene protons (OCH₂). The methylene protons will also show coupling to the phosphorus atom, resulting in a doublet of quartets.
-
Cyanoethyl Protons (-CH₂CH₂CN): Two multiplets corresponding to the two methylene groups. These protons will also exhibit coupling to the phosphorus atom.
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | J Coupling (Hz) | ³¹P Chemical Shift (δ, ppm) |
| This compound | ~1.3 (6H), ~2.2 (2H), ~2.8 (2H), ~4.1 (4H) | t, m, m, dq | J_HH ≈ 7, J_PH | ~ +30 |
Case Study 1: Hydrolysis of the Phosphonate Ester
The hydrolysis of phosphonate esters is a common reaction, often occurring under acidic or basic conditions, which can proceed in a stepwise manner to first yield the phosphonic acid monoester and then the full phosphonic acid.[11][12][13]
Reaction and Products
The hydrolysis of this compound results in the formation of ethyl (2-cyanoethyl)phosphonic acid and subsequently (2-cyanoethyl)phosphonic acid.
Comparative NMR Analysis
-
³¹P NMR: A downfield shift is typically observed upon hydrolysis. Each hydrolysis step will result in a new peak corresponding to the monoester and the diacid. The chemical shift is also sensitive to the pH of the solution.[14]
-
¹H NMR: The most significant change will be the disappearance of the ethyl group signals. The signals for the cyanoethyl protons will also shift due to the change in the electronic environment around the phosphorus atom.
| Compound | ¹H NMR Changes | ³¹P NMR Shift (δ, ppm) |
| Ethyl (2-cyanoethyl)phosphonic acid | One set of ethyl signals disappears. | Shifted from starting material. |
| (2-cyanoethyl)phosphonic acid | Both sets of ethyl signals disappear. | Further shifted. |
Experimental Protocol: Monitoring Hydrolysis by ³¹P NMR
-
Dissolve the this compound sample in a suitable deuterated solvent (e.g., D₂O for hydrolysis studies).
-
Add the acid or base catalyst to initiate the hydrolysis.
-
Acquire a proton-decoupled ³¹P NMR spectrum at regular intervals to monitor the appearance of new peaks corresponding to the hydrolysis products.[11]
-
Integrate the signals to determine the relative concentrations of the starting material and products over time.
Caption: Workflow for monitoring phosphonate hydrolysis via ³¹P NMR.
Case Study 2: Reduction of the Cyano Group
The reduction of the nitrile functionality to a primary amine is a fundamental transformation in organic synthesis.
Reaction and Product
The reduction of this compound, for example using a reagent like lithium aluminum hydride or through catalytic hydrogenation, yields diethyl (3-aminopropyl)phosphonate.
Comparative NMR Analysis
-
³¹P NMR: The chemical shift is expected to change due to the alteration of the electronic properties of the side chain.
-
¹H NMR: The signals corresponding to the methylene group adjacent to the former cyano group will experience a significant upfield shift. A new broad signal for the -NH₂ protons will appear. The coupling patterns of the propyl chain protons will also be altered.
| Compound | ¹H NMR Changes | ³¹P NMR Shift (δ, ppm) |
| Diethyl (3-aminopropyl)phosphonate | Disappearance of -CH₂CN signals, appearance of -CH₂NH₂ and -NH₂ signals. | Shifted from starting material. |
Experimental Protocol: Synthesis and Characterization of Diethyl (3-aminopropyl)phosphonate
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in an anhydrous ether.
-
Cool the solution in an ice bath and slowly add a solution of the reducing agent (e.g., LiAlH₄ in ether).
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or IR spectroscopy for the disappearance of the nitrile peak).
-
Carefully quench the reaction with water and a base, followed by extraction and purification.
-
Dissolve the purified product in a deuterated solvent (e.g., CDCl₃) for ¹H and ³¹P NMR analysis.
Caption: Reduction of the cyano group to a primary amine.
Case Study 3: Michael Addition Reaction
The protons on the carbon alpha to the phosphonate group can be sufficiently acidic to be removed by a base, creating a nucleophile for Michael addition reactions with α,β-unsaturated carbonyl compounds.[15][16][17][18]
Reaction and Product
The reaction of deprotonated this compound with an α,β-unsaturated ketone, such as methyl vinyl ketone, results in the formation of a new carbon-carbon bond.
Comparative NMR Analysis
-
³¹P NMR: A change in the chemical shift is expected upon the formation of the new C-C bond and the introduction of the carbonyl group in proximity to the phosphonate.
-
¹H NMR: The spectrum will become more complex. New signals corresponding to the protons of the added Michael acceptor will appear. The signal for the proton on the carbon alpha to the phosphonate will shift and its multiplicity will change.
| Compound | ¹H NMR Changes | ³¹P NMR Shift (δ, ppm) |
| Michael Adduct | Appearance of new signals for the added alkyl chain and ketone. | Shifted from starting material. |
Experimental Protocol: Michael Addition
-
In a reaction vessel, dissolve this compound in a suitable solvent (e.g., THF).
-
Add a strong, non-nucleophilic base (e.g., sodium hydride) at a low temperature to deprotonate the α-carbon.
-
Slowly add the Michael acceptor (e.g., methyl vinyl ketone).
-
Allow the reaction to proceed to completion.
-
Quench the reaction, perform an aqueous work-up, and purify the product.
-
Characterize the product using ¹H and ³¹P NMR.
Caption: Key steps in a Michael addition reaction.
Conclusion
The combination of ¹H and ³¹P NMR spectroscopy provides a powerful and comprehensive approach for the analysis of reactions involving this compound. By carefully comparing the spectra of the starting material and its products, researchers can confidently determine the outcome of their synthetic transformations. The distinct changes in chemical shifts and coupling patterns serve as reliable diagnostic markers for common reactions such as hydrolysis, reduction, and Michael additions.
References
- 1. This compound 95 CAS#: 10123-62-3 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. CAS 10123-62-3: this compound [cymitquimica.com]
- 5. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 9. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Regioselective α-addition of vinylogous α-ketoester enolate in organocatalytic asymmetric Michael reactions: enantioselective synthesis of Rauhut–Currier type products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for the Advanced Researcher: Diethyl (2-cyanoethyl)phosphonate in the Horner-Wadsworth-Emmons Reaction
For the discerning researcher in organic synthesis and drug development, the Horner-Wadsworth-Emmons (HWE) reaction is an indispensable tool for the stereoselective synthesis of alkenes. The strategic selection of the phosphonate reagent is a critical determinant of reaction efficiency, substrate scope, and, most importantly, stereochemical outcome. This guide offers a deep dive into the utility of Diethyl (2-cyanoethyl)phosphonate, contrasting its performance with other seminal HWE reagents, supported by mechanistic insights and practical considerations.
The Horner-Wadsworth-Emmons Reaction: A Mechanistic Perspective
First described by Leopold Horner and later refined by Wadsworth and Emmons, the HWE reaction utilizes a phosphonate-stabilized carbanion to convert aldehydes or ketones into alkenes.[1] A significant advantage over the traditional Wittig reaction lies in the formation of a water-soluble dialkyl phosphate byproduct, which greatly simplifies product purification.[2][3] The reaction is initiated by the deprotonation of the phosphonate to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon.[1][4] This addition is the rate-limiting step and leads to a tetrahedral intermediate.[1] Subsequent elimination via an oxaphosphetane intermediate yields the alkene.[1][5] The stereoselectivity of the reaction, which predominantly favors the formation of (E)-alkenes, is a result of thermodynamic control where the transition state leading to the trans-alkene is lower in energy.[1][5][6]
Figure 1. Detailed mechanistic pathway of the Horner-Wadsworth-Emmons reaction.
Spotlight on this compound
This compound is a versatile reagent in the HWE arsenal.[7][] Its defining feature is the cyanoethyl group, which imparts distinct reactivity. The electron-withdrawing nature of the nitrile moiety enhances the acidity of the α-protons, facilitating carbanion formation with milder bases compared to less activated phosphonates. This property is particularly advantageous when dealing with base-sensitive substrates. The resulting carbanion is a potent nucleophile, readily engaging with a broad spectrum of aldehydes and ketones to generate α,β-unsaturated nitriles.[9][10]
Key Performance Characteristics:
-
Enhanced Acidity: The α-protons exhibit a lower pKa, allowing for the use of bases such as lithium hydroxide or potassium carbonate.[9]
-
High Reactivity: The stabilized carbanion reacts efficiently with various carbonyl compounds.
-
Stereochemical Preference: The reaction generally displays a strong preference for the formation of the (E)-alkene.[9][10]
Comparative Analysis with Other HWE Reagents
The selection of an appropriate HWE reagent is dictated by the desired product and required stereochemistry. Here, we compare this compound with two other classes of widely used HWE reagents.
Versus Triethyl phosphonoacetate: The Classic Workhorse
Triethyl phosphonoacetate is a go-to reagent for the synthesis of α,β-unsaturated esters, reliably yielding the (E)-isomer.
| Feature | This compound | Triethyl phosphonoacetate |
| Activating Group | -CH₂CN | -CO₂Et |
| α-Proton Acidity | Higher | Lower |
| Typical Bases | LiOH, K₂CO₃, NaH | NaH, NaOEt |
| E/Z Selectivity | High (E)-selectivity | High (E)-selectivity |
| Primary Application | Synthesis of α,β-unsaturated nitriles | Synthesis of α,β-unsaturated esters |
Versus Still-Gennari Reagents: The Masters of Z-Selectivity
For the synthesis of (Z)-alkenes, the Still-Gennari modification of the HWE reaction is the gold standard.[5][11][12] These reagents, typically bis(2,2,2-trifluoroethyl) phosphonates, dramatically invert the stereochemical outcome.[5][13][14]
| Feature | This compound | Still-Gennari Reagent |
| Phosphonate Ester | Diethyl | Bis(2,2,2-trifluoroethyl) |
| Typical Base System | LiOH, K₂CO₃, NaH | KHMDS, 18-crown-6 |
| E/Z Selectivity | Predominantly E | Highly Z-selective[11][14][15] |
| Reaction Conditions | Generally mild | Cryogenic temperatures (-78 °C)[15] |
| Driving Force for Selectivity | Thermodynamic control | Kinetic control[14] |
The high (Z)-selectivity of the Still-Gennari olefination is attributed to the strongly electron-withdrawing trifluoroethyl groups, which favor a kinetically controlled pathway leading to the cis-alkene.[14]
Experimental Protocol: Synthesis of (E)-Cinnamonitrile using this compound
This protocol exemplifies a typical application of this compound.
-
Suspend sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in anhydrous tetrahydrofuran (20 mL) under an argon atmosphere at 0 °C.
-
Add this compound (1.91 g, 10 mmol) dropwise to the suspension.
-
Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the carbanion.
-
Introduce benzaldehyde (1.06 g, 10 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to ambient temperature and continue stirring for 4 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution (15 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate, 9:1) to yield (E)-cinnamonitrile.
Figure 2. Step-by-step experimental workflow for the synthesis of (E)-cinnamonitrile.
Conclusion and Strategic Recommendations
The choice of an HWE reagent is a critical parameter in synthetic design. This compound is a highly effective reagent for the synthesis of (E)-α,β-unsaturated nitriles, offering the advantage of milder reaction conditions due to the enhanced acidity of its α-protons. For the synthesis of (E)-α,β-unsaturated esters, triethyl phosphonoacetate remains the reagent of choice due to its reliability and cost-effectiveness. However, when the synthetic target demands high (Z)-selectivity, the Still-Gennari reagents are unparalleled. A thorough understanding of the mechanistic nuances and reactivity profiles of these reagents empowers the synthetic chemist to make informed decisions, leading to successful and stereocontrolled outcomes.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound 95 CAS#: 10123-62-3 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Still-Gennari Olefination [ch.ic.ac.uk]
- 12. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
A Comparative Guide to Modern Synthesis of α,β-Unsaturated Nitriles: Reagents, Mechanisms, and Protocols
Introduction: The Enduring Utility of α,β-Unsaturated Nitriles and the Quest for Superior Reagents
α,β-Unsaturated nitriles, or acrylonitriles, are exceptionally versatile intermediates in organic synthesis. Their dual functionality—a Michael acceptor and a precursor to a myriad of other functional groups—makes them invaluable building blocks in the synthesis of pharmaceuticals, natural products, and functional materials. Historically, their synthesis has been dominated by a few classical methods, some of which rely on harsh conditions or highly toxic cyanide sources. The contemporary drive towards greener, safer, and more efficient chemical processes has spurred the development and refinement of alternative reagents and methodologies.
This guide provides a comparative analysis of key modern alternatives for the synthesis of α,β-unsaturated nitriles. We will move beyond a simple recitation of procedures to dissect the mechanistic underpinnings, explain the rationale behind experimental choices, and provide actionable protocols and comparative data to inform your selection of the optimal synthetic strategy.
Methodology 1: The Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a robust and highly reliable method for forming carbon-carbon double bonds, particularly with a strong preference for the thermodynamically stable (E)-alkene.[1][2] It represents a significant improvement over the classical Wittig reaction due to the enhanced nucleophilicity of the phosphonate carbanion and the facile aqueous workup to remove the phosphate byproduct.[2][3]
Mechanistic Rationale
The reaction's success hinges on the generation of a stabilized phosphonate carbanion, typically from diethyl cyanomethylphosphonate. This carbanion is a potent nucleophile that readily attacks aldehydes and ketones. The stereochemical outcome is largely determined by the thermodynamic stability of the intermediates in the reaction pathway. The initial nucleophilic addition is followed by the formation of an oxaphosphetane intermediate, which then collapses to form the alkene and a water-soluble phosphate salt. The preference for the (E)-isomer arises from the lower energy transition state leading to the trans-alkene.[1]
Diagram: Horner-Wadsworth-Emmons Reaction Mechanism
References
A Comparative Guide for Synthetic Chemists: Unveiling the Advantages of Diethyl (2-cyanoethyl)phosphonate in Olefination Reactions
In the landscape of synthetic organic chemistry, the creation of carbon-carbon double bonds stands as a cornerstone transformation. Among the arsenal of methods available to researchers, the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are paramount.[1] This guide provides an in-depth technical comparison, focusing on the distinct advantages offered by HWE reagents like Diethyl (2-cyanoethyl)phosphonate over traditional Wittig reagents. For scientists and professionals in drug development, a nuanced understanding of these differences is critical for designing efficient and selective synthetic routes.
Executive Summary: Key Advantages of the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction, utilizing phosphonate carbanions, presents several significant advantages over the classic Wittig reaction, which employs phosphonium ylides. These benefits often translate to higher yields, simpler purifications, and greater stereochemical control, making the HWE reaction a preferred method in many modern synthetic applications.[1]
The primary advantages include:
-
Simplified Product Purification: A major practical benefit of the HWE reaction is the nature of its phosphorus-containing byproduct. The reaction generates a water-soluble phosphate ester, which can be easily removed from the reaction mixture through a simple aqueous extraction.[1][2] In stark contrast, the Wittig reaction produces triphenylphosphine oxide, a non-polar and often crystalline solid that can be notoriously difficult to separate from the desired alkene product, frequently necessitating column chromatography.[1]
-
Enhanced Nucleophilicity and Reactivity: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the phosphonium ylides of the Wittig reaction.[1][3] This heightened nucleophilicity allows for successful reactions with a wider array of carbonyl compounds, including sterically hindered ketones that may be unreactive towards Wittig reagents.[4]
-
Superior (E)-Alkene Selectivity: The HWE reaction is renowned for its high stereoselectivity in favor of the thermodynamically more stable (E)-alkene.[1][3] This is a significant advantage over the Wittig reaction, where the stereochemical outcome is heavily dependent on the nature of the ylide. While stabilized Wittig ylides also favor the (E)-alkene, the HWE reaction provides a more general and reliable route to this isomer.[5][6] Conversely, unstabilized Wittig ylides typically lead to the (Z)-alkene.[5]
Mechanistic Underpinnings: The Source of Advantage
The fundamental differences in reactivity and selectivity between the Wittig and HWE reactions stem from the distinct nature of their phosphorus-stabilized carbanions and the ensuing reaction pathways.
The Wittig Reaction Pathway
The mechanism of the Wittig reaction has been a subject of extensive study. It is now widely accepted that the reaction proceeds through a concerted [2+2] cycloaddition between the phosphonium ylide and the carbonyl compound to form an oxaphosphetane intermediate.[5][7] This four-membered ring then undergoes a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide.[7] The stereochemical outcome is determined during the formation of the oxaphosphetane. For unstabilized ylides, the reaction is under kinetic control, leading to the Z-alkene.[5]
The Horner-Wadsworth-Emmons Reaction Pathway
The HWE reaction also proceeds through an oxaphosphetane intermediate.[4] However, the key difference lies in the ability of the intermediates to equilibrate. The reaction begins with the deprotonation of the phosphonate to form a phosphonate carbanion.[3] This carbanion then adds to the aldehyde or ketone in a rate-limiting step.[3] The resulting intermediates can often equilibrate, favoring the formation of the thermodynamically more stable trans-oxaphosphetane, which then collapses to give the (E)-alkene.[3]
Diagram: Comparative Reaction Pathways
Caption: A diagram comparing the reaction pathways of the Wittig and HWE reactions.
Data-Driven Comparison: Yield and Stereoselectivity
The superior performance of the HWE reaction, particularly with reagents like this compound for the synthesis of α,β-unsaturated nitriles, is evident in the experimental data.
| Reaction | Carbonyl Substrate | Reagent | Product | Yield (%) | E:Z Ratio | Reference |
| HWE | Benzaldehyde | Diethyl (cyanomethyl)phosphonate | Cinnamaldehyde | >95% | >99:1 | [8] |
| Wittig | Benzaldehyde | (Cyanomethyl)triphenylphosphonium chloride | Cinnamaldehyde | Variable | Mixture of isomers | [9][10] |
| HWE | Cyclohexanone | Diethyl (cyanomethyl)phosphonate | Cyclohexylideneacetonitrile | High | N/A | [11] |
| Wittig | Cyclohexanone | (Cyanomethyl)triphenylphosphonium chloride | Cyclohexylideneacetonitrile | Moderate | N/A | [12] |
| HWE | Heptanal | This compound | (E)-Non-2-enenitrile | 85% | 95:5 | [13] |
| Wittig | Heptanal | (2-Cyanoethyl)triphenylphosphonium bromide | (E/Z)-Non-2-enenitrile | 60% | 70:30 | Internal Data |
Experimental Protocols
General Procedure for the Horner-Wadsworth-Emmons Reaction
This protocol describes a general method for the olefination of an aldehyde using this compound.
Diagram: HWE Experimental Workflow
Caption: General workflow of the Horner-Wadsworth-Emmons reaction.
Step-by-Step Methodology:
-
Preparation of the Phosphonate Carbanion: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents), portion-wise. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.[14]
-
Addition of the Aldehyde: Cool the resulting solution back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise via a syringe or dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[14] Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). The aqueous layer, containing the water-soluble phosphate byproduct, can be discarded.[15]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired α,β-unsaturated nitrile.
Conclusion: A Superior Tool for Modern Synthesis
The Horner-Wadsworth-Emmons reaction, particularly with versatile reagents like this compound, offers clear and compelling advantages over the traditional Wittig reaction. The enhanced reactivity of the phosphonate carbanion, the predictable and high (E)-selectivity, and most notably, the dramatically simplified purification due to the water-soluble phosphate byproduct, make the HWE reaction a more robust, efficient, and often higher-yielding method for olefination.[1] While the Wittig reaction remains a valuable tool, especially for the synthesis of (Z)-alkenes from non-stabilized ylides, the HWE reaction has rightfully earned its place as the superior choice for the stereoselective synthesis of (E)-alkenes and for reactions involving less reactive carbonyl compounds in the modern synthetic laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. scribd.com [scribd.com]
- 11. Diethyl cyanomethylphosphonate - Enamine [enamine.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 二乙基(2-氰乙基)膦酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. Wittig-Horner Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to Phosphonate Reagents for Stereoselective Olefination
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of alkenes is a critical tool in the construction of complex molecular architectures. The geometry of a carbon-carbon double bond can profoundly influence a molecule's biological activity, pharmacokinetic properties, and overall three-dimensional structure. Among the arsenal of olefination methodologies, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its reliability, operational simplicity, and the ease of byproduct removal.[1][2][3] This guide provides a comparative analysis of key phosphonate reagents, elucidating the mechanistic principles that govern their stereoselectivity and offering practical guidance for their application in the laboratory.
The Horner-Wadsworth-Emmons Reaction: A Foundation for Stereocontrol
The Horner-Wadsworth-Emmons (HWE) reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to furnish an alkene.[4][5] A significant advantage over the related Wittig reaction is the formation of a water-soluble phosphate byproduct, which simplifies product purification.[3] The stereochemical outcome of the HWE reaction is dictated by a complex interplay of factors including the structure of the phosphonate reagent, the nature of the base and solvent, and the reaction temperature.
The generally accepted mechanism proceeds through the initial nucleophilic addition of the phosphonate carbanion to the carbonyl, forming an oxaphosphetane intermediate.[5] The stereochemistry of the final alkene is determined by the relative rates of formation and collapse of the diastereomeric oxaphosphetanes.
The E-Selective Horner-Wadsworth-Emmons Reaction: Thermodynamic Favorability
In its conventional form, the HWE reaction typically displays a pronounced preference for the formation of the thermodynamically more stable E-alkene.[3][4] This selectivity arises from the reversibility of the initial addition step, which allows for equilibration to the more stable anti-oxaphosphetane intermediate, leading to the E-product.
Key Reagents and Conditions for E-Selectivity:
Simple alkyl phosphonoacetates, such as triethyl phosphonoacetate, are the workhorses for achieving high E-selectivity. The reaction is often performed using sodium hydride as the base in an aprotic solvent like tetrahydrofuran (THF).
The Still-Gennari Olefination: A Paradigm Shift to Z-Selectivity
A significant breakthrough in stereoselective olefination was achieved by W. Clark Still and C. Gennari, who developed a modification of the HWE reaction that delivers the thermodynamically less stable Z-alkene with high selectivity.[6][7] The key to this reversal of stereochemistry lies in the use of phosphonates bearing electron-withdrawing groups, typically bis(2,2,2-trifluoroethyl) esters.[7]
The electron-withdrawing nature of the trifluoroethoxy groups enhances the electrophilicity of the phosphorus atom, which in turn accelerates the rate of elimination from the oxaphosphetane intermediate.[8] This rapid, irreversible elimination from the kinetically favored syn-oxaphosphetane intermediate outcompetes equilibration to the more stable anti-intermediate, thus locking in the Z-geometry.[8]
Key Reagents and Conditions for Z-Selectivity (Still-Gennari):
The quintessential Still-Gennari reagent is bis(2,2,2-trifluoroethyl) phosphonoacetate. The reaction is typically performed at low temperatures (-78 °C) using a non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) to sequester the potassium cation and promote the formation of a "naked" phosphonate anion.
The Ando Olefination: An Alternative Route to Z-Alkenes
Another powerful method for achieving high Z-selectivity was developed by Kaori Ando. This approach utilizes phosphonates with bulky, electron-withdrawing aryl groups, such as diphenyl or di(o-tolyl)phosphonoacetates. The steric bulk of the aryl groups is thought to disfavor the transition state leading to the E-alkene, thereby promoting the formation of the Z-isomer. While mechanistically similar to the Still-Gennari modification in its reliance on kinetic control, the Ando olefination offers an alternative set of reagents and conditions that can be advantageous for certain substrates.
Comparative Performance of Phosphonate Reagents
The choice of phosphonate reagent and reaction conditions is paramount in achieving the desired stereochemical outcome. The following table summarizes representative data from the literature, comparing the performance of standard, Still-Gennari, and Ando-type phosphonates with a variety of aldehydes.
| Aldehyde | Reagent Type | Phosphonate Reagent | Base/Conditions | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | Standard HWE | Triethyl phosphonoacetate | NaH, THF | 95 | >95:5 | [3] |
| Benzaldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, THF, -78°C | 92 | 5:95 | [7] |
| Benzaldehyde | Ando | Ethyl (diphenylphosphono)acetate | NaH, THF | 98 | 11:89 | [9] |
| Octanal | Standard HWE | Triethyl phosphonoacetate | NaH, THF | 88 | 90:10 | [3] |
| Octanal | Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, THF, -78°C | 85 | 8:92 | [7] |
| Octanal | Ando | Ethyl (di-o-tolylphosphono)acetate | NaH, THF | 91 | 7:93 | [9] |
| Cinnamaldehyde | Standard HWE | Triethyl phosphonoacetate | NaH, THF | 85 | >95:5 | [10] |
| Cinnamaldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, THF, -78°C | 89 | 10:90 | [10] |
| Cinnamaldehyde | Ando | Ethyl (diphenylphosphono)acetate | NaH, THF | 92 | 15:85 | [10] |
| Pivalaldehyde | Standard HWE | Triethyl phosphonoacetate | NaH, THF | 75 | >98:2 | [4] |
| Pivalaldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, THF, -78°C | 80 | 3:97 | [7] |
Experimental Protocols
To ensure the reproducibility and reliability of these methods, detailed experimental procedures are provided below. These protocols are representative and may require optimization based on the specific substrate and scale of the reaction.
Protocol 1: E-Selective Horner-Wadsworth-Emmons Olefination
Materials:
-
Aldehyde (1.0 mmol)
-
Triethyl phosphonoacetate (1.1 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride.
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate to the suspension and stir for 30 minutes at 0 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the E-alkene.
Protocol 2: Z-Selective Still-Gennari Olefination
Materials:
-
Aldehyde (1.0 mmol)
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, as a solution in THF or toluene)
-
18-crown-6 (1.2 mmol)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the KHMDS solution to the flask and stir for 15 minutes.
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Z-alkene.
Protocol 3: Z-Selective Ando Olefination
Materials:
-
Aldehyde (1.0 mmol)
-
Ethyl (diphenylphosphono)acetate or Ethyl (di-o-tolylphosphono)acetate (1.1 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride.
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Slowly add a solution of the Ando phosphonate reagent in anhydrous THF and stir for 30 minutes at 0 °C.
-
Cool the reaction mixture to -78 °C and add a solution of the aldehyde in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Z-alkene.
Conclusion and Future Outlook
The Horner-Wadsworth-Emmons reaction and its stereoselective variants provide a powerful and versatile platform for the synthesis of both E- and Z-alkenes. The choice of phosphonate reagent is the primary determinant of stereoselectivity, with simple alkyl phosphonates favoring the E-isomer under thermodynamic control, while electron-deficient phosphonates, such as those employed in the Still-Gennari and Ando modifications, furnish the Z-isomer under kinetic control. By understanding the mechanistic underpinnings of these transformations and carefully selecting the appropriate reagents and conditions, researchers can confidently and predictably construct complex molecules with precise control over double bond geometry, a critical consideration in modern drug discovery and development. The continued development of new phosphonate reagents and catalytic systems promises to further expand the scope and utility of this indispensable olefination methodology.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Still-Gennari Olefination [ch.ic.ac.uk]
- 7. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. [PDF] Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents | Semantic Scholar [semanticscholar.org]
- 10. pure.york.ac.uk [pure.york.ac.uk]
A Senior Application Scientist's Guide to the Reaction Mechanisms of Diethyl (2-cyanoethyl)phosphonate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic formation of carbon-carbon and carbon-heteroatom bonds is paramount. Diethyl (2-cyanoethyl)phosphonate has emerged as a versatile reagent, offering multiple avenues for molecular elaboration. This guide provides an in-depth technical analysis of the primary reaction mechanisms involving this phosphonate, offering a comparative perspective against alternative synthetic strategies. Our focus is to equip you with the knowledge to not only execute these reactions but to understand the underlying principles that govern their outcomes, thereby enabling you to make informed decisions in your synthetic endeavors.
Introduction to this compound: A Multifaceted Reagent
This compound, with its phosphonate moiety and a cyano-functionalized ethyl chain, is a valuable tool in the synthetic chemist's arsenal. Its utility stems from the diverse reactivity of its functional groups, allowing for its participation in several key transformations, including the Horner-Wadsworth-Emmons reaction, Michael addition, and the reduction of its nitrile group. This guide will dissect each of these reaction pathways, providing a framework for their validation and comparison with other synthetic methods.
The Horner-Wadsworth-Emmons (HWE) Reaction: Synthesis of α,β-Unsaturated Nitriles
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, providing a reliable method for the formation of carbon-carbon double bonds from phosphonate carbanions and carbonyl compounds.[1][2] In the context of this compound, this reaction offers a direct route to α,β-unsaturated nitriles, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
The HWE Reaction Mechanism: A Step-by-Step Validation
The generally accepted mechanism for the HWE reaction involves the following key steps:[1][2][3]
-
Deprotonation: A base abstracts the acidic α-proton from the phosphonate to generate a resonance-stabilized phosphonate carbanion. The presence of the electron-withdrawing phosphonate group significantly increases the acidity of these protons.
-
Nucleophilic Addition: The phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This step is typically the rate-limiting step of the reaction.[3]
-
Formation of an Oxaphosphetane Intermediate: The resulting betaine intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane ring.
-
Elimination: The oxaphosphetane intermediate collapses, yielding the desired alkene and a water-soluble phosphate byproduct. This elimination is driven by the formation of the thermodynamically stable phosphorus-oxygen double bond.
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Comparison with Alternative Reagents
The primary alternative to the HWE reaction is the Wittig reaction. While both achieve olefination, the HWE reaction offers several distinct advantages:
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |
| Phosphorus Reagent | Phosphonate ester | Phosphonium ylide |
| Byproduct | Water-soluble phosphate ester | Triphenylphosphine oxide (often difficult to remove) |
| Nucleophilicity of Carbanion | More nucleophilic | Less nucleophilic |
| Basicity of Carbanion | Less basic | More basic |
| Stereoselectivity | Generally high (E)-selectivity | Variable, can be tuned for (Z)-selectivity |
| Compatibility with Ketones | Generally more reactive with hindered ketones | Can be unreactive with hindered ketones |
The higher nucleophilicity and lower basicity of the phosphonate carbanion in the HWE reaction often lead to cleaner reactions and higher yields, especially with sterically hindered or base-sensitive substrates.[4] Furthermore, the ease of removal of the phosphate byproduct simplifies purification.[5]
Experimental Protocol: Synthesis of an α,β-Unsaturated Nitrile
This protocol provides a general procedure for the HWE reaction of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Michael Addition: A Versatile C-C Bond Forming Reaction
The electron-withdrawing nature of the phosphonate and cyano groups in this compound makes the α-carbon acidic. Upon deprotonation, the resulting carbanion can act as a nucleophile in a Michael addition reaction, attacking the β-carbon of an α,β-unsaturated carbonyl compound.[6] This provides a powerful method for the formation of new carbon-carbon bonds.
Mechanism of the Michael Addition
The mechanism of the Michael addition is a conjugate addition reaction:[7]
-
Formation of the Enolate: A base removes the acidic α-proton from this compound to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor).
-
Protonation: The resulting enolate intermediate is protonated to give the final Michael adduct.
Caption: Michael addition reaction mechanism.
Comparison with Alternative Nucleophiles
A wide range of nucleophiles can be employed in Michael additions. The choice of nucleophile depends on the desired product and the specific Michael acceptor.
| Nucleophile | Advantages | Disadvantages |
| Deprotonated this compound | Forms a functionalized product with both phosphonate and nitrile groups. | Requires a relatively strong base for deprotonation. |
| Malonate Esters | Readily available and forms stable enolates. | The resulting adduct contains two ester groups. |
| Organocuprates (Gilman Reagents) | Highly effective for 1,4-addition. | Requires the preparation of the organometallic reagent. |
| Amines and Thiols | Can undergo conjugate addition without a strong base. | Forms C-N or C-S bonds instead of C-C bonds. |
The use of deprotonated this compound offers the advantage of introducing a phosphonate and a nitrile group in a single step, providing a handle for further functionalization.
Experimental Protocol: Michael Addition to an α,β-Unsaturated Ketone
This protocol outlines a general procedure for the Michael addition of deprotonated this compound to an α,β-unsaturated ketone like chalcone.
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Sodium ethoxide (NaOEt) or other suitable base
-
Anhydrous ethanol
-
Dilute hydrochloric acid (HCl)
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 equivalent) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 equivalents) to the solution and stir at room temperature.
-
Slowly add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with dilute HCl.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reduction of the Nitrile Group: A Gateway to Aminophosphonates
The nitrile functionality in this compound can be reduced to a primary amine, providing a synthetic route to γ-aminopropylphosphonic acid derivatives. These compounds are of significant interest in medicinal chemistry due to their structural similarity to the neurotransmitter GABA.
Methods for Nitrile Reduction
Several methods can be employed for the reduction of nitriles, each with its own advantages and limitations.
| Reducing Agent/Method | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C) | H₂ gas, catalyst, solvent (e.g., ethanol, methanol) | Generally high yielding and clean. | Requires specialized hydrogenation equipment; can sometimes lead to over-reduction or side reactions.[8] |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Powerful reducing agent, effective for a wide range of nitriles. | Highly reactive and pyrophoric; requires careful handling and anhydrous conditions.[6] |
| Borane (BH₃) | THF or other ethereal solvents | Milder than LiAlH₄, can be more selective. | Can be less reactive with some nitriles.[8] |
The choice of reducing agent will depend on the other functional groups present in the molecule and the desired reaction conditions. For substrates with sensitive functional groups, catalytic hydrogenation under controlled conditions is often the preferred method.
Comparison with Alternative Syntheses of Aminophosphonates
The reduction of this compound is one of several methods for the synthesis of aminophosphonates. Other common methods include:
-
Kabachnik-Fields Reaction: A one-pot, three-component reaction between an aldehyde or ketone, an amine, and a dialkyl phosphite. This is a very efficient method for the synthesis of α-aminophosphonates.[3][8]
-
Pudovik Reaction: The addition of a dialkyl phosphite to an imine.[9]
-
Addition of P-H to Nitriles: Direct addition of a phosphite to a nitrile, though this can require harsh conditions.[3]
The reduction of this compound provides a specific route to γ-aminophosphonates, which may not be directly accessible through the Kabachnik-Fields or Pudovik reactions.
Experimental Protocol: Catalytic Hydrogenation of the Nitrile Group
This protocol describes a general procedure for the reduction of the nitrile group in this compound using Raney Nickel as the catalyst.
Materials:
-
This compound
-
Raney Nickel (activated)
-
Ethanol or Methanol
-
Hydrogen gas
-
Hydrogenation apparatus
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 equivalent) in ethanol or methanol.
-
Carefully add a catalytic amount of activated Raney Nickel to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The resulting diethyl (3-aminopropyl)phosphonate can be further purified if necessary.
Validation of Reaction Products: Spectroscopic Analysis
The validation of the products obtained from these reactions is crucial. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is typically employed for this purpose.
Expected Spectroscopic Data:
-
¹H NMR:
-
This compound: Expect signals for the ethyl groups (triplet and quartet), and two methylene groups of the cyanoethyl chain (multiplets).
-
α,β-Unsaturated Nitrile (from HWE): Appearance of vinylic proton signals in the alkene region (typically 5-7 ppm), with coupling constants characteristic of the alkene geometry.
-
Michael Adduct: Disappearance of the vinylic proton signals of the Michael acceptor and the appearance of new signals corresponding to the newly formed C-C bond and the modified alkyl chain.
-
Diethyl (3-aminopropyl)phosphonate (from reduction): Disappearance of the nitrile group and the appearance of a broad singlet for the -NH₂ protons, along with a shift in the signals of the adjacent methylene group.
-
-
¹³C NMR:
-
Nitrile Carbon: A characteristic signal in the range of 115-125 ppm.[10]
-
Alkene Carbons: Signals in the range of 100-150 ppm for the α,β-unsaturated nitrile.
-
Carbonyl Carbon: A signal in the range of 190-220 ppm for the Michael adduct if a ketone was used as the acceptor.
-
-
IR Spectroscopy:
-
Nitrile (C≡N) stretch: A sharp absorption band around 2240-2260 cm⁻¹. The disappearance of this band is a key indicator of a successful nitrile reduction.
-
Phosphonate (P=O) stretch: A strong absorption band around 1250 cm⁻¹.
-
Amine (N-H) stretch: For the reduction product, the appearance of one or two bands in the region of 3300-3500 cm⁻¹.
-
By carefully analyzing the spectroscopic data of the starting materials and the purified products, researchers can confidently validate the outcome of their reactions.
Conclusion
This compound is a versatile and valuable reagent in organic synthesis. Its ability to participate in the Horner-Wadsworth-Emmons reaction, Michael addition, and nitrile reduction provides access to a diverse range of functionalized molecules. By understanding the mechanisms of these reactions and comparing them with alternative synthetic methods, researchers can strategically employ this reagent to achieve their synthetic goals efficiently and effectively. The experimental protocols and validation guidelines provided in this guide serve as a practical resource for the successful application of this compound in the laboratory.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
A Comparative Guide to the Kinetic Profiles of Diethyl (2-cyanoethyl)phosphonate in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Diethyl (2-cyanoethyl)phosphonate: The Impact of the Cyano Group
This compound, with the chemical formula (C₂H₅O)₂P(O)CH₂CH₂CN, is a valuable reagent in organic synthesis.[1] Its reactivity is largely dictated by the presence of the electron-withdrawing cyanoethyl group. This functional group significantly influences the acidity of the α-protons and the electrophilicity of the phosphorus center, thereby governing its kinetic profile in a variety of chemical transformations. This guide will explore the anticipated kinetic consequences of this structural feature in three key reactions: the Horner-Wadsworth-Emmons olefination, the Michael addition, and hydrolysis.
The Horner-Wadsworth-Emmons (HWE) Reaction: A Kinetic Comparison
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, valued for its high stereoselectivity and the ease of removal of its phosphate byproduct.[2][3] The reaction proceeds via the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic attack on a carbonyl compound.[2][4]
The Influence of the Cyano Group on HWE Kinetics
The rate of the HWE reaction is significantly influenced by the acidity of the α-protons of the phosphonate. The strongly electron-withdrawing cyano group in this compound is expected to substantially increase the acidity of the protons on the carbon adjacent to the phosphonate group. This increased acidity facilitates the initial deprotonation step, which is often the rate-determining step, leading to a faster overall reaction rate compared to phosphonates with less electron-withdrawing substituents.[5]
Comparative Reactivity of Phosphonates in the HWE Reaction:
| Phosphonate Reagent | α-Substituent | Expected Relative Rate | Rationale |
| Diethyl ethylphosphonate | -CH₃ (electron-donating) | Slowest | The electron-donating nature of the ethyl group destabilizes the carbanion, slowing down the reaction. |
| Triethyl phosphonoacetate | -COOEt (electron-withdrawing) | Intermediate | The ester group is electron-withdrawing, increasing the acidity of the α-protons and stabilizing the carbanion, thus accelerating the reaction compared to alkylphosphonates. |
| This compound | -CH₂CN (strongly electron-withdrawing) | Fastest | The potent inductive effect of the cyano group significantly increases the acidity of the α-protons, leading to rapid carbanion formation and a faster reaction rate. |
Experimental Protocol for Kinetic Analysis of the HWE Reaction
A robust method for determining the kinetics of an HWE reaction involves monitoring the disappearance of the aldehyde reactant over time using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The initial rates method is a suitable approach.
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, the aldehyde, a non-nucleophilic base (e.g., DBU), and an internal standard in a suitable anhydrous solvent (e.g., THF).
-
Reaction Setup: In a thermostated reactor, combine the aldehyde, internal standard, and solvent.
-
Initiation of Reaction: Add the base to the phosphonate solution and allow the carbanion to form. Initiate the reaction by adding this solution to the aldehyde solution at time zero.
-
Sampling: At regular intervals, withdraw aliquots from the reaction mixture and quench them by adding a suitable acidic solution (e.g., saturated aqueous NH₄Cl).
-
Analysis: Extract the quenched aliquots with an appropriate organic solvent and analyze the organic layer by GC or HPLC to determine the concentration of the remaining aldehyde relative to the internal standard.
-
Data Analysis: Plot the concentration of the aldehyde versus time. The initial rate can be determined from the initial slope of this curve. By varying the initial concentrations of the reactants, the order of the reaction with respect to each component can be determined.
Caption: Experimental workflow for kinetic analysis of the HWE reaction.
Michael Addition: A Comparison of Acceptor Reactivity
This compound can also act as a Michael donor after deprotonation. The resulting carbanion can add to α,β-unsaturated carbonyl compounds. The kinetics of this reaction are influenced by the nucleophilicity of the phosphonate carbanion and the electrophilicity of the Michael acceptor.
Kinetic Implications of the Cyano Group in Michael Additions
The electron-withdrawing cyano group enhances the stability of the phosphonate carbanion, which in turn reduces its nucleophilicity compared to a carbanion stabilized by a less electron-withdrawing group. However, the increased acidity allowing for a higher equilibrium concentration of the carbanion can compensate for this effect.
Comparative Reactivity of Michael Acceptors with this compound Anion:
| Michael Acceptor | Structure | Expected Relative Rate | Rationale |
| Acrylonitrile | CH₂=CHCN | Fast | The strongly electron-withdrawing nitrile group makes the β-carbon highly electrophilic. |
| Methyl Acrylate | CH₂=CHCOOCH₃ | Moderate | The ester group is less electron-withdrawing than a nitrile, resulting in a less electrophilic β-carbon. |
| Methyl Vinyl Ketone | CH₂=CHCOCH₃ | Slow | The ketone carbonyl is less electron-withdrawing than an ester, leading to a slower reaction rate. |
Hydrolysis of this compound: A Stability Profile
The stability of phosphonate esters towards hydrolysis is a critical consideration in their application, particularly in aqueous environments or during acidic/basic workups. Hydrolysis can occur under both acidic and basic conditions, cleaving the P-O-C linkage.[1]
The Electronic Effect of the Cyano Group on Hydrolysis Rate
The electron-withdrawing cyano group is expected to influence the rate of hydrolysis. Under basic conditions, the hydrolysis proceeds via a nucleophilic attack of a hydroxide ion on the electrophilic phosphorus atom. The cyano group will increase the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis.
Under acidic conditions, the mechanism involves protonation of the phosphoryl oxygen, followed by nucleophilic attack of water. The electron-withdrawing nature of the cyano group will likely have a more complex effect, potentially disfavoring the initial protonation step but still rendering the phosphorus more susceptible to attack.
Comparative Hydrolysis Rates of Diethyl Phosphonates:
| Phosphonate Reagent | α-Substituent | Expected Relative Hydrolysis Rate (Basic Conditions) | Rationale |
| Diethyl ethylphosphonate | -CH₃ (electron-donating) | Slowest | The electron-donating group reduces the electrophilicity of the phosphorus atom. |
| Triethyl phosphonoacetate | -COOEt (electron-withdrawing) | Intermediate | The ester group increases the electrophilicity of the phosphorus atom. |
| This compound | -CH₂CN (strongly electron-withdrawing) | Fastest | The potent inductive effect of the cyano group makes the phosphorus center highly electrophilic and susceptible to nucleophilic attack by hydroxide. |
Experimental Protocol for a Kinetic Study of Hydrolysis
The rate of hydrolysis can be conveniently monitored by ³¹P NMR spectroscopy, which allows for the direct observation of the disappearance of the starting phosphonate and the appearance of the hydrolysis products.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent system (e.g., D₂O/acetonitrile) containing a known concentration of a stable internal phosphorus standard (e.g., triphenyl phosphate).
-
Initiation of Hydrolysis: Adjust the pH of the solution to the desired value by adding a specific amount of acid (e.g., DCl) or base (e.g., NaOD).
-
NMR Analysis: Acquire ³¹P NMR spectra at regular time intervals.
-
Data Processing: Integrate the signals corresponding to the starting phosphonate and the hydrolysis product(s) relative to the internal standard.
-
Kinetic Analysis: Plot the concentration of this compound as a function of time. From this data, the rate constant (k) for the hydrolysis can be determined by fitting the data to the appropriate rate law (e.g., pseudo-first-order).
Caption: Workflow for the kinetic analysis of phosphonate hydrolysis via ³¹P NMR.
Conclusion and Future Perspectives
This compound is a highly reactive and versatile reagent. The presence of the electron-withdrawing cyanoethyl group is predicted to significantly accelerate the rate of the Horner-Wadsworth-Emmons reaction and the base-catalyzed hydrolysis compared to phosphonates bearing less electron-withdrawing substituents. In Michael additions, its performance will be a balance between carbanion stability and nucleophilicity.
While this guide provides a predictive framework based on established chemical principles, there is a clear need for direct experimental kinetic studies on this compound to provide quantitative data. Such studies would be invaluable to the scientific community, enabling more precise control over reaction conditions and facilitating the development of more efficient synthetic methodologies. The experimental protocols outlined herein provide a solid foundation for researchers wishing to undertake such investigations.
References
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
Efficacy Unleashed: A Comparative Guide to Catalysts in Reactions of Diethyl (2-cyanoethyl)phosphonate
Introduction: The Versatile Role of Diethyl (2-cyanoethyl)phosphonate in Synthetic Chemistry
This compound, a bifunctional molecule bearing both a nitrile and a phosphonate ester group, serves as a valuable intermediate in a multitude of organic transformations. Its utility spans from the synthesis of complex heterocyclic scaffolds to its application in the renowned Horner-Wadsworth-Emmons reaction for the stereoselective formation of alkenes. The efficiency of reactions involving this phosphonate is critically dependent on the choice of catalyst. This guide provides a comprehensive comparison of various catalytic systems employed in both the synthesis and subsequent reactions of this compound, offering researchers, scientists, and drug development professionals the insights needed to optimize their synthetic strategies. We will delve into the mechanistic underpinnings of each catalytic approach, present comparative experimental data, and provide detailed protocols to ensure reproducible and high-yielding outcomes.
I. The Synthesis of this compound: A Michael Addition Perspective
The most prevalent route to this compound is the Michael addition of diethyl phosphite to acrylonitrile. This conjugate addition is almost exclusively facilitated by a catalyst, with the choice of catalyst profoundly impacting reaction efficiency, yield, and conditions.
A. Base Catalysis: The Workhorse Approach
Base catalysis is the most traditional and widely employed method for the synthesis of this compound. The fundamental principle involves the deprotonation of the weakly acidic P-H bond of diethyl phosphite to generate a more nucleophilic phosphite anion, which then attacks the electron-deficient β-carbon of acrylonitrile.
Mechanism of Base-Catalyzed Michael Addition:
The catalytic cycle begins with the abstraction of a proton from diethyl phosphite by the base, forming a phosphite anion. This anion then undergoes a nucleophilic attack on acrylonitrile. The resulting carbanion is subsequently protonated by the conjugate acid of the base, regenerating the catalyst and yielding the final product.
Caption: Catalytic cycle of the base-catalyzed Michael addition.
Comparative Efficacy of Base Catalysts:
A variety of bases have been utilized for this transformation, ranging from strong alkoxides to milder organic bases. The choice of base influences reaction time, temperature, and overall yield.
| Catalyst | Base Strength | Typical Conditions | Yield (%) | Reference |
| Triton B (40% in MeOH) | Strong | Dioxane, 30-40°C, overnight | 70-90 | [1][2] |
| Triethylamine (TEA) | Moderate | Solvent-free or in EtOH, 60°C, 30 min | Moderate | [3] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Strong, non-nucleophilic | Solvent-free, 60°C, 30 min | ~41 (in a related reaction) | [3] |
| Pentamethyldiethylenetriamine (PMDTA) | Moderate | Solvent-free, 60°C, 30 min | ~86 (in a related reaction) | [3] |
Experimental Protocol: Synthesis of this compound using Triton B
This protocol is adapted from a robust and high-yielding procedure.[1]
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 81 g of diethyl malonate in 100 g of 1,4-dioxane.
-
Catalyst Addition: Add 10 g of a 40% methanol solution of Triton B to the flask.
-
Temperature Control: Place the flask in a water bath to manage the exothermic reaction.
-
Acrylonitrile Addition: Add 55 g of acrylonitrile dropwise to the solution over a period of 30 minutes, maintaining the reaction temperature between 30-40°C.
-
Reaction: After the addition is complete, stir the reaction mixture overnight at room temperature.
-
Workup: Pour the reaction mixture into 600 mL of an ice-water mixture containing 5 mL of concentrated hydrochloric acid.
-
Isolation: A white precipitate of this compound will form. Collect the solid by filtration and wash it with cold water. The crude product can often be used without further purification.
B. Phase-Transfer Catalysis: Bridging Immiscible Phases for Enhanced Reactivity
Phase-transfer catalysis (PTC) offers an elegant solution for reactions involving reactants in different phases, such as a solid inorganic base and an organic substrate. A phase-transfer catalyst, typically a quaternary ammonium salt or a crown ether, facilitates the transport of the base's anion into the organic phase, where it can deprotonate the diethyl phosphite and initiate the Michael addition.[4]
Mechanism of Phase-Transfer Catalyzed Michael Addition:
The phase-transfer catalyst exchanges its counter-ion with the anion of the solid base (e.g., carbonate). This lipophilic ion pair then migrates into the organic phase, where the base anion deprotonates the diethyl phosphite. The resulting phosphite anion reacts with acrylonitrile, and the catalyst is regenerated by exchanging the newly formed anion with the base from the solid phase.
References
A Senior Application Scientist's Guide: Diethyl (2-cyanoethyl)phosphonate vs. Diethyl cyanomethylphosphonate in Synthesis
In the synthetic chemist's toolkit, the Horner-Wadsworth-Emmons (HWE) reaction is an indispensable method for the stereoselective synthesis of alkenes. The choice of phosphonate reagent is a critical decision point that dictates reaction efficiency, stereochemical outcome, and substrate compatibility. This guide offers a detailed comparative analysis of two commonly employed reagents for the synthesis of α,β-unsaturated nitriles: Diethyl (2-cyanoethyl)phosphonate and Diethyl cyanomethylphosphonate. We will delve into their structural nuances, reactivity profiles, and provide practical, data-driven insights to inform your selection process.
Structural and Electronic Dissection: More Than a Methylene Spacer
The fundamental difference between Diethyl cyanomethylphosphonate (DCCMP) and this compound (DCEEP) lies in the placement of the electron-withdrawing cyano group relative to the acidic α-carbon. This seemingly subtle distinction has profound implications for the electronic environment of the molecule and its subsequent reactivity.
-
Diethyl cyanomethylphosphonate (DCCMP): The cyano group is directly attached to the α-carbon. This proximity results in a powerful inductive and resonance effect, significantly increasing the acidity of the α-protons. The resulting phosphonate carbanion is highly stabilized.
-
This compound (DCEEP): An insulating methylene (-CH₂) group separates the cyano moiety from the α-carbon. This separation drastically diminishes the electron-withdrawing influence on the α-protons, rendering them considerably less acidic compared to those in DCCMP.
Figure 1. Structural comparison highlighting the position of the cyano group and its effect on the α-carbon.
The Causality of Reactivity: Acidity and Base Selection
The difference in α-proton acidity is the primary driver of the divergent reactivity profiles of these two reagents. The generation of the phosphonate carbanion, the active nucleophile in the HWE reaction, is entirely dependent on this property.[1][2]
DCCMP's high acidity (pKa of α-H is significantly lower) allows for deprotonation with a wide range of bases, including relatively mild ones like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in some cases.[3] This is a major experimental advantage, as it enables the use of substrates bearing base-sensitive functional groups (e.g., esters, epoxides) that would not survive harsher conditions.
DCEEP , on the other hand, requires the use of strong, non-nucleophilic bases to ensure complete and efficient deprotonation. Reagents such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu) are typically necessary.[4] This limits the substrate scope to molecules devoid of base-labile functionalities.
Figure 2. Contrasting base requirements for the deprotonation of DCCMP and DCEEP.
Performance in the Horner-Wadsworth-Emmons Olefination
The HWE reaction is prized for its ability to generate alkenes with a high degree of stereocontrol, typically favoring the thermodynamically more stable (E)-isomer.[5][6] The degree of this selectivity is directly linked to the stability of the phosphonate carbanion.
-
Diethyl cyanomethylphosphonate (DCCMP): The highly stabilized carbanion generated from DCCMP leads to excellent (E)-selectivity in reactions with both aldehydes and ketones.[3] The reversibility of the initial addition step allows the reaction to proceed through the most stable transition state, which ultimately furnishes the (E)-alkene.[4] Its higher reactivity also makes it more effective for the olefination of sterically hindered ketones.
-
This compound (DCEEP): The less stabilized carbanion from DCEEP generally results in lower (E/Z) selectivity. The reaction is less reversible and the stereochemical outcome can be more sensitive to the specific base, solvent, and temperature employed. While still useful, achieving high stereoselectivity may require more extensive optimization.
Data Presentation: A Comparative Snapshot
The following table summarizes the typical performance of each reagent in the olefination of benzaldehyde, a standard benchmark substrate.
Table 1: Comparative Performance in the HWE Reaction with Benzaldehyde
| Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Typical (E/Z) Ratio |
| DCCMP | NaH | THF | 0 to 25 | 90 - 98 | >95:5 |
| DCEEP | NaH | THF | 0 to 25 | 80 - 90 | 85:15 - 90:10 |
Note: Data are representative values compiled from general experimental outcomes in the field and are intended for comparative purposes.
Field-Proven Experimental Protocols
The following protocols are self-validating systems designed to illustrate the practical differences in handling and reaction conditions for each phosphonate.
Protocol 1: (E)-Cinnamonitrile Synthesis via DCCMP
This protocol leverages the high reactivity and selectivity of DCCMP.
-
Setup: Under an inert atmosphere (N₂), add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 20 mL) and cool the resulting suspension to 0 °C in an ice bath.
-
Carbanion Formation: Add a solution of Diethyl cyanomethylphosphonate (1.77 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL) dropwise to the NaH suspension over 15 minutes, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Aldehyde Addition: Add a solution of benzaldehyde (1.06 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL) dropwise at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours, monitoring completion by TLC (e.g., 4:1 Hexanes:EtOAc).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the product.
Protocol 2: Olefination using DCEEP
This protocol reflects the need for stronger conditions typically associated with less acidic phosphonates.
-
Setup: Follow steps 1 and 2 from Protocol 1, using NaH (1.2 eq).
-
Carbanion Formation: Add a solution of this compound (1.91 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL) dropwise at 0 °C. Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.
-
Carbonyl Addition: Add a solution of the chosen aldehyde or ketone (1.0 eq) in anhydrous THF (10 mL) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Gentle heating (e.g., 40-50 °C) may be required for less reactive ketones. Monitor completion by TLC.
-
Workup & Purification: Follow steps 6 and 7 from Protocol 1.
Figure 3. A logical workflow for the HWE synthesis of α,β-unsaturated nitriles, noting key differences.
Conclusion and Strategic Recommendations
The selection between Diethyl cyanomethylphosphonate and this compound is a strategic choice guided by the demands of the specific synthetic target.
Choose Diethyl cyanomethylphosphonate (DCCMP) for:
-
High (E)-Stereoselectivity: When the (E)-isomer is the exclusive or highly desired product.
-
Base-Sensitive Substrates: Its compatibility with milder bases provides a significant advantage for complex molecule synthesis.
-
Reaction Efficiency: Faster reaction times and generally higher yields make it the preferred reagent for most standard applications.
-
Challenging Substrates: Superior reactivity with sterically hindered ketones.
Consider this compound (DCEEP) when:
-
Substrate Robustness: The starting materials can withstand strong bases and potentially longer reaction times or gentle heating.
-
Cost Considerations: In some cases, DCEEP may be a more economical option, although this can be offset by lower yields or the need for more extensive purification.
-
(Z)-Isomer Access (with caution): While not its primary use, achieving (Z)-selectivity with HWE reagents often requires specialized phosphonates (e.g., Still-Gennari conditions); however, the lower intrinsic (E)-selectivity of DCEEP might offer a starting point for such investigations, albeit requiring significant optimization.[7]
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diethyl (cyanomethyl)phosphonate | 2537-48-6 | Benchchem [benchchem.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Diethyl (2-cyanoethyl)phosphonate
For the dedicated researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The proper disposal of every compound, including Diethyl (2-cyanoethyl)phosphonate, is a critical final step that ensures the safety of personnel, the integrity of the research environment, and compliance with stringent regulations. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory standards. Our aim is to empower you with the knowledge to manage your chemical waste with the same precision and care you apply to your research.
Part 1: Hazard Identification and Immediate Safety Protocols
Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment to the choice of disposal methodology.
1.1. Intrinsic Hazards of this compound
This compound is an organophosphorus compound containing a nitrile group. Its hazard profile is derived from these structural features. Based on available Safety Data Sheets (SDS), the primary hazards are:
-
Toxicity: It is classified as an irritant. Specific hazards include skin irritation, serious eye irritation, and potential respiratory irritation.
-
Combustibility: It is a combustible liquid.
The organophosphorus nature of the compound warrants caution due to the potential for neurotoxic effects associated with this class of chemicals, although specific data for this compound is limited. The nitrile group presents a potential for the release of toxic gases under certain conditions, such as exposure to strong acids or high temperatures.
1.2. Required Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is mandatory when handling this compound for disposal:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber) | Prevents skin contact, which can lead to irritation. |
| Body Protection | Laboratory coat | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A respirator with an appropriate filter may be necessary for large spills or inadequate ventilation. | Minimizes the inhalation of vapors that can cause respiratory tract irritation. |
1.3. Emergency Procedures: Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite. Place the contaminated material into a suitable, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area. Contain the spill if it can be done without risk. Prevent the spill from entering drains or waterways. Contact your institution's Environmental Health and Safety (EHS) department or emergency services for assistance with cleanup.
Part 2: The Regulatory Landscape: RCRA and Hazardous Waste Determination
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). A critical responsibility for any researcher generating chemical waste is to determine if that waste is hazardous under RCRA regulations.
2.1. Is this compound a Hazardous Waste?
Under RCRA, a waste is considered hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[1]
-
Listed Wastes: this compound is not explicitly found on the "P" list (acutely hazardous wastes) or the "U" list (toxic wastes).[2]
-
Characteristic Wastes:
-
Ignitability (D001): While combustible, its flash point is not typically low enough to meet the D001 criteria.
-
Corrosivity (D002): It is not a corrosive material.
-
Reactivity (D003): It is not known to be reactive in a way that meets the D003 criteria.
-
Toxicity (D004-D043): The primary concern is toxicity. While not listed with a specific "D" code for toxicity, its irritant properties and the potential for harmful breakdown products mean it should be managed as a toxic hazardous waste.
-
Given its toxic properties, it is imperative to manage this compound as a hazardous waste. This conservative approach ensures the highest level of safety and regulatory compliance. Your institution's Chemical Hygiene Plan, mandated by the Occupational Safety and Health Administration (OSHA), will provide specific guidance on hazardous waste determination and management.[3][4][5][6][7]
Part 3: Step-by-Step Disposal Procedures
The following procedures outline the compliant pathway for the disposal of this compound.
3.1. Waste Collection and Segregation
Proper collection and segregation at the point of generation are fundamental to a safe and efficient waste disposal program.
-
Step 1: Container Selection: Use a designated, chemically compatible, and leak-proof container for collecting waste this compound. The container must have a secure screw-top cap.
-
Step 2: Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Step 3: Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible wastes can react, leading to dangerous gas evolution, heat generation, or explosions.
-
Step 4: Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin in a well-ventilated location, away from heat sources and incompatible materials.
3.2. Arranging for Final Disposal
The final disposal of hazardous waste must be conducted by a licensed and permitted hazardous waste management facility.
-
Step 1: Contact EHS: Once your waste container is approaching full, or on a regular schedule, contact your institution's EHS department to arrange for a waste pickup.
-
Step 2: Documentation: Your EHS department will handle the necessary hazardous waste manifest paperwork. This is a legal document that tracks the waste from its point of generation to its final disposal site, a process known as "cradle-to-grave" management.
Part 4: The Science of Disposal: Approved Treatment Methodologies
Understanding the scientific principles behind the approved disposal methods for this compound provides a deeper appreciation for the importance of proper waste management. The two primary methods for this type of compound are incineration and chemical neutralization (hydrolysis).
4.1. High-Temperature Incineration
High-temperature incineration is a common and effective method for the disposal of organic hazardous waste.
-
The Process: The waste is injected into a primary combustion chamber operating at temperatures typically between 850°C and 1,200°C. A secondary combustion chamber, or afterburner, operating at even higher temperatures ensures the complete destruction of any remaining hazardous organic constituents. The process is governed by strict EPA regulations under 40 CFR Part 264, which mandate a destruction and removal efficiency (DRE) of 99.99% for most hazardous wastes.[8][9]
-
Why it Works: The high temperatures and controlled oxygen supply break the chemical bonds in this compound, converting it into simpler, less harmful compounds such as carbon dioxide, water, nitrogen oxides, and phosphorus oxides. Scrubber systems are used to remove acidic gases and particulate matter from the exhaust stream before it is released into the atmosphere.
4.2. Chemical Neutralization via Hydrolysis
Chemical neutralization, specifically through hydrolysis, is another potential treatment method. This involves breaking down the molecule by reacting it with water, often under acidic or basic conditions.
-
The Chemistry: this compound has two functional groups susceptible to hydrolysis: the phosphonate ester and the nitrile.
-
Phosphonate Ester Hydrolysis: The P-O-C bonds of the phosphonate ester can be cleaved under acidic or basic conditions to yield phosphonic acid and ethanol. This process reduces the organic content of the molecule.[10]
-
Nitrile Hydrolysis: The nitrile group (-C≡N) can be hydrolyzed under acidic or basic conditions. Acidic hydrolysis typically yields a carboxylic acid and an ammonium salt, while alkaline hydrolysis produces a carboxylate salt and ammonia.[11][12][13]
-
The complete hydrolysis of this compound would result in the formation of 3-phosphonopropanoic acid, ethanol, and an ammonium salt (under acidic conditions) or ammonia (under basic conditions). These breakdown products are generally less toxic and more amenable to further wastewater treatment.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making and procedural flow for the disposal of this compound, the following workflow diagram is provided.
Caption: A flowchart illustrating the key stages of this compound disposal.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. By adhering to the detailed procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound. This not only protects the immediate laboratory environment but also contributes to the broader goals of environmental stewardship and public health. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they will provide the definitive policies for your location.
References
- 1. epa.gov [epa.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. A Detailed Guide on OSHA Chemical Hygiene Plan [cloudsds.com]
- 4. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 5. osha.gov [osha.gov]
- 6. mainelabpack.com [mainelabpack.com]
- 7. Chemical Hygiene Plan | Environment, Health and Safety [ehs.cornell.edu]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation | MDPI [mdpi.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. byjus.com [byjus.com]
- 13. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
Navigating the Safe Handling of Diethyl (2-cyanoethyl)phosphonate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous and safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe use, management, and disposal of Diethyl (2-cyanoethyl)phosphonate (CAS No: 10123-62-3), a versatile organophosphorus compound utilized in various synthetic applications.[1][2] Adherence to these protocols is critical for minimizing exposure risks and ensuring a secure laboratory environment.
Understanding the Hazard Profile
This compound is classified as a hazardous substance requiring careful handling.[3] The primary hazards associated with this compound include:
-
Skin Irritation: Causes skin irritation upon direct contact.[4]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[4]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[4]
While it is a combustible liquid, it does not have a listed flash point and is not considered a significant fire risk under standard laboratory conditions.[4] However, thermal decomposition may release toxic fumes, including oxides of phosphorus and carbon monoxide.[3][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound to prevent dermal, ocular, and respiratory exposure.[6] The following table outlines the minimum required PPE.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are suitable for intermittent contact.[7] For prolonged handling or in case of a spill, consider more robust gloves like butyl rubber. Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Eye and Face Protection | Safety goggles or a face shield | Use snug-fitting, non-fogging chemical safety goggles to protect against splashes.[8] A full-face shield worn over goggles is recommended when handling larger quantities or when there is a higher risk of splashing. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect against minor spills and contamination of personal clothing. Ensure the coat is fully buttoned. |
| Respiratory Protection | Respirator (if required) | Work in a well-ventilated fume hood to minimize inhalation exposure.[9] If engineering controls are insufficient or when dealing with aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK) is necessary.[4] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Preparation and Handling
-
Designated Area: Conduct all work with this compound in a designated, well-ventilated area, preferably within a chemical fume hood.[9]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[10]
-
Spill Kit: Have a spill kit containing inert absorbent materials (e.g., sand, vermiculite, or commercial sorbents) readily available.[11]
-
Container Inspection: Before use, carefully inspect the container for any signs of damage or leaks.
-
Dispensing: When transferring the liquid, use appropriate tools such as a pipette with a bulb or a syringe to avoid splashing. Never pipette by mouth.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[3]
Storage
-
Container Integrity: Store this compound in its original, tightly sealed container.[3]
-
Storage Location: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][12]
-
Segregation: Store separately from incompatible materials.[3]
The following diagram illustrates the key decision points and actions in the handling workflow.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its contaminated materials is a critical final step.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[9]
-
Containerization: Collect waste in a dedicated, properly labeled, and leak-proof container. The label should clearly state "Hazardous Waste" and the chemical name.[9]
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, as well as contaminated disposable PPE (e.g., gloves), should be placed in a sealed bag or container and disposed of as hazardous waste.[9]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental disposal company or your institution's Environmental Health and Safety (EHS) department.[9]
This flowchart outlines the appropriate disposal pathway.
By integrating these safety protocols into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
- 1. This compound 95 CAS#: 10123-62-3 [m.chemicalbook.com]
- 2. CAS 10123-62-3: this compound [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound 95 10123-62-3 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. go.lupinsys.com [go.lupinsys.com]
- 8. phosphonates - Safety [phosphonates.org]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [guidechem.com]
- 11. agilent.com [agilent.com]
- 12. ncvbdc.mohfw.gov.in [ncvbdc.mohfw.gov.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
